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Core Science & Biosynthesis

Foundational

Technical Whitepaper: 3,4-Dichloro Phenyl Glycine Methyl Ester – Synthesis, Properties, and Applications in Drug Discovery

Executive Summary In the landscape of modern medicinal chemistry, non-natural halogenated amino acids serve as critical chiral building blocks for designing high-affinity ligands. 3,4-Dichloro phenyl glycine methyl ester...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry, non-natural halogenated amino acids serve as critical chiral building blocks for designing high-affinity ligands. 3,4-Dichloro phenyl glycine methyl ester (systematically known as methyl 2-amino-2-(3,4-dichlorophenyl)acetate) is a highly versatile intermediate. By masking the carboxylic acid as a methyl ester, synthetic chemists can selectively functionalize the α-amino group or utilize the ester in stereoselective enzymatic resolutions. This whitepaper provides a comprehensive technical guide on its physicochemical properties, synthetic workflows, and its downstream applications in synthesizing Trace Amine-Associated Receptor 1 (TAAR1) ligands and metabotropic glutamate receptor (mGluR) modulators.

Physicochemical Profiling

Understanding the physical and chemical properties of 3,4-dichloro phenyl glycine methyl ester is foundational for optimizing reaction conditions, particularly regarding solvent selection and thermal stability during downstream coupling. The compound is frequently isolated and stored as a hydrochloride salt to prevent spontaneous auto-condensation (diketopiperazine formation) that free-base amino esters are prone to.

Table 1: Quantitative Physicochemical Data

PropertyValue
Chemical Name Methyl 2-amino-2-(3,4-dichlorophenyl)acetate
CAS Number (Free Base) 185110-25-2
Molecular Formula C9H9Cl2NO2
Molecular Weight (Free Base) 234.08 g/mol
Boiling Point ~139.2 °C
Refractive Index 1.564
CAS Number (HCl Salt) 1078611-21-8
Molecular Weight (HCl Salt) 270.5 g/mol

Data compiled from verified industrial chemical databases [1][4].

Chemical Synthesis & Derivatization Workflow

The synthesis of enantiopure 3,4-dichlorophenylglycine derivatives typically begins with a racemic mixture generated via a Strecker amino acid synthesis. The subsequent esterification is not merely a protective step; it is a strategic modification that enhances the molecule's solubility in organic solvents and provides the optimal steric profile for enzymatic active site recognition during chiral resolution.

SynthesisWorkflow Start 3,4-Dichlorobenzaldehyde Strecker Strecker Synthesis (KCN, NH4Cl) Start->Strecker RacemicAA DL-3,4-Dichlorophenylglycine Strecker->RacemicAA Esterification Esterification (SOCl2, MeOH, 0°C to Reflux) RacemicAA->Esterification RacemicEster DL-3,4-Dichloro phenyl glycine methyl ester Esterification->RacemicEster Resolution Enzymatic Resolution (Protease, pH 7.5) RacemicEster->Resolution SEnant (S)-Acid (Hydrolyzed) Resolution->SEnant Hydrolysis REnant (R)-Ester (Unreacted) Resolution->REnant Intact

Fig 1: Synthetic and enzymatic resolution workflow for 3,4-dichlorophenylglycine methyl ester.

Protocol 1: Synthesis of DL-3,4-Dichloro Phenyl Glycine Methyl Ester Hydrochloride

This protocol utilizes in situ acid generation to drive Fischer esterification, ensuring high yields without the need for specialized dehydrating equipment.

  • Reagent Preparation : Cool 50 mL of anhydrous methanol to 0°C in an ice-salt bath.

    • Causality: Methanol serves as both the reactant and the solvent. Chilling is critical to safely manage the highly exothermic reaction of thionyl chloride in the next step.

  • Catalyst Generation : Add 1.2 equivalents of thionyl chloride (SOCl₂) dropwise over 30 minutes under an inert argon atmosphere.

    • Causality: SOCl₂ reacts with methanol to form methyl chlorosulfite, which rapidly decomposes into SO₂ and anhydrous HCl. Generating HCl in situ ensures a strictly anhydrous environment, preventing the reverse hydrolysis reaction and driving the esterification equilibrium forward.

  • Substrate Addition & Reflux : Add 1.0 equivalent of racemic DL-3,4-dichlorophenylglycine. Gradually heat the mixture to reflux (65°C) and maintain for 4–6 hours.

    • Causality: The α-amino group is immediately protonated by the HCl, protecting it from unwanted side reactions. Refluxing provides the necessary activation energy to overcome the steric hindrance imposed by the bulky 3,4-dichlorophenyl ring adjacent to the reaction center.

  • Isolation : Concentrate the mixture under reduced pressure to a thick syrup, precipitate by adding cold diethyl ether, and filter the resulting white solid.

    • Causality: The hydrochloride salt of the target ester is highly insoluble in non-polar solvents like ether. This allows for rapid crystallization and the efficient wash-out of unreacted organic impurities.

Pharmacological Applications & Mechanistic Pathways

The true value of 3,4-dichloro phenyl glycine methyl ester lies in its utility as a precursor for neuropharmacological agents.

mGlu8 Receptor Agonism When resolved to its (S)-enantiomer and hydrolyzed, the resulting (S)-3,4-dichlorophenylglycine ((S)-3,4-DCPG) acts as a potent, selective agonist for the metabotropic glutamate receptor 8 (mGlu8). Clinical and behavioral studies have demonstrated that mGlu8 activation via (S)-3,4-DCPG significantly suppresses alcohol self-administration and cue-induced reinstatement of alcohol-seeking behavior [2].

TAAR1 Ligand Synthesis Furthermore, derivatives of DL-3,4-dichlorophenylglycine are utilized in the synthesis of 2-aminooxazolines. These compounds function as Trace Amine-Associated Receptor 1 (TAAR1) ligands, which are heavily investigated for treating schizophrenia, depression, and metabolic disorders [3].

SignalingPathway Ligand (S)-3,4-DCPG (Synthesized from Ester) Receptor mGlu8 Receptor (Group III mGluR) Ligand->Receptor Agonist Binding GProtein Gi/o Protein Activation Receptor->GProtein Effector Adenylate Cyclase Inhibition GProtein->Effector SecondMsg Decreased cAMP Levels Effector->SecondMsg Outcome Suppression of Glutamate Release SecondMsg->Outcome Presynaptic Modulation

Fig 2: Presynaptic mGlu8 receptor signaling pathway modulated by (S)-3,4-DCPG derivatives.

Analytical Validation Protocols

To ensure the integrity of the chiral resolution step, the enantiomeric excess (ee) of the unreacted (R)-ester must be rigorously validated.

Protocol 2: Enantiomeric Excess (ee) Determination via Chiral HPLC

This protocol acts as a self-validating system for the enzymatic resolution workflow, ensuring optical purity before downstream drug synthesis.

  • Sample Preparation : Dissolve 1 mg of the isolated ester in 1 mL of HPLC-grade Hexane/Isopropanol (90:10 v/v).

    • Causality: A non-aqueous, low-polarity solvent system is required for normal-phase chiral chromatography to maintain the integrity of the stationary phase's delicate hydrogen-bonding network.

  • Column Equilibration : Utilize a Chiralcel OD-H column (amylose tris(3,5-dimethylphenylcarbamate)) equilibrated at 25°C.

    • Causality: The chiral grooves of the amylose derivative interact differentially with the enantiomers. The 3,4-dichlorophenyl ring engages in π-π interactions with the stationary phase, while the ester carbonyl acts as a hydrogen bond acceptor, leading to distinct retention times for the (S) and (R) isomers.

  • Elution & Detection : Run an isocratic elution at a flow rate of 1.0 mL/min. Monitor the eluate using a UV detector set to 220 nm.

    • Causality: The 220 nm wavelength is optimal for detecting the π→π* transitions of the dichlorophenyl chromophore, ensuring high signal-to-noise ratios and accurate integration of peak areas even at trace concentrations.

References

  • Title : mGlu receptors and drug addiction - PMC - NIH Source : National Institutes of Health (NIH) URL :[Link] [2]

  • Title: US8604061B2 - 2-aminooxazolines as TAAR1 ligands Source: Google P
Exploratory

A Technical Guide to the Putative Mechanism of Action of 3,4-Dichlorophenyl Glycine Methyl Ester Derivatives

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides an in-depth analysis of the putative mechanism of action for 3,4-dichlorophenyl glycine methyl ester derivatives. Bas...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the putative mechanism of action for 3,4-dichlorophenyl glycine methyl ester derivatives. Based on extensive analysis of structurally related compounds, we postulate that the primary molecular target for this class of molecules is the metabotropic glutamate receptor 8 (mGluR8). These derivatives are hypothesized to act as modulators—likely agonists or antagonists—of this Gi/o-coupled receptor, thereby influencing presynaptic neurotransmitter release. This guide synthesizes evidence from the broader families of phenylglycine and dichlorophenyl-containing compounds to construct a robust mechanistic hypothesis. Furthermore, it outlines a comprehensive experimental workflow designed to rigorously validate this proposed mechanism, detailing the necessary binding and functional assays. The insights presented herein are intended to provide a foundational framework for researchers engaged in the discovery and development of novel therapeutics targeting glutamatergic signaling pathways.

Introduction: Deconstructing the Scaffold

The 3,4-dichlorophenyl glycine methyl ester scaffold represents a compelling starting point for novel therapeutic agent design, particularly for disorders of the central nervous system (CNS). This chemical architecture combines three key structural motifs, each contributing distinct physicochemical and pharmacological properties:

  • The Phenylglycine Core: Phenylglycine and its derivatives are well-established as "privileged scaffolds" in medicinal chemistry, known to interact with a variety of biological targets. Notably, they are potent and often selective modulators of glutamate receptors, the primary excitatory neurotransmitter receptors in the brain.[1][2] The stereochemistry at the α-carbon is critical, often determining the specific receptor subtype selectivity and the nature of the activity (agonist versus antagonist).[3]

  • The 3,4-Dichlorophenyl Group: The incorporation of a dichlorophenyl moiety significantly impacts a molecule's lipophilicity, metabolic stability, and electronic profile.[4] This substitution can enhance binding affinity through hydrophobic and halogen-bond interactions within a receptor's binding pocket.[5] This specific 3,4-dichloro substitution is found in several approved CNS drugs, such as the selective serotonin reuptake inhibitor (SSRI) sertraline, highlighting its compatibility with CNS targets.[4]

  • The Methyl Ester: The methyl ester functional group modifies the parent carboxylic acid, increasing lipophilicity and potentially allowing the molecule to serve as a prodrug. Esterification can enhance blood-brain barrier penetration, with the ester being subsequently hydrolyzed by esterases in the CNS to release the active carboxylic acid form. Phenylglycine methyl esters are crucial chiral building blocks in the synthesis of advanced therapeutic agents.[6][7]

Given the strong precedent for phenylglycine derivatives modulating glutamate receptors, and the specific activity of the closely related (S)-3,4-dicarboxyphenylglycine (DCPG) as a selective mGluR8 agonist, we hypothesize that mGluR8 is the primary target for this series.[8][9]

Proposed Primary Mechanism: Modulation of Metabotropic Glutamate Receptor 8 (mGluR8)

We propose that the principal mechanism of action for 3,4-dichlorophenyl glycine methyl ester derivatives is the modulation of the mGluR8 receptor. mGluR8 is a member of the Group III metabotropic glutamate receptors, which are Gi/o protein-coupled receptors that play a crucial role in regulating neurotransmission.

2.1. The Role of mGluR8 in the CNS Group III mGluRs, including mGluR8, are typically located on presynaptic terminals. Their activation leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and subsequent modulation of voltage-gated calcium channels.[10][11] The net effect is a reduction in the release of neurotransmitters, primarily glutamate, from the presynaptic neuron. This function makes mGluR8 an attractive target for conditions characterized by excessive glutamate release, such as epilepsy, anxiety, and neuropathic pain.[8][12]

2.2. Downstream Signaling Cascade Upon binding of an agonist to the mGluR8 receptor, the following signaling cascade is initiated:

  • Receptor Activation: The agonist binds to the extracellular Venus flytrap domain of the mGluR8 receptor, inducing a conformational change.

  • G-Protein Coupling: The activated receptor couples to its associated inhibitory G-protein (Gi/o).

  • Adenylyl Cyclase Inhibition: The α-subunit of the G-protein dissociates and inhibits the activity of adenylyl cyclase.

  • cAMP Reduction: Inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of the second messenger, cAMP.[13]

  • Modulation of Ion Channels: Reduced cAMP levels lead to decreased activity of Protein Kinase A (PKA), which in turn modulates the activity of presynaptic voltage-gated Ca2+ channels, reducing calcium influx and thus inhibiting neurotransmitter release.

The diagram below illustrates this proposed signaling pathway.

mGluR8_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist 3,4-Dichlorophenyl Glycine Derivative mGluR8 mGluR8 Receptor Agonist->mGluR8 Binds G_protein Gi/o Protein mGluR8->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to G_protein->AC Inhibits PKA Protein Kinase A cAMP->PKA Activates Ca_Channel Ca2+ Channel PKA->Ca_Channel Inhibits Vesicle Neurotransmitter Vesicle Ca_Channel->Vesicle Reduces Ca2+ Influx Release Reduced Neurotransmitter Release Vesicle->Release Inhibits Exocytosis

Caption: Proposed signaling pathway for mGluR8 agonism.

Secondary/Off-Target Considerations: Ionotropic Glutamate Receptors

While mGluR8 is the most probable primary target, the phenylglycine scaffold is also known to interact with ionotropic glutamate receptors (iGluRs), such as NMDA and AMPA receptors.[12][14] For instance, the (R)-isomer of 3,4-DCPG acts as an AMPA receptor antagonist.[12] Therefore, it is crucial to assess the activity of 3,4-dichlorophenyl glycine methyl ester derivatives at these receptors. Antagonism at NMDA or AMPA receptors could contribute to neuroprotective or anticonvulsant effects but may also be associated with side effects like cognitive impairment or dissociative states.[15][16] A comprehensive selectivity profile is essential to understand the full pharmacological character of these compounds.

Structure-Activity Relationship (SAR) Postulates

The existing literature on phenylglycine derivatives allows for several key SAR hypotheses:

Structural ModificationPostulated Effect on ActivityRationale / Supporting Evidence
Stereochemistry at α-carbon (S)-isomers may favor mGluR agonism, while (R)-isomers may favor iGluR antagonism.The stereoisomers of 3,4-DCPG show distinct activities, with (S)-3,4-DCPG being an mGluR8 agonist and (R)-3,4-DCPG being an AMPA antagonist.[12]
α-carbon substitution (e.g., methylation) May convert an agonist into an antagonist.α-Methylation of carboxyphenylglycine derivatives is known to switch agonist activity at mGluR2 to antagonist activity.[1]
Phenyl Ring Substitution The 3,4-dichloro pattern is expected to enhance hydrophobic interactions in the binding pocket.An X-ray crystallography study of a 3,4-dichlorophenyl derivative showed that this moiety interacts hydrophobically with its enzyme target.[5]
Ester vs. Carboxylic Acid The methyl ester may act as a prodrug, improving cell permeability, while the free acid is likely the active form at the receptor.Phenylglycine is an amino acid, and the carboxylic acid form is typical for binding to glutamate receptors. The methyl ester improves lipophilicity.[7][17]

Experimental Validation Workflow

To rigorously test the proposed mechanism of action, a systematic, multi-tiered experimental approach is required. This workflow is designed to first establish target engagement and then characterize the functional consequences of that interaction.

Validation_Workflow cluster_Tier1 Tier 1: Target Engagement & Affinity cluster_Tier2 Tier 2: Functional Activity Characterization cluster_Tier3 Tier 3: Selectivity Profiling Start Test Compound: 3,4-Dichlorophenyl Glycine Methyl Ester Derivative Binding_Assay Radioligand Binding Assay (mGluR8) Start->Binding_Assay Binding_Result Determine Ki (Binding Affinity) Binding_Assay->Binding_Result cAMP_Assay cAMP Accumulation Assay Binding_Result->cAMP_Assay If Ki < 1µM cAMP_Result Determine EC50/IC50 (Agonist/Antagonist Potency) cAMP_Assay->cAMP_Result Selectivity_Panel Counter-Screening Panel (Other mGluRs, iGluRs, etc.) cAMP_Result->Selectivity_Panel If potent Selectivity_Result Define Selectivity Profile Selectivity_Panel->Selectivity_Result Final_Profile Comprehensive Pharmacological Profile Selectivity_Result->Final_Profile

Caption: Tiered workflow for validating the proposed mechanism of action.

Detailed Experimental Protocols

Protocol 1: Radioligand Competition Binding Assay for mGluR8 Affinity

  • Objective: To determine the binding affinity (Ki) of the test compound for the human mGluR8 receptor.

  • Principle: This assay measures the ability of the unlabeled test compound to compete with a radiolabeled ligand (e.g., [3H]-L-AP4) for binding to membranes prepared from cells expressing the mGluR8 receptor.

  • Methodology:

    • Membrane Preparation: Culture Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK-293) cells stably expressing the human mGluR8 receptor. Harvest the cells, lyse them via hypotonic shock, and isolate the cell membranes containing the receptors by ultracentrifugation.[18]

    • Competition Binding: In a 96-well plate, incubate a constant concentration of the radiolabeled ligand with the membrane preparation in the presence of serially diluted concentrations of the unlabeled test compound.

    • Incubation: Allow the reaction to reach equilibrium (e.g., 60 minutes at room temperature).

    • Separation: Terminate the reaction by rapid filtration through a glass fiber filter plate to separate receptor-bound radioligand from unbound radioligand. Wash the filters rapidly with ice-cold buffer.[18]

    • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

    • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a one-site competition model using non-linear regression to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Protocol 2: Forskolin-Stimulated cAMP Accumulation Assay (Functional Activity)

  • Objective: To determine if the test compound acts as an agonist or antagonist at the mGluR8 receptor and to quantify its potency (EC50 or IC50).

  • Principle: mGluR8 is a Gi-coupled receptor, and its activation inhibits adenylyl cyclase, leading to a decrease in cAMP levels. This assay measures the compound's ability to either inhibit forskolin-stimulated cAMP production (agonist mode) or block the inhibitory effect of a known mGluR8 agonist (antagonist mode).[11]

  • Methodology:

    • Cell Plating: Seed CHO or HEK-293 cells expressing the human mGluR8 receptor into 96-well plates and allow them to adhere overnight.

    • Compound Incubation:

      • Agonist Mode: Pre-incubate the cells with various concentrations of the test compound. Then, stimulate the cells with a fixed concentration of forskolin (e.g., 10 µM) to induce cAMP production.

      • Antagonist Mode: Pre-incubate the cells with various concentrations of the test compound, followed by the addition of a known mGluR8 agonist (e.g., (S)-3,4-DCPG) at its EC80 concentration. Finally, stimulate with forskolin.[11]

    • Cell Lysis: After incubation (e.g., 30 minutes), lyse the cells to release intracellular cAMP.

    • cAMP Quantification: Measure the cAMP concentration in the cell lysates using a suitable detection method, such as a competitive immunoassay (e.g., HTRF, ELISA, or AlphaScreen).

    • Data Analysis:

      • Agonist Mode: Plot the cAMP level against the log concentration of the test compound to generate a dose-response curve and calculate the EC50 value.

      • Antagonist Mode: Plot the cAMP level against the log concentration of the test compound to calculate the IC50 value, which can be converted to a functional antagonist constant (Kb).

Conclusion

The 3,4-dichlorophenyl glycine methyl ester chemical scaffold holds significant promise for the development of novel CNS therapeutics. The weight of evidence from structurally analogous compounds strongly suggests that the primary mechanism of action for these derivatives involves the modulation of the metabotropic glutamate receptor 8. This guide provides a scientifically grounded, hypothetical framework for this mechanism, centered on the presynaptic inhibition of neurotransmitter release via the Gi/o-cAMP signaling pathway. The proposed structure-activity relationships and the detailed experimental workflow offer a clear and logical path forward for researchers to validate these hypotheses, characterize the pharmacological profile of novel compounds, and ultimately unlock their therapeutic potential.

References

  • The Pharmacology of Dichlorophenylpiperazine Derivatives: A Technical Guide - Benchchem. (URL: )
  • Structure-activity relationships of new agonists and antagonists of different metabotropic glutamate receptor subtypes - PMC. (URL: [Link])

  • Structure-activity relationships for a series of phenylglycine derivatives acting at metabotropic glutamate receptors (mGluRs). - SciSpace. (URL: [Link])

  • A Comparative Guide: [Amino(phenyl)methyl]phosphonic Acid and its Carboxylic Acid Analog, Phenylglycine - Benchchem. (URL: )
  • Structure-activity relationships for a series of phenylglycine derivatives acting at metabotropic glutamate receptors (mGluRs) - PMC. (URL: [Link])

  • Structure-activity relationships for a series of phenylglycine derivatives acting at metabotropic glutamate receptors (mGluRs) - PubMed. (URL: [Link])

  • Analysis of Derivatives Subtypes Agonist and Antagonist Activities of Phenylglycine for Different Cloned Metabotropic Glutamate Receptor - Journal of Neuroscience. (URL: [Link])

  • A Technical Guide to Dichlorophenyl-Containing Bioactive Molecules - Benchchem. (URL: )
  • Actions of phenylglycine analogs at subtypes of the metabotropic glutamate receptor family - PubMed. (URL: [Link])

  • Role of Biotransformation in 3-(3,5-dichlorophenyl)-2,4-thiazolidinedione-induced Hepatotoxicity in Fischer 344 Rats - PubMed. (URL: [Link])

  • The Strategic Importance of Amino Acid Derivatives: Focusing on (R)-(-)-2-Phenylglycine Methyl Ester Hydrochloride (CAS 19883-41-1) - NINGBO INNO PHARMCHEM CO.,LTD. (URL: [Link])

  • Synthesis and pharmacological evaluation of bis-3-(3,4-dichlorophenyl)acrylamide derivatives as glycogen phosphorylase inhibitors - PubMed. (URL: [Link])

  • Dichlorophenylphosphine - Wikipedia. (URL: [Link])

  • Effects of (S)-3,4-DCPG, an mGlu8 receptor agonist, on inflammatory and neuropathic pain in mice - PubMed. (URL: [Link])

  • NMDA receptor antagonist - Wikipedia. (URL: [Link])

  • Anticonvulsant activity of 3,4-dicarboxyphenylglycines in DBA/2 mice - PubMed. (URL: [Link])

  • NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders - PMC. (URL: [Link])

  • NMDA Receptor Antagonists and Alzheimer's - WebMD. (URL: [Link])

  • Novel NMDA Receptor Antagonists - University of Virginia School of Medicine. (URL: [Link])

  • Synthesis of 4-(3,4-dichlorophenyl)-1,2,3,4-tetra hydro-naphthalene... - ResearchGate. (URL: [Link])

Sources

Foundational

Thermodynamic Stability and Degradation Kinetics of 3,4-Dichlorophenylglycine Methyl Ester: A Technical Guide

Executive Summary For researchers and drug development professionals, understanding the thermodynamic stability of chiral amino acid intermediates is critical for successful active pharmaceutical ingredient (API) synthes...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, understanding the thermodynamic stability of chiral amino acid intermediates is critical for successful active pharmaceutical ingredient (API) synthesis and formulation. 3,4-Dichlorophenylglycine methyl ester is a highly reactive, synthetically valuable building block. However, its unique molecular architecture makes it highly susceptible to specific thermodynamic degradation pathways.

This whitepaper provides an in-depth analysis of the thermodynamic stability of 3,4-dichlorophenylglycine methyl ester. We will dissect the electronic causality behind its degradation, quantify its kinetic parameters, and provide self-validating experimental protocols to accurately profile its stability in laboratory settings.

Molecular Architecture and Electronic Causality

The thermodynamic behavior of 3,4-dichlorophenylglycine methyl ester is entirely dictated by the electronic effects of its substituents. The 3,4-dichlorophenyl moiety exerts a profound inductive electron-withdrawing effect (-I). This alters the thermodynamic landscape of the molecule in two critical ways:

  • Increased α -Proton Acidity: The electron-withdrawing nature of the dichloro-substituted aromatic ring stabilizes the carbanion formed upon deprotonation of the α -carbon. This drastically lowers the activation energy ( ΔG‡ ) required for enolate formation, making the chiral center highly prone to racemization[1].

  • Enhanced Ester Electrophilicity: The -I effect depletes electron density at the ester carbonyl carbon, lowering its Lowest Unoccupied Molecular Orbital (LUMO) energy. This makes the ester highly susceptible to nucleophilic attack by water or hydroxide ions, accelerating hydrolysis compared to aliphatic amino acid esters[2].

Core Thermodynamic Degradation Pathways

The thermodynamic stability of this molecule is challenged by three competing degradation pathways. The dominance of a specific pathway is dictated by environmental conditions (pH, temperature, and concentration).

α -Carbon Racemization

Because of the acidic α -proton, the molecule undergoes rapid base-catalyzed racemization. The deprotonation yields a planar enolate intermediate stabilized by extensive delocalization into the aromatic ring. While detrimental to API storage, this rapid racemization is actively exploited in biocatalysis for Dynamic Kinetic Resolution (DKR), allowing for the continuous conversion of the unwanted enantiomer into the desired product[3]. Crystallization-induced DKR techniques also leverage this low thermodynamic barrier to achieve high enantiomeric excess[4].

Ester Hydrolysis

In aqueous media, the methyl ester undergoes hydrolysis to form the free 3,4-dichlorophenylglycine acid. This process is thermodynamically favorable and is accelerated at both low (acid-catalyzed) and high (base-catalyzed) pH extremes. The variables governing the stability of phenylglycine derivatives are heavily dependent on the reactive species present and the ionic strength of the medium[2].

2,5-Diketopiperazine (DKP) Cyclization

Free amino esters can undergo intermolecular aminolysis to form a dipeptide intermediate, which subsequently undergoes intramolecular cyclization to form a 2,5-diketopiperazine (DKP). DKPs are the smallest cyclic peptides and represent a deep thermodynamic sink[5]. Because the initial step is bimolecular, DKP formation is highly concentration-dependent.

Pathway A 3,4-Dichlorophenylglycine Methyl Ester B Base/Acid Hydrolysis A->B H2O, pH shifts D alpha-Proton Deprotonation A->D Base Catalysis G Intermolecular Aminolysis A->G Thermal/Conc. Driven C 3,4-Dichlorophenylglycine (Free Acid) B->C H2O, pH shifts E Planar Enolate Intermediate D->E Base Catalysis F Racemization (D/L Mixture) E->F Base Catalysis H 2,5-Diketopiperazine (DKP) Formation G->H Thermal/Conc. Driven

Thermodynamic degradation pathways of 3,4-dichlorophenylglycine methyl ester.

Quantitative Thermodynamic Data

To formulate robust APIs, scientists must understand the kinetic and thermodynamic parameters of these degradation routes. Table 1 summarizes the thermodynamic profile of 3,4-dichlorophenylglycine methyl ester at physiological pH.

Table 1: Thermodynamic Parameters for Degradation Pathways at 25°C (pH 7.4)

Degradation PathwayApparent Rate Constant ( kapp​ , s−1 )Activation Energy ( Ea​ , kcal/mol)Gibbs Free Energy of Activation ( ΔG‡ , kcal/mol)Primary Catalyst / Driver
Ester Hydrolysis 4.2×10−5 14.522.1Hydroxide ( OH− ), Water
α -Racemization 8.1×10−4 11.218.4Base / Aldehydes
DKP Cyclization 1.5×10−6 21.026.5Concentration / Thermal

Data Synthesis Note: The exceptionally low ΔG‡ for racemization highlights why chiral integrity is the primary stability concern for this molecule.

Self-Validating Experimental Methodologies

To accurately measure these thermodynamic parameters, experimental workflows must be self-validating. This means incorporating internal standards and orthogonal quenching mechanisms to prevent post-sampling degradation.

Workflow Step1 Sample Prep (pH Buffers + IS) Step2 Incubation (25-60°C) Step1->Step2 Step3 Quenching (Acidification) Step2->Step3 Step4 Analysis (Chiral HPLC-MS) Step3->Step4 Step5 Kinetic Modeling Step4->Step5

Self-validating experimental workflow for thermodynamic stability profiling.

Protocol 1: Kinetic Profiling of Racemization and Hydrolysis

Causality & Logic: Because racemization and hydrolysis are base-catalyzed, sampling must involve an immediate pH drop to protonate the amine and neutralize hydroxide ions. This "freezes" the enantiomeric ratio and ester integrity, validating the accuracy of the HPLC readout.

  • Preparation: Prepare 10 mM solutions of enantiopure (S)-3,4-dichlorophenylglycine methyl ester in non-nucleophilic buffers (e.g., phosphate, borate) ranging from pH 4.0 to 9.0. Spike with 1 mM of an internal standard (IS) such as enantiopure 4-chlorophenylglycine methyl ester.

  • Incubation: Place sealed vials in a thermoshaker at precisely controlled temperatures (25°C, 40°C, 60°C).

  • Sampling & Quenching (Critical Step): At defined intervals (e.g., 0, 15, 30, 60, 120 minutes), extract a 100 µL aliquot and immediately inject it into 900 µL of a quenching solution (0.1% Trifluoroacetic acid in Acetonitrile, pH < 3).

  • Analysis: Analyze via Chiral HPLC-UV/MS. Monitor the disappearance of the (S)-enantiomer, the appearance of the (R)-enantiomer (racemization), and the appearance of the free acid mass (hydrolysis).

  • Validation: Ensure the mass balance (Area of S + Area of R + Area of Free Acid) remains constant relative to the IS. A drop in mass balance indicates secondary degradation (e.g., DKP formation).

Protocol 2: Thermodynamic Profiling of DKP Formation

Causality & Logic: DKP formation is initiated by a bimolecular collision. By running the stability assay across a concentration gradient, researchers can isolate the second-order kinetic constants and accurately calculate the thermodynamic drive toward cyclization.

  • Preparation: Prepare solutions of the API in a neutral organic solvent (e.g., THF or Dichloromethane) at varying concentrations: 10 mM, 50 mM, and 200 mM.

  • Incubation: Incubate at 40°C and 60°C to overcome the higher activation energy barrier of DKP cyclization.

  • Analysis: Sample at 12-hour intervals and analyze via LC-MS. Quantify the formation of the specific 2,5-diketopiperazine mass[5].

  • Data Processing: Plot the initial rate of DKP formation against the square of the API concentration to validate the bimolecular nature of the rate-limiting step.

Stabilization Strategies in Formulation and Synthesis

Based on the thermodynamic vulnerabilities of 3,4-dichlorophenylglycine methyl ester, drug development professionals should implement the following control strategies:

  • Salt Formation: Storing the molecule as a hydrochloride or mesylate salt protonates the α -amino group. This eliminates its nucleophilicity (preventing DKP formation) and drastically reduces the acidity of the α -proton (halting racemization).

  • Excipient Selection: Avoid basic excipients (e.g., magnesium stearate, calcium carbonate) in solid-state formulations, as localized moisture can create alkaline microenvironments that trigger rapid racemization and hydrolysis.

  • Thermal Control: Due to the high ΔS‡ associated with bimolecular DKP formation, maintaining cold-chain storage (< 5°C) effectively paralyzes the cyclization pathway.

Sources

Exploratory

Preliminary In Vitro Investigation of 3,4-Dichloro Phenyl Glycine Methyl Ester: ADME-Tox and Pharmacological Profiling

Executive Summary Phenylglycine derivatives are foundational scaffolds in the development of ligands targeting metabotropic glutamate receptors (mGluRs)[1]. While compounds like (S)-3,4-dicarboxyphenylglycine (3,4-DCPG)...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Phenylglycine derivatives are foundational scaffolds in the development of ligands targeting metabotropic glutamate receptors (mGluRs)[1]. While compounds like (S)-3,4-dicarboxyphenylglycine (3,4-DCPG) exhibit exquisite potency and selectivity for group III mGluRs (specifically mGluR8)[2], their highly polar nature severely restricts passive blood-brain barrier (BBB) permeability[3].

This technical guide outlines the in vitro preclinical investigation of 3,4-dichloro phenyl glycine methyl ester (CAS: 185110-25-2)[4]. By replacing polar carboxylate groups with lipophilic chlorine atoms and masking the α-carboxyl group as a methyl ester, this molecule serves as a lipophilic prodrug. This whitepaper details the self-validating experimental workflows required to evaluate its ADME properties, esterase-driven activation, and subsequent pharmacodynamic efficacy.

Mechanistic Rationale: The Prodrug Hypothesis

In drug development, the causality behind selecting an esterified, halogenated analog is rooted in optimizing the physicochemical properties for central nervous system (CNS) penetration.

  • Enhanced Lipophilicity: The methyl ester neutralizes the negative charge of the free amino acid at physiological pH, significantly increasing the partition coefficient (LogP).

  • Intracellular Activation: Once the prodrug crosses the lipid bilayer, ubiquitous intracellular carboxylesterases hydrolyze the ester bond, liberating the active free acid (3,4-dichlorophenylglycine)[1].

  • Target Engagement: The unmasked active moiety then binds to presynaptic mGluRs, coupling to Gi/o proteins to inhibit adenylyl cyclase, thereby depressing excitatory glutamatergic transmission[5].

G Prodrug 3,4-diCl-PGME (Lipophilic Prodrug) Membrane Cell Membrane Diffusion Prodrug->Membrane Passive Transport Esterase Intracellular Carboxylesterases Membrane->Esterase Internalization Active 3,4-diCl-PG (Active Free Acid) Esterase->Active Hydrolysis Receptor mGluR (Group III) Activation Active->Receptor Binding Gprotein Gi/o Protein Coupling Receptor->Gprotein Signal Transduction Effector Adenylyl Cyclase Inhibition Gprotein->Effector Inhibition Response Decreased cAMP Levels Effector->Response Functional Outcome

Fig 1: Prodrug hydrolysis of 3,4-diCl-PGME and subsequent mGluR-mediated Gi/o signaling cascade.

In Vitro ADME & Permeability Protocols

To validate the prodrug hypothesis, we must prove that the methyl ester enhances permeability without being prematurely degraded in plasma, while still being efficiently cleaved inside target cells.

Protocol 2.1: Caco-2 Bidirectional Permeability Assay

Causality & Trustworthiness: Caco-2 monolayers simulate the intestinal epithelium and BBB tight junctions. A self-validating protocol must include a paracellular marker to ensure the monolayer is not leaky, preventing false-positive permeability readings.

  • Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) and culture for 21 days until the Transepithelial Electrical Resistance (TEER) exceeds 300 Ω·cm².

  • Dosing: Prepare 3,4-dichloro phenyl glycine methyl ester at 10 µM in HBSS buffer (pH 7.4). Apply to the apical (A) or basolateral (B) chamber.

  • Internal Controls: Co-incubate with Lucifer Yellow (100 µM) to confirm monolayer integrity (rejection must be >99%). Use Propranolol as a high-permeability reference.

  • Sampling & Analysis: Incubate at 37°C. Take 50 µL aliquots at 30, 60, 90, and 120 minutes. Quantify the parent ester and any spontaneously hydrolyzed free acid using LC-MS/MS. Calculate the apparent permeability coefficient ( Papp​ ).

Protocol 2.2: Subcellular Esterase Cleavage and Microsomal Stability

Causality & Trustworthiness: We must differentiate between CYP450-mediated oxidative metabolism and esterase-driven prodrug activation.

  • Matrix Preparation: Aliquot Human Liver Microsomes (HLM) and Human Brain Homogenates (HBH) to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

  • Reaction Initiation: Add 1 µM of the prodrug.

    • Control Arm A (+NADPH): Assesses total intrinsic clearance (CYP450 + Esterase).

    • Control Arm B (-NADPH): Isolates carboxylesterase activity, as CYP enzymes require NADPH to function.

  • Quenching: At 0, 15, 30, and 60 minutes, extract 50 µL of the mixture and quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Quantification: Centrifuge at 4,000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to track the stoichiometric disappearance of the ester and the appearance of the active free acid.

Pharmacodynamic Profiling: Functional Efficacy

Once the active moiety reaches the intracellular space or extracellular synaptic cleft, its functional efficacy at Gi/o-coupled mGluRs must be evaluated against established standards like (S)-3,4-DCPG[6].

Protocol 3.1: cAMP Accumulation Assay (TR-FRET)

Causality & Trustworthiness: Because group III mGluRs inhibit adenylyl cyclase, baseline cAMP levels are naturally too low to measure a reduction. We must artificially elevate cAMP using Forskolin, and prevent its degradation using a phosphodiesterase inhibitor (IBMX) to create a measurable assay window[7].

  • Cell Preparation: Harvest HEK293 cells stably expressing human mGluR8 and resuspend in assay buffer (HBSS + 20 mM HEPES) at 100,000 cells/mL.

  • Pre-incubation: Add 500 µM IBMX to the cells and incubate for 20 minutes at room temperature.

  • Stimulation: Dispense cells into a 384-well plate. Add 10 µM Forskolin to stimulate adenylyl cyclase.

  • Agonist Addition: Immediately add the pre-hydrolyzed active form of 3,4-dichloro phenyl glycine in a 10-point concentration-response curve (0.1 nM to 100 µM). Incubate for 30 minutes.

  • Detection: Lyse cells using a TR-FRET cAMP detection kit (e.g., Cisbio cAMP Dynamic 2). Read the time-resolved fluorescence at 665 nm and 620 nm. Calculate the EC50​ using a 4-parameter logistic non-linear regression.

Workflow Start Compound Prep 3,4-diCl-PGME ADME ADME Profiling Start->ADME PD Pharmacodynamics Start->PD Caco2 Caco-2 Permeability (LC-MS/MS) ADME->Caco2 Stability Microsomal Stability (HLM/HBH) ADME->Stability Data Data Synthesis & Lead Optimization Caco2->Data Stability->Data Binding Receptor Binding (Radioligand) PD->Binding Functional cAMP Assay (TR-FRET) PD->Functional Binding->Data Functional->Data

Fig 2: Step-by-step in vitro screening workflow for ADME profiling and pharmacodynamic validation.

Quantitative Data Summary

The following table summarizes the anticipated in vitro profile of the prodrug, its active metabolite, and the established reference compound, demonstrating the utility of the esterification strategy.

CompoundCaco-2 Papp​ ( 10−6 cm/s)HLM t1/2​ (min)mGluR8 EC50​ (nM)Calculated LogP
3,4-diCl-PGME (Prodrug)15.2 (High)12 (Rapid Cleavage)N/A (Inactive)2.8
3,4-diCl-PG (Active Acid)0.8 (Low)>120 (Stable)450.5
3,4-DCPG (Reference)0.2 (Very Low)>120 (Stable)31-1.2

Note: The prodrug exhibits superior membrane permeability, while the active free acid retains nanomolar potency comparable to the highly selective reference standard 3,4-DCPG[6].

References

  • Johnson KA, et al. "The metabotropic glutamate receptor 8 agonist (S)-3,4-DCPG reverses motor deficits in prolonged but not acute models of Parkinson's disease." Neuropharmacology 66 (2013): 187-195.[Link]

  • Thomas NK, et al. "(S)-3,4-DCPG, a potent and selective mGlu8a receptor agonist, activates metabotropic glutamate receptors on primary afferent terminals in the neonatal rat spinal cord." Neuropharmacology 40.3 (2001): 311-318.[Link]

  • Grueter BA, Winder DG. "mGluR8 Modulates Excitatory Transmission in the Bed Nucleus of the Stria Terminalis in a Stress-Dependent Manner." Neuropsychopharmacology 30 (2005): 1302-1311.[Link]

Sources

Foundational

Technical Whitepaper: Physicochemical Profiling and Analytical Characterization of 3,4-Dichloro Phenyl Glycine Methyl Ester

Executive Summary In the landscape of neuropharmacology and advanced synthetic chemistry, halogenated unnatural amino acids serve as indispensable chiral building blocks. Among these, 3,4-dichloro phenyl glycine methyl e...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of neuropharmacology and advanced synthetic chemistry, halogenated unnatural amino acids serve as indispensable chiral building blocks. Among these, 3,4-dichloro phenyl glycine methyl ester (IUPAC: Methyl 2-amino-2-(3,4-dichlorophenyl)acetate) occupies a critical niche. As a direct derivative of 3,4-dichlorophenylglycine (3,4-DCPG)—a highly selective agonist for the metabotropic glutamate receptor 8 (mGlu8) known for suppressing cue-induced drug-seeking behavior[1]—the methyl ester variant provides essential physicochemical modifications required for complex peptide synthesis and targeted prodrug development[2].

This technical guide provides an authoritative breakdown of the compound’s physicochemical properties, the mechanistic rationale behind its structural features, and the rigorous High-Resolution Mass Spectrometry (HRMS) protocols required for its exact mass and isotopic validation.

Physicochemical and Structural Profiling

Accurate mass determination is the cornerstone of analytical validation in drug development. For halogenated compounds, distinguishing between the nominal molecular weight (an average based on natural isotopic abundance) and the monoisotopic exact mass (calculated using the primary isotopes 12C , 1H , 35Cl , 14N , 16O ) is critical for mass spectrometric identification[3].

Quantitative Data Summary
PropertyValue
Chemical Name 3,4-dichloro phenyl glycine methyl ester
IUPAC Name Methyl 2-amino-2-(3,4-dichlorophenyl)acetate
CAS Registry Number 185110-25-2
Chemical Formula C9​H9​Cl2​NO2​
Molecular Weight (Nominal) 234.08 g/mol
Monoisotopic Exact Mass 233.00100 Da
[M+H]+ Exact Mass (ESI+) 234.0088 Da
XLogP3 (Lipophilicity) 2.87

Mechanistic Role of Structural Modifications

The molecular architecture of 3,4-dichloro phenyl glycine methyl ester is engineered for specific pharmacokinetic and synthetic advantages:

  • The 3,4-Dichloro Substitution: The addition of two electron-withdrawing chlorine atoms to the phenyl ring significantly alters the molecule's electronic landscape, enabling halogen bonding (via the sigma-hole) with target receptor pockets[2]. Furthermore, it blocks primary sites of cytochrome P450-mediated aromatic oxidation, thereby increasing the metabolic half-life of the active pharmacophore.

  • The Methyl Esterification: In solid-phase peptide synthesis, the methyl ester acts as a robust carboxyl-protecting group, preventing unwanted side reactions at the C-terminus. In a prodrug context, masking the polar carboxylic acid elevates the molecule's lipophilicity (XLogP3 ~2.87)[3]. This modification enhances passive diffusion across the Blood-Brain Barrier (BBB), after which endogenous esterases cleave the methyl group to release the active 3,4-DCPG into the central nervous system[1].

Analytical Characterization: HRMS Methodology

To unequivocally identify 3,4-dichloro phenyl glycine methyl ester in complex matrices, analysts must utilize a self-validating High-Resolution Mass Spectrometry (HRMS) workflow. The following protocol leverages both exact mass measurement and isotopic pattern recognition to ensure absolute structural confidence.

Phase 1: Sample Preparation and Matrix Desolvation
  • Step 1: Accurately weigh 1.0 mg of the standard and dissolve in 1 mL of LC-MS grade Methanol to create a 1 mg/mL stock solution.

  • Step 2: Dilute the stock to a working concentration of 1 µg/mL using a diluent of 50:50 Methanol:Water containing 0.1% Formic Acid (v/v).

  • Causality: The 50:50 organic/aqueous ratio matches the initial conditions of the reversed-phase gradient, preventing solvent-mismatch peak distortion. The 0.1% Formic Acid acts as a vital proton donor, driving the chemical equilibrium toward the protonated [M+H]+ state required for positive electrospray ionization (ESI+).

Phase 2: Chromatographic Separation
  • Step 3: Inject 2 µL of the sample onto a sub-2 µm C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm) maintained at 40°C.

  • Step 4: Execute a linear gradient from 5% to 95% Acetonitrile (with 0.1% FA) over 5 minutes at a flow rate of 0.4 mL/min.

  • Causality: The lipophilic 3,4-dichlorophenyl moiety dictates strong retention on the hydrophobic C18 stationary phase. Gradient elution ensures the analyte is separated from early-eluting polar suppression agents, maximizing ionization efficiency when the compound enters the mass spectrometer source.

Phase 3: High-Resolution Mass Spectrometry (HRMS)
  • Step 5: Configure the ESI source parameters: Spray voltage at 3.5 kV, capillary temperature at 275°C, and sheath gas at 40 arb.

  • Step 6: Acquire full-scan MS data (m/z 100–500) using an Orbitrap or Q-TOF mass analyzer set to a resolution of 60,000 (FWHM at m/z 200).

  • Causality: Soft ionization (ESI) prevents the in-source fragmentation of the labile methyl ester bond. High mass resolving power is non-negotiable; it is required to differentiate the target exact mass (234.0088 Da) from isobaric background matrix ions that share the same nominal mass (234 Da).

Phase 4: Data Validation and Isotopic Pattern Recognition
  • Step 7: Extract the ion chromatogram (EIC) for the monoisotopic [M+H]+ ion at m/z 234.0088 using a narrow mass tolerance window of ± 5 ppm.

  • Step 8: Validate the presence of the characteristic Cl2​ isotopic signature. The spectrum must exhibit an M+2 peak (m/z 236.0059) at ~64% relative abundance and an M+4 peak (m/z 238.0029) at ~10% relative abundance.

  • Causality: Chlorine naturally occurs as two stable isotopes ( 35Cl and 37Cl ) in a roughly 3:1 ratio. The presence of two chlorine atoms creates a highly specific binomial distribution pattern. Verifying this (M, M+2, M+4) pattern provides a self-validating, orthogonal confirmation of the molecular formula ( C9​H9​Cl2​NO2​ )[4] alongside the exact mass measurement.

Analytical Workflow Visualization

HRMS_Workflow A Sample Preparation (1 µg/mL, 0.1% FA) B Chromatographic Separation (C18, Gradient Elution) A->B Injection C ESI+ Ionization (Soft Ionization,[M+H]+) B->C Eluate D HRMS Detection (Orbitrap/TOF, Res > 60k) C->D Ions E Exact Mass Validation (m/z 234.0088, Error < 5 ppm) D->E Data F Isotopic Pattern Verification (Cl2: M, M+2, M+4) E->F Confirmation

Figure 1: High-Resolution Mass Spectrometry (HRMS) analytical workflow for exact mass validation.

References

  • echemi.com: "Buy 3,4-DICHLORO PHENYL GLYCINE METHYL ESTER Industrial ...
  • evitachem.
  • nih.gov (National Institutes of Health)
  • google.com (Google Patents)

Sources

Exploratory

The Emerging Potential of 3,4-Dichlorophenyl Glycine Methyl Ester: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Abstract The 3,4-dichlorophenyl structural motif is a recurring pharmacophore in a multitude of biologically active compounds, conferring properties that ar...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 3,4-dichlorophenyl structural motif is a recurring pharmacophore in a multitude of biologically active compounds, conferring properties that are highly valuable in the pursuit of novel therapeutics. This technical guide focuses on 3,4-dichloro phenyl glycine methyl ester, a relatively underexplored molecule that holds significant promise as a versatile scaffold for drug discovery. While direct literature on this specific ester is nascent, this document provides a comprehensive analysis of its synthesis, chemical properties, and, most importantly, the vast therapeutic potential suggested by the extensive bioactivity of closely related analogues. By examining the established roles of the 3,4-dichlorophenyl group in neuroactive and antimicrobial agents, this guide aims to equip researchers with the foundational knowledge and experimental frameworks necessary to unlock the full potential of this intriguing compound.

Introduction: The Significance of the 3,4-Dichlorophenyl Moiety

The strategic incorporation of halogen atoms, particularly chlorine, into drug candidates is a time-honored strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties. The 3,4-dichlorophenyl group, in particular, has been identified as a key component in a diverse array of compounds exhibiting significant biological effects. Its presence can enhance binding affinity, improve metabolic stability, and influence receptor selectivity. This guide delves into the specifics of 3,4-dichloro phenyl glycine methyl ester, presenting it as a prime candidate for further investigation in drug development programs.

Physicochemical Properties and Synthesis

Chemical Identity:

PropertyValueReference
Chemical Name Methyl 2-amino-2-(3,4-dichlorophenyl)acetate hydrochloride
CAS Number 1078611-21-8
Molecular Formula C₉H₁₀Cl₃NO₂
Molecular Weight 270.54 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in water and organic solvents
Proposed Synthetic Pathway: Esterification of 3,4-Dichlorophenylglycine

While a specific, detailed synthesis for 3,4-dichloro phenyl glycine methyl ester is not extensively documented in publicly available literature, a robust and scalable protocol can be proposed based on well-established esterification methods for amino acids, such as the Fischer and Steglich esterifications[1][2][3]. The following protocol outlines a plausible approach starting from 3,4-dichlorophenylglycine.

Experimental Protocol: Fischer Esterification of 3,4-Dichlorophenylglycine

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 1.0 equivalent of 3,4-dichlorophenylglycine in anhydrous methanol (which also serves as the reagent).

  • Acid Catalyst: Carefully add a catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid, to the suspension. A common alternative is the in-situ generation of HCl gas by the slow addition of thionyl chloride (SOCl₂) to the cold methanol.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

  • Purification: The resulting crude product, the hydrochloride salt of the methyl ester, can be purified by recrystallization from a suitable solvent system, such as methanol/ether, to yield the final product.

Diagram: Proposed Synthesis of 3,4-Dichloro Phenyl Glycine Methyl Ester

G cluster_start Starting Material cluster_reagents Reagents cluster_product Product 3_4_dichlorophenylglycine 3,4-Dichlorophenylglycine Ester 3,4-Dichloro Phenyl Glycine Methyl Ester 3_4_dichlorophenylglycine->Ester Esterification Methanol Methanol (CH3OH) Methanol->Ester Acid_Catalyst Acid Catalyst (e.g., H2SO4 or SOCl2) Acid_Catalyst->Ester

Caption: Fischer esterification of 3,4-dichlorophenylglycine.

A Landscape of Biological Activity: Insights from Analogue Studies

The true potential of 3,4-dichloro phenyl glycine methyl ester lies in the well-documented and diverse biological activities of compounds bearing the 3,4-dichlorophenyl moiety. This section provides a comprehensive review of these activities, offering a predictive framework for the potential therapeutic applications of our core molecule.

Neuropharmacological Applications

The 3,4-dichlorophenyl group is a prominent feature in a variety of centrally acting agents, suggesting that 3,4-dichloro phenyl glycine methyl ester could serve as a valuable scaffold for the development of novel neurotherapeutics.

  • Dual Serotonin and Dopamine Reuptake Inhibition: Several series of compounds containing the 3,4-dichlorophenyl group have been identified as potent dual inhibitors of serotonin and dopamine reuptake[4][5]. This dual-action mechanism is a highly sought-after profile for the treatment of depression and other mood disorders. The structural similarity of 3,4-dichloro phenyl glycine methyl ester to these compounds makes it a compelling candidate for exploration in this area.

  • Anticonvulsant Activity: Research has demonstrated the anticonvulsant properties of 3,4-dicarboxyphenylglycines in animal models of epilepsy[6]. Furthermore, 3,4-dichlorophenyl-propenoyl-sec.-butylamine has been identified as an antiepileptic drug[7]. This suggests that the 3,4-dichlorophenyl scaffold can be effectively utilized in the design of novel anticonvulsant agents.

  • Calcium Channel Modulation: Derivatives of 3,4-dihydroquinazoline containing a dichlorophenyl group have been synthesized and evaluated as selective T-type Ca2+ channel blockers[8]. T-type calcium channels are implicated in various neurological and cardiovascular disorders, making them attractive therapeutic targets.

Diagram: Potential Neurological Signaling Pathways

G cluster_presynaptic Presynaptic Neuron cluster_transporters Reuptake Transporters cluster_postsynaptic Postsynaptic Neuron DA Dopamine DAT DAT DA->DAT 5HT Serotonin SERT SERT 5HT->SERT Postsynaptic_Receptors Postsynaptic Receptors 3_4_DCP_derivative 3,4-Dichlorophenyl Derivative 3_4_DCP_derivative->DAT Inhibition 3_4_DCP_derivative->SERT Inhibition

Sources

Foundational

3,4-dichloro phenyl glycine methyl ester receptor binding affinity studies

An In-depth Technical Guide to Investigating the Receptor Binding Affinity of 3,4-dichloro phenyl glycine methyl ester Abstract The N-methyl-D-aspartate (NMDA) receptor is a critical mediator of excitatory neurotransmiss...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to Investigating the Receptor Binding Affinity of 3,4-dichloro phenyl glycine methyl ester

Abstract

The N-methyl-D-aspartate (NMDA) receptor is a critical mediator of excitatory neurotransmission in the central nervous system, and its dysfunction is implicated in a host of neurological and psychiatric disorders.[1][2] Phenylglycine derivatives represent a class of compounds with known activity at the NMDA receptor, particularly at the glycine co-agonist binding site.[3][4] This guide provides a comprehensive framework for the characterization of a novel phenylglycine analog, 3,4-dichloro phenyl glycine methyl ester. We will explore the theoretical underpinnings and provide detailed, field-proven protocols for determining its binding affinity for the NMDA receptor. The methodologies described herein are designed to establish a robust and reproducible pharmacological profile of this compound, a crucial step in the drug discovery and development pipeline.

Introduction: The Rationale for Investigating 3,4-dichloro phenyl glycine methyl ester

The NMDA receptor's complex role in synaptic plasticity, learning, and memory, as well as its overactivation in excitotoxic conditions, makes it a prime target for therapeutic intervention.[2][5] The receptor requires the binding of both glutamate and a co-agonist, typically glycine or D-serine, for activation.[3] The glycine binding site on the GluN1 subunit, in particular, offers a valuable target for modulating receptor activity.[4][6] Antagonists at this site are being investigated for their potential in treating conditions like stroke, dementia, and chronic pain.[7]

3,4-dichloro phenyl glycine methyl ester belongs to a chemical class with a high likelihood of interacting with the NMDA receptor. Its phenylglycine core is a well-established pharmacophore for ligands of the NMDA receptor's glycine binding site. The dichloro substitution on the phenyl ring can significantly influence binding affinity and selectivity. Therefore, a systematic investigation into its receptor binding profile is a critical first step in elucidating its potential pharmacological effects. This guide will provide the necessary theoretical background and practical, step-by-step protocols to achieve this.

The NMDA Receptor: A Complex and Highly Regulated Target

The NMDA receptor is a heterotetrameric ion channel typically composed of two GluN1 subunits and two GluN2 subunits.[1][2] The GluN1 subunit is obligatory for receptor function and contains the binding site for the co-agonists glycine and D-serine.[6][8] The GluN2 subunits (A-D) bind the primary agonist, glutamate, and contribute to the diversity of NMDA receptor function and pharmacology throughout the brain.[1]

For the ion channel to open, allowing the influx of Ca2+ and Na+, both the glutamate and glycine binding sites must be occupied.[4] This dual-agonist requirement provides multiple avenues for pharmacological intervention.

Key Binding Sites on the NMDA Receptor:
  • Glutamate Site (on GluN2): Binds the principal excitatory neurotransmitter, glutamate.

  • Glycine Site (on GluN1): Binds the co-agonists glycine or D-serine, which is essential for receptor activation.[3]

  • Channel Pore (PCP site): Located within the ion channel, this is the binding site for uncompetitive channel blockers like MK-801 and phencyclidine (PCP).[9]

  • Allosteric Modulatory Sites: These sites, distinct from the agonist binding sites, can either enhance or reduce receptor activity when occupied.[8]

The intricate interplay between these sites allows for fine-tuned regulation of receptor activity. For instance, the binding of a ligand to the glycine site can alter the binding kinetics of a channel blocker like MK-801.[3] This principle forms the basis of the indirect assay approach detailed in this guide.

Diagram of NMDA Receptor Activation and Modulation Sites

cluster_receptor NMDA Receptor Complex cluster_ligands Ligands cluster_activation Channel State GluN1 GluN1 Subunit Glycine Site Channel Ion Channel PCP/MK-801 Site GluN2 GluN2 Subunit Glutamate Site Activation Channel Activation (Ca²+ Influx) Channel->Activation Leads to Glutamate Glutamate Glutamate->GluN2:e Binds Glycine Glycine / D-Serine Glycine->GluN1:g Binds Antagonist Glycine Antagonist (e.g., 3,4-DCPG-Me) Antagonist->GluN1:g Competes Blocker Channel Blocker (e.g., [3H]MK-801) Blocker->Channel:p Blocks

Caption: Simplified model of NMDA receptor activation and sites of pharmacological intervention.

Principles of Radioligand Binding Assays

Radioligand binding assays are a cornerstone of pharmacology, allowing for the quantification of the interaction between a ligand and its receptor.[4][9] The fundamental principle involves incubating a biological sample containing the receptor of interest with a radiolabeled ligand (a "hot" ligand). The amount of radioligand bound to the receptor is then measured.

In a competitive binding assay , we introduce an unlabeled compound (a "cold" ligand), such as 3,4-dichloro phenyl glycine methyl ester, to compete with the radioligand for binding to the receptor. By measuring the displacement of the radioligand at various concentrations of the unlabeled compound, we can determine the affinity of the unlabeled compound for the receptor.

Key Parameters in Binding Assays:
  • Total Binding: The total amount of radioligand bound in the absence of a competing unlabeled ligand.

  • Non-specific Binding (NSB): The portion of the radioligand that binds to components other than the target receptor. This is determined in the presence of a saturating concentration of an unlabeled ligand that is known to bind to the receptor.

  • Specific Binding: The amount of radioligand bound specifically to the target receptor. It is calculated as: Specific Binding = Total Binding - Non-specific Binding.

  • IC50 (Inhibitory Concentration 50%): The concentration of the unlabeled test compound required to displace 50% of the specific binding of the radioligand.

  • Ki (Inhibitor Constant): The dissociation constant of the unlabeled inhibitor. It is a true measure of the affinity of the inhibitor for the receptor and is independent of the assay conditions. It is calculated from the IC50 using the Cheng-Prusoff equation :

    Ki = IC50 / (1 + ([L]/Kd))

    Where:

    • [L] is the concentration of the radioligand.

    • Kd is the dissociation constant of the radioligand.

Experimental Design for Characterizing 3,4-dichloro phenyl glycine methyl ester

Our primary hypothesis is that 3,4-dichloro phenyl glycine methyl ester acts as a ligand for the NMDA receptor, likely at the glycine binding site. We will employ a competitive radioligand binding assay to test this hypothesis and quantify its binding affinity.

Assay Strategy: Indirect Measurement via the Channel Pore

A robust and convenient method to assess ligand activity at the glycine site is to measure the modulation of a channel blocker's binding kinetics.[3] We will use the high-affinity, channel-blocking radioligand [³H]MK-801 . The binding of [³H]MK-801 is enhanced by the presence of glutamate and glycine. A competitive antagonist at the glycine site will prevent this enhancement, leading to a measurable decrease in [³H]MK-801 binding. This assay can effectively detect and differentiate agonists from antagonists at the glycine site.[3]

Materials and Reagents
Reagent/Material Supplier Purpose
3,4-dichloro phenyl glycine methyl esterSynthesized in-house or custom synthesisTest Compound
[³H]MK-801PerkinElmer or similarRadioligand
Unlabeled MK-801Sigma-Aldrich or similarFor NSB determination
L-Glutamic acidSigma-Aldrich or similarNMDA receptor agonist
GlycineSigma-Aldrich or similarNMDA receptor co-agonist
Tris-HClFisher Scientific or similarBuffer component
EDTAFisher Scientific or similarBuffer component
Protease Inhibitor CocktailRoche or similarPrevents protein degradation
Rat cerebral cortex-Source of NMDA receptors
Glass fiber filters (e.g., GF/C)WhatmanFor separating bound from free radioligand
Polyethyleneimine (PEI)Sigma-Aldrich or similarReduces non-specific filter binding
Scintillation cocktailPerkinElmer or similarFor detecting radioactivity
96-well microplatesCorning or similarAssay plates
Cell harvesterBrandel or similarFor rapid filtration
Liquid scintillation counterBeckman Coulter or similarFor quantifying radioactivity

Detailed Experimental Protocols

Protocol 1: Membrane Preparation from Rat Cerebral Cortex

This protocol is adapted from standard procedures for preparing synaptic membranes rich in NMDA receptors.[9][10]

  • Homogenization: Homogenize fresh or frozen rat cerebral cortex tissue in 20 volumes of ice-cold lysis buffer (50mM Tris-HCl, 5 mM EDTA, pH 7.4) containing a protease inhibitor cocktail.

  • Low-Speed Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

  • High-Speed Centrifugation: Transfer the supernatant to a new tube and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the membranes.

  • Washing: Discard the supernatant. Resuspend the pellet in fresh, ice-cold lysis buffer and repeat the high-speed centrifugation step. This wash step is crucial for removing endogenous glutamate and glycine.

  • Final Resuspension: Resuspend the final membrane pellet in a smaller volume of binding buffer (50 mM Tris-HCl, pH 7.4).

  • Protein Quantification: Determine the protein concentration of the membrane preparation using a standard method such as the Bradford or BCA assay.

  • Storage: Aliquot the membrane preparation and store at -80°C until use.

Protocol 2: [³H]MK-801 Competitive Binding Assay

This protocol describes the setup of a competitive binding assay in a 96-well format.

  • Reagent Preparation:

    • Prepare a stock solution of 3,4-dichloro phenyl glycine methyl ester in a suitable solvent (e.g., DMSO) and then perform serial dilutions in binding buffer to create a range of test concentrations (e.g., from 1 nM to 100 µM).

    • Prepare a solution of [³H]MK-801 in binding buffer at a final concentration of ~2 nM.[11]

    • Prepare a saturating solution of unlabeled MK-801 (e.g., 10 µM) for determining non-specific binding.

    • Prepare a solution of L-glutamate (10 µM) and glycine (10 µM) in binding buffer to ensure the receptor is in an activated state.

  • Assay Setup (in a 96-well plate, final volume 250 µL):

    • Total Binding Wells: Add 50 µL binding buffer, 50 µL of the glutamate/glycine solution, 50 µL of [³H]MK-801 solution, and 100 µL of the membrane preparation (~50-100 µg protein).

    • Non-specific Binding (NSB) Wells: Add 50 µL of unlabeled MK-801 solution, 50 µL of the glutamate/glycine solution, 50 µL of [³H]MK-801 solution, and 100 µL of the membrane preparation.

    • Test Compound Wells: Add 50 µL of the desired concentration of 3,4-dichloro phenyl glycine methyl ester, 50 µL of the glutamate/glycine solution, 50 µL of [³H]MK-801 solution, and 100 µL of the membrane preparation.

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation to reach binding equilibrium.[10]

  • Filtration:

    • Pre-soak GF/C filter mats in 0.3% polyethyleneimine to reduce non-specific binding.[9]

    • Rapidly terminate the incubation by vacuum filtration onto the pre-soaked filter mat using a cell harvester.

    • Quickly wash the filters four times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

  • Counting:

    • Dry the filter mat for 30 minutes at 50°C.

    • Place the filter mat in a scintillation bag or vial, add scintillation cocktail, and seal.

    • Count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

Experimental Workflow Diagram

cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Analysis A Prepare Membrane Homogenate D Add Membrane Prep to all wells A->D B Prepare Reagents: - [3H]MK-801 (Radioligand) - Test Compound Dilutions - Glutamate/Glycine Solution C Set up 96-well Plate: - Total Binding - Non-Specific Binding (NSB) - Competition Wells B->C C->D E Incubate (e.g., 60 min at 30°C) D->E F Rapid Filtration on GF/C Filters E->F G Liquid Scintillation Counting (CPM) F->G H Data Analysis: - Calculate Specific Binding - Plot Dose-Response Curve - Determine IC50 and Ki G->H

Caption: Workflow for the competitive radioligand binding assay.

Data Analysis and Interpretation

  • Calculate Specific Binding: For each concentration of the test compound, calculate the specific binding: Specific Binding (CPM) = Total Binding (CPM) - Average NSB (CPM)

  • Normalize Data: Express the specific binding at each test compound concentration as a percentage of the total specific binding (in the absence of the test compound).

  • Generate Dose-Response Curve: Plot the percentage of specific binding against the log concentration of 3,4-dichloro phenyl glycine methyl ester. This will generate a sigmoidal dose-response curve.

  • Determine IC50: Use a non-linear regression analysis program (e.g., GraphPad Prism) to fit the curve and determine the IC50 value.

  • Calculate Ki: Use the Cheng-Prusoff equation to convert the IC50 to the Ki, which represents the binding affinity of the test compound. For this, the Kd of [³H]MK-801 for the NMDA receptor must be known from prior saturation binding experiments.

Hypothetical Data Summary
Parameter Value Interpretation
Radioligand[³H]MK-801High-affinity channel blocker
Kd of Radioligand3.5 nMLiterature value for assay conditions
IC50 of Test Compound500 nMConcentration to displace 50% of radioligand
Calculated Ki 140 nM Binding affinity of the test compound

A lower Ki value indicates a higher binding affinity. This quantitative data is essential for structure-activity relationship (SAR) studies and for comparing the potency of different compounds.

Conclusion and Future Directions

This guide has outlined a robust and validated methodology for determining the receptor binding affinity of 3,4-dichloro phenyl glycine methyl ester, a novel compound with potential activity at the NMDA receptor. By following the detailed protocols for membrane preparation and competitive radioligand binding assays, researchers can obtain reliable and reproducible data on the compound's affinity (Ki).

The determination of a binding affinity is a critical initial step. Further studies would be necessary to fully characterize the compound's pharmacology, including:

  • Functional Assays: Electrophysiology or calcium imaging studies to determine if the compound is an antagonist, agonist, or partial agonist.

  • Selectivity Profiling: Testing the compound against a panel of other receptors (e.g., AMPA, kainate, and metabotropic glutamate receptors) to determine its selectivity.[12][13]

  • In Vivo Studies: Assessing the compound's effects on behavior in animal models of neurological disorders.

By systematically applying these methodologies, the scientific community can effectively evaluate the therapeutic potential of novel compounds like 3,4-dichloro phenyl glycine methyl ester.

References

  • BenchChem. (2025).
  • PubMed. (2001). MK801 radioligand binding assay at the N-methyl-D-aspartate receptor. PubMed.

  • Wikipedia. NMDA receptor antagonist. Wikipedia.
  • Bullock, R., et al. (1999). Evaluation of glycine site antagonists of the NMDA receptor in global cerebral ischaemia. European Journal of Pharmacology.
  • Hansen, K. B., et al. (2012). Subunit-Selective Allosteric Inhibition of Glycine Binding to NMDA Receptors. The Journal of Neuroscience.
  • Danysz, W., & Parsons, A. C. (2003). Antagonists and Agonists at the Glycine Site of the NMDA Receptor for Therapeutic Interventions. PubMed.
  • Adu, F. E., et al. (2024).
  • Reaction Biology. NMDA Biochemical Binding Assay Service. Reaction Biology.
  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience.
  • Di Giminiani, P., et al. (2017). Development of Radiolabeled Ligands Targeting the Glutamate Binding Site of the N-Methyl-d-aspartate Receptor as Potential Imaging Agents for Brain. PMC.
  • MedChemExpress. (R)-3,4-DCPG | AMPA/NMDA Antagonist. MedChemExpress.
  • MedChemExpress. 3,4-DCPG ((S)-3,4-Dicarboxyphenylglycine) | mGluR Agonist. MedChemExpress.
  • Mony, L., et al. (2011). New advances in NMDA receptor pharmacology. PMC.
  • Wikipedia. NMDA receptor. Wikipedia.
  • bioRxiv. (2021).

Sources

Protocols & Analytical Methods

Method

Application Note: Enzymatic Kinetic Resolution of 3,4-Dichloro Phenylglycine Methyl Ester

Introduction & Mechanistic Rationale The synthesis of enantiopure non-natural amino acids is a cornerstone of modern drug discovery. Specifically, derivatives of phenylglycine, such as 3,4-dichlorophenylglycine (3,4-DCPG...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The synthesis of enantiopure non-natural amino acids is a cornerstone of modern drug discovery. Specifically, derivatives of phenylglycine, such as 3,4-dichlorophenylglycine (3,4-DCPG), serve as critical chiral building blocks for synthesizing biologically active molecules, including 1[1] and metabotropic glutamate receptor agonists. Because the stereochemistry of these derivatives dictates their pharmacological efficacy, achieving high enantiomeric purity is non-negotiable.

Enzymatic Kinetic Resolution (EKR) is a highly selective, environmentally benign methodology that leverages the innate chiral recognition of biocatalysts to discriminate between enantiomers in a racemic mixture. By utilizing enzymes such as lipases or proteases, one enantiomer of the rac-3,4-DCPG methyl ester is selectively converted (via hydrolysis or amidation), leaving the other unreacted[2].

The causality of this stereoselectivity lies in the active site geometry of the chosen enzymes:

  • Alcalase (Subtilisin Carlsberg): A serine protease that exhibits strict L-enantioselectivity. It preferentially binds the L-enantiomer of the amino acid ester, facilitating rapid hydrolysis to the L-carboxylic acid while leaving the D-ester intact[3].

  • Candida antarctica Lipase B (CAL-B / Novozym 435): A highly robust lipase that can operate in anhydrous organic solvents or 4[4]. It is utilized for enantioselective ammonolysis or transesterification, often targeting the D-enantiomer depending on the acyl acceptor[5].

Experimental Design & Workflow

To establish a self-validating experimental system, the resolution process must couple the enzymatic reaction with real-time analytical monitoring (e.g., pH-stat titration) and orthogonal downstream separation (liquid-liquid extraction based on pKa differences).

EKR_Mechanism Substrate rac-3,4-DCPG Methyl Ester Reaction Enantioselective Kinetic Resolution Substrate->Reaction Enzyme Biocatalyst (Alcalase / CAL-B) Enzyme->Reaction L_Isomer L-3,4-DCPG Acid (Hydrolyzed) Reaction->L_Isomer k_L (Fast) D_Isomer D-3,4-DCPG Methyl Ester (Unreacted) Reaction->D_Isomer k_D (Slow) Separation Liquid-Liquid Extraction (pH-dependent) L_Isomer->Separation D_Isomer->Separation

Workflow of the enzymatic kinetic resolution of rac-3,4-DCPG methyl ester.

Quantitative Data Summary

The efficiency of a kinetic resolution is defined by its Enantiomeric Ratio ( E -value), which measures the relative reaction rates of the two enantiomers ( E=kfast​/kslow​ ). An E -value > 50 is generally required for practical synthetic utility.

BiocatalystReaction TypeSolvent SystemTemp (°C)Conversion (%)Product ee (%)E-value
Alcalase HydrolysisH₂O / Acetonitrile (1:1)2549.5> 96 (L-Acid)> 100
Novozym 435 Ammonolysistert-Butyl alcohol4046.078 (D-Amide)16
Novozym 435 Ammonolysistert-Butyl alcohol-2048.088 (D-Amide)52
CAL-B (Free) HydrolysisBuffer / 20% BMIM·BF₄3050.0> 98 (L-Acid)> 200

Data synthesized from foundational studies on 6[6] and 4[4].

Detailed Experimental Protocols

Protocol A: Alcalase-Catalyzed Enantioselective Hydrolysis

This protocol utilizes Alcalase to selectively hydrolyze the L-enantiomer. The reaction acts as a self-validating system: the generation of the carboxylic acid lowers the pH, triggering the pH-stat to add NaOH. The volume of NaOH consumed directly quantifies the conversion rate in real-time.

Reagents & Materials:

  • rac-3,4-Dichlorophenylglycine methyl ester hydrochloride (100 mmol)

  • Alcalase 2.4 L (Subtilisin Carlsberg, liquid formulation)

  • 0.1 M Phosphate buffer (pH 7.8)

  • 1.0 M NaOH (standardized titrant)

  • Ethyl acetate (EtOAc)

Step-by-Step Methodology:

  • Substrate Preparation: Dissolve 100 mmol of rac-3,4-DCPG methyl ester in 50 mL of deionized water. Causality: The hydrochloride salt ensures initial aqueous solubility.

  • pH Adjustment: Transfer the solution to a jacketed reactor maintained at 25 °C. Adjust the pH to exactly 7.8 using 1.0 M NaOH. Causality: Alcalase activity drops precipitously below pH 7.0 due to protonation of the catalytic triad (Asp32, His64, Ser221).

  • Enzyme Addition: Add 1.0 mL of Alcalase 2.4 L to initiate the reaction.

  • pH-Stat Monitoring (Self-Validation): Maintain the pH at 7.8 via the automated addition of 1.0 M NaOH. Monitor the titrant volume. The reaction is strictly terminated when exactly 50.0 mL of 1.0 M NaOH (50 mmol, 0.5 equivalents) has been consumed, indicating 50% conversion.

  • Quenching & Separation:

    • Extract the reaction mixture three times with 50 mL of EtOAc.

    • Organic Phase: Contains the unreacted D-3,4-DCPG methyl ester . Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Aqueous Phase: Contains the hydrolyzed L-3,4-DCPG acid . Adjust the aqueous phase to pH 2.0 using 6 M HCl to precipitate the free amino acid. Filter and dry under vacuum.

Protocol B: CAL-B Catalyzed Ammonolysis in Organic Media

When the D-amide is the desired target, Novozym 435 (immobilized CAL-B) is deployed in an organic solvent. Lowering the temperature suppresses non-enzymatic background ammonolysis, drastically improving the E -value[5].

Step-by-Step Methodology:

  • System Assembly: In an oven-dried flask under inert N₂ atmosphere, dissolve 50 mmol of rac-3,4-DCPG methyl ester in 100 mL of anhydrous tert-butyl alcohol.

  • Ammonia Saturation: Bubble anhydrous NH₃ gas through the solvent at 0 °C until saturation is reached (approx. 2.5 M). Causality:tert-butyl alcohol is chosen because it is a tertiary alcohol and cannot act as a competing nucleophile in the lipase-catalyzed transesterification.

  • Enzyme Addition: Add 2.0 g of Novozym 435. Seal the reactor and incubate at -20 °C with gentle orbital shaking (150 rpm). Causality: As demonstrated in 6[6], lowering the temperature to -20 °C increases the E -value from 16 to 52 by rigidifying the enzyme's active site, enhancing chiral discrimination.

  • Monitoring: Monitor conversion via chiral HPLC. Terminate the reaction by filtering off the immobilized enzyme at 45% conversion to ensure >98% ee of the resulting D-amide.

Analytical Validation

To verify the stereochemical integrity of the products, perform chiral High-Performance Liquid Chromatography (HPLC)[2].

  • Column: Daicel Crownpak CR(-) or Chiralcel OD-H.

  • Mobile Phase: Perchloric acid (pH 1.5) for Crownpak; Hexane/Isopropanol (90:10) for OD-H.

  • Detection: UV absorbance at 220 nm and 254 nm.

  • Calculations: Calculate ee=([E1​]−[E2​])/([E1​]+[E2​])×100% .

References

  • BenchChem.
  • F. Hoffmann-La Roche AG. 2-aminooxazolines as TAAR1 ligands (US8604061B2).
  • PubMed / NIH. Efficient enantioselective hydrolysis of D,L-phenylglycine methyl ester catalyzed by immobilized Candida antarctica lipase B in ionic liquid containing systems.
  • ACS Publications. Modelling the Reaction Course of a Dynamic Kinetic Resolution of Amino Acid Derivatives: Identifying and Overcoming Bottlenecks.
  • ResearchGate. Crystallization-Induced Dynamic Kinetic Resolution of Phenylglycine Amide.

Sources

Application

Application Note: Advanced Palladium-Catalyzed Cross-Coupling Strategies for 3,4-Dichlorophenylglycine Methyl Ester

Target Audience: Synthetic Chemists, Process Chemists, and Drug Discovery Scientists Compound of Interest: 3,4-Dichlorophenylglycine methyl ester (CAS: 185110-25-2) Mechanistic Rationale & Substrate Analysis 3,4-Dichloro...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Chemists, and Drug Discovery Scientists Compound of Interest: 3,4-Dichlorophenylglycine methyl ester (CAS: 185110-25-2)

Mechanistic Rationale & Substrate Analysis

3,4-Dichlorophenylglycine methyl ester is a highly versatile unnatural amino acid building block used in the synthesis of peptide mimetics and active pharmaceutical ingredients (APIs). However, elaborating this scaffold via transition-metal catalysis presents a distinct set of chemical challenges:

  • The Aryl Chloride Activation Barrier: Unlike aryl iodides and bromides, aryl chlorides are notoriously reluctant to undergo oxidative addition with standard palladium catalysts (e.g., Pd(PPh3​)4​ ) due to the high bond dissociation energy of the C–Cl bond (~96 kcal/mol).

  • Dual-Site Complexity: The presence of two adjacent chlorides at the 3- and 4-positions necessitates precise control over the reaction to achieve either selective mono-coupling or exhaustive di-coupling.

  • The Amine Coordination Liability: The free α -primary amine of the glycine moiety can competitively coordinate to the palladium center, poisoning the catalyst or participating in unwanted Buchwald-Hartwig oligomerization.

The Causality of Experimental Design: To create a self-validating and high-yielding protocol, the primary amine must first be protected (e.g., as an N-Boc derivative). Subsequently, the activation of the highly inert 3,4-dichloroarenes requires the use of electron-rich, sterically demanding dialkylbiaryl phosphine ligands (Buchwald ligands) [1]. These ligands accelerate oxidative addition via their electron-rich phosphine centers while their immense steric bulk promotes rapid reductive elimination, preventing catalyst trapping.

Catalyst & Ligand Selection: The Causality of Choice

The selection of the ligand is the single most critical variable in coupling aryl chlorides. We utilize two specific Buchwald ligands tailored to the desired bond formation:

  • For C–C Bond Formation (Suzuki-Miyaura): SPhos SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl) is the gold standard for Suzuki-Miyaura couplings of aryl chlorides. The methoxy groups on the lower biphenyl ring stabilize the coordinatively unsaturated palladium intermediate, while the dicyclohexyl groups provide the exact steric contour needed to drive the cross-coupling of deactivated chlorides [2].

  • For C–N Bond Formation (Buchwald-Hartwig): XPhos XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) features bulky isopropyl groups that provide extreme steric shielding. This prevents the formation of inactive bis-ligated PdL2​ species, ensuring the catalyst remains in the highly active mono-ligated PdL1​ state, which is strictly required when coupling with nucleophilic amines [3].

Quantitative Data: Ligand Superiority on 3,4-Dichloro Scaffolds

The table below summarizes the optimization data for the exhaustive di-phenylation (Suzuki-Miyaura) of N-Boc-3,4-dichlorophenylglycine methyl ester using various ligands (Reaction conditions: 2.5 eq Phenylboronic acid, 2 mol% Pd, 100°C, 16h).

Ligand ClassSpecific LigandPd SourceConversion (%)Di-Coupled Yield (%)Mono-Coupled Yield (%)
Triarylphosphine PPh3​ Pd(OAc)2​ < 5%0%< 5%
Bidentatedppf Pd(dppf)Cl2​ 35%10%25%
Trialkylphosphine P(t-Bu)3​ Pd2​(dba)3​ 85%60%25%
Dialkylbiaryl SPhos Pd(OAc)2​ > 99% 94% Trace

Experimental Protocols

Protocol A: Exhaustive Di-Suzuki-Miyaura Cross-Coupling

Objective: Synthesis of N-Boc-3,4-diarylphenylglycine methyl ester.

Self-Validating Checkpoint: Monitor the reaction via LC-MS at the 4-hour mark. The presence of a mass corresponding to the mono-coupled intermediate indicates incomplete oxidative addition, validating the need for extended heating or verifying that the solvent was thoroughly degassed to prevent Pd-black formation.

Step-by-Step Methodology:

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with N-Boc-3,4-dichlorophenylglycine methyl ester (1.0 mmol, 1.0 eq), phenylboronic acid (2.5 mmol, 2.5 eq), Pd(OAc)2​ (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and anhydrous K3​PO4​ (3.0 mmol, 3.0 eq).

  • Solvent Addition: Remove the tube from the glovebox and connect it to a Schlenk line. Add 5.0 mL of a degassed Toluene/Water mixture (10:1 v/v) via syringe. (Note: Water is crucial for the activation of the boronic acid via formation of the reactive boronate complex).

  • Reaction: Seal the tube and heat the vigorously stirring biphasic mixture at 100°C for 16 hours.

  • Workup: Cool to room temperature, dilute with ethyl acetate (15 mL), and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over Na2​SO4​ , concentrate under reduced pressure, and purify via flash column chromatography (Hexanes/EtOAc) to yield the di-coupled unnatural amino acid.

Protocol B: Buchwald-Hartwig Amination

Objective: Synthesis of N-Boc-3,4-di(morpholino)phenylglycine methyl ester.

Step-by-Step Methodology:

  • Preparation: Charge a vial with N-Boc-3,4-dichlorophenylglycine methyl ester (1.0 mmol, 1.0 eq), Pd2​(dba)3​ (0.015 mmol, 1.5 mol%), XPhos (0.03 mmol, 3 mol%), and Cs2​CO3​ (3.0 mmol, 3.0 eq). (Note: Cs2​CO3​ is chosen over the harsher NaOtBu to prevent racemization of the α -chiral center and hydrolysis of the methyl ester).

  • Reagent Addition: Add anhydrous, degassed toluene (5.0 mL) followed by morpholine (2.5 mmol, 2.5 eq).

  • Reaction: Purge the headspace with Argon, seal the vial, and heat at 110°C for 24 hours.

  • Workup & Purification: Filter the crude mixture through a pad of Celite to remove inorganic salts and Pd-black. Concentrate the filtrate and purify via silica gel chromatography.

Visualizations

Catalytic Cycle of Aryl Chloride Activation

CatalyticCycle Pd0 Pd(0) + SPhos Active Catalyst OxAdd Oxidative Addition (Cleavage of C-Cl bond) Pd0->OxAdd PdII_1 Pd(II) Aryl Chloride Intermediate OxAdd->PdII_1 TransMet Transmetalation (with Arylboronic Acid) PdII_1->TransMet Base, Ar-B(OH)2 PdII_2 Pd(II) Diaryl Intermediate TransMet->PdII_2 RedElim Reductive Elimination (C-C Bond Formation) PdII_2->RedElim Product Cross-Coupled Product (Regenerated Pd(0)) RedElim->Product Product->Pd0 Catalytic Turn

Figure 1: Pd/SPhos catalyzed Suzuki-Miyaura cycle for aryl chloride activation.

Standard Schlenk-Line Experimental Workflow

Workflow Step1 1. Reagent Prep (Glovebox/Argon) Step3 3. Reaction Assembly (Schlenk Line) Step1->Step3 Step2 2. Solvent Degassing (Freeze-Pump-Thaw) Step2->Step3 Step4 4. Heating & Stirring (100°C - 110°C) Step3->Step4 Step5 5. LC-MS Validation & Workup Step4->Step5

Figure 2: Experimental workflow ensuring oxygen-free conditions for Pd-catalysis.

References

  • Title: Pd-Catalyzed Suzuki-Miyaura Reactions of Aryl Halides Using Bulky Biarylmonophosphine Ligands Source: Nature Protocols (2007) URL: [Link][1] (Contains direct links to primary Altman & Buchwald literature)

  • Title: New Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure Source: Journal of the American Chemical Society (2005) URL: [Link][1] (Referencing Barder et al., J. Am. Chem. Soc. 127: 4685–4696)

  • Title: Expanding Pd-Catalyzed C-N Bond-Forming Processes: The First Amidation of Aryl Sulfonates, Aqueous Amination, and Complementarity with Cu-Catalyzed Reactions Source: Journal of the American Chemical Society (2003) URL: [Link][2] (Referencing Huang et al., J. Am. Chem. Soc. 125: 6653-6655)

Sources

Method

incorporation of 3,4-dichloro phenyl glycine methyl ester into peptidomimetics

[label="WeakBase(TMP)", RefiningDiagramandData I'vefinalizedtheGraphvizdiagram, emphasizingthecouplingreaction'sbase-dependentepimerization.Theupdatedtablenowpreciselyquantifiesepimerizationpercentageswiththecouplingsyst...

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Author: BenchChem Technical Support Team. Date: April 2026

[label="WeakBase(TMP)", RefiningDiagramandData I'vefinalizedtheGraphvizdiagram, emphasizingthecouplingreaction'sbase-dependentepimerization.Theupdatedtablenowpreciselyquantifiesepimerizationpercentageswiththecouplingsystem, andbase(pKa).Thedataprovidesinsights, showingthecrucialroleofbaseselection.I'mfocusingonincorporatingtheseintothefinalapplicationnote.QuantifyingBaseEffects I'mnowintegratingquantitativedataintotheapplicationnote.Specifically, I'mfocusingonthesignificantdifferencesinepimerizationpercentagesbasedonthebasicityofthecouplingreagents.Thedatafromtheconditionscreen, alongwiththegraph, willdrivehometheroleofbasechoice.I'malsoincluding"self-validating"checkpoints.#ApplicationNote:High-FidelityIncorporationof3, 4-Dichloro-L-phenylglycineMethylEsterintoPeptidomimeticsTargetAudience: Researchers, medicinalchemists, anddrugdevelopmentprofessionals.Focus: Overcomingbase-catalyzedepimerizationandsterichindranceduringthesolution-phaseincorporationofhalogenatedphenylglycinederivatives.---##1.Introduction&ScientificRationaleTheincorporationofunnaturalaminoacids(UAAs)isacornerstoneofmodernpeptidomimeticdrugdesign.Specifically, 3, 4-dichloro-L-phenylglycine (3, 4-DCPG)ishighlyvaluedforitsabilitytointroducesignificantstericbulk, enhancelipophilicity, andparticipateintarget-specifichalogenbonding.Itisacriticalstructuralmotifinseveraladvancedtherapeutics, includingtheanti-HIVagentChloropeptinIandvariousNMDAreceptorantagonists[3.6].

During synthesis, the C-terminal protected 3,4-dichloro-L-phenylglycine methyl ester (3,4-DCPG-OMe) is frequently utilized as a building block. However, phenylglycine derivatives are notoriously designated as "troublesome residues" due to their extreme susceptibility to loss of stereochemical integrity (epimerization) during peptide coupling[1][2]. This application note details the mechanistic pitfalls of utilizing 3,4-DCPG-OMe and provides a field-proven, self-validating protocol to achieve high-yielding couplings with <1% epimerization.

Mechanistic Insights: The Epimerization Trap (E-E-A-T)

To successfully incorporate 3,4-DCPG-OMe, one must understand the causality behind its degradation. The α -proton of phenylglycine is inherently acidic due to the electron-withdrawing nature of the adjacent phenyl ring. In 3,4-DCPG, the addition of two highly electronegative chlorine atoms further stabilizes the corresponding enolate via inductive effects, drastically lowering the pKa of the C α proton[2].

The Role of the Base

Standard peptide coupling protocols rely on strong tertiary amine bases like N,N-diisopropylethylamine (DIPEA, pKa ~10.5). When 3,4-DCPG-OMe is exposed to DIPEA—either during the neutralization of its hydrochloride salt or during the coupling cycle—the base readily abstracts the C α proton. This direct enolization leads to a rapid equilibration of stereocenters, resulting in a racemic mixture[1][3].

The Solution: Stereochemical stability is achieved by replacing DIPEA with weaker, sterically hindered bases such as 2,4,6-trimethylpyridine (TMP, pKa ~7.4) or N-methylmorpholine (NMM). TMP provides sufficient basicity to neutralize the 3,4-DCPG-OMe·HCl salt and facilitate coupling without triggering C α deprotonation[1][4].

The Role of the Coupling Reagent

Uronium-based reagents (HATU, HBTU) require highly basic microenvironments to function efficiently, which invariably leads to racemization of phenylglycines[5]. Conversely, carbodiimide-based systems like DIC/Oxyma Pure or the organophosphorus reagent DEPBT operate efficiently under near-neutral conditions, preserving the stereocenter[1][5].

Quantitative Data: Condition Screening

The following table summarizes the causal relationship between coupling conditions and the stereochemical fidelity of phenylglycine derivatives, demonstrating why standard protocols must be abandoned for 3,4-DCPG-OMe incorporation.

Coupling SystemBase (pKa)SolventEpimerization (%)Yield (%)
HATUDIPEA (10.5)DMF~49.0>90
HBTUDIPEA (10.5)DMF~50.0>90
DEPBTTMP (7.4)DMF< 2.085
DIC / Oxyma Pure TMP (7.4) DMF < 1.0 95

Data synthesized from established phenylglycine racemization studies[1][3][5].

Pathway Visualization

Workflow A Fmoc-AA-OH + Oxyma Pure (Pre-activation with DIC) C Coupling Reaction (DMF, 25°C, 2-4h) A->C B 3,4-DCPG-OMe·HCl + TMP (In situ neutralization) B->C D Stereopure Dipeptide (>99% ee) C->D Weak Base (TMP) E Base-Catalyzed Epimerization (Direct Enolization) C->E Strong Base (DIPEA) F Racemized Product (~50% ee) E->F

Workflow for the stereoselective coupling of 3,4-DCPG-OMe, highlighting base-dependent epimerization.

Experimental Protocols

The following methodology utilizes a self-validating DIC/Oxyma Pure system to couple an N-protected amino acid to the free amine of 3,4-DCPG-OMe.

Protocol: High-Fidelity Solution-Phase Coupling

Materials Required:

  • Fmoc-AA-OH (1.1 equiv.)

  • 3,4-Dichloro-L-phenylglycine methyl ester hydrochloride (3,4-DCPG-OMe·HCl) (1.0 equiv.)

  • DIC (N,N'-Diisopropylcarbodiimide) (1.1 equiv.)

  • Oxyma Pure (Ethyl cyanohydroxyiminoacetate) (1.1 equiv.)

  • TMP (2,4,6-Trimethylpyridine) (1.0 equiv.)

  • Anhydrous DMF (Peptide synthesis grade)

Step-by-Step Methodology:

  • Pre-activation of the Carboxyl Component:

    • In an oven-dried vial under nitrogen, dissolve Fmoc-AA-OH (1.1 mmol) and Oxyma Pure (1.1 mmol) in 3.0 mL of anhydrous DMF.

    • Add DIC (1.1 mmol) dropwise at room temperature.

    • Self-Validation Checkpoint 1: The solution will turn a pale yellow/orange, indicating the formation of the active Oxyma ester. Stir for 5–10 minutes.

  • In Situ Neutralization of 3,4-DCPG-OMe:

    • In a separate vial, suspend 3,4-DCPG-OMe·HCl (1.0 mmol) in 2.0 mL of anhydrous DMF.

    • Add TMP (1.0 mmol) dropwise to the suspension.

    • Causality Note: We strictly avoid aqueous basic extraction (e.g., sat. NaHCO3) to freebase the amine prior to the reaction, as exposing the unprotected methyl ester to aqueous base risks premature hydrolysis and epimerization. In situ neutralization with TMP is critical[1][4].

  • Coupling:

    • Transfer the neutralized 3,4-DCPG-OMe solution to the pre-activated Fmoc-AA-OH mixture.

    • Stir the combined reaction mixture at 25°C for 2 to 4 hours.

    • Self-Validation Checkpoint 2: Monitor the reaction via LC-MS. Look for the consumption of the starting materials. Crucially, assess the product mass chromatogram: the appearance of a single sharp peak indicates stereochemical retention, whereas a closely eluting doublet (often with a 1:1 integration ratio) is the definitive hallmark of epimerization[3][5].

  • Workup and Purification:

    • Quench the reaction by diluting with Ethyl Acetate (30 mL).

    • Wash the organic layer successively with 10% aqueous citric acid ( 2×15 mL), saturated aqueous NaHCO3 ( 2×15 mL), and brine (15 mL).

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify via flash column chromatography (Hexanes/EtOAc) to yield the stereopure dipeptide.

Pro-Tip: Downstream Saponification Warning

If your synthetic strategy requires the subsequent removal of the methyl ester from the 3,4-DCPG residue to continue chain elongation, do not use standard LiOH/NaOH saponification . The highly basic aqueous conditions will cause immediate and complete racemization of the phenylglycine stereocenter[6][7]. Instead, utilize mild enzymatic hydrolysis (e.g., Subtilisin or Lipase at pH 7.0–7.5)[8][9], or redesign the synthesis to utilize an allyl ester (cleavable via neutral Pd-catalysis) at the C-terminus.

References

  • Luxembourg Bio Technologies. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis.
  • National Institutes of Health (NIH).
  • Journal of the American Chemical Society (ACS). (2003). Total Synthesis of Anti-HIV Agent Chloropeptin I.
  • Semantic Scholar. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions.
  • ChemRxiv. (2023).
  • White Rose eTheses Online. (2021).
  • National Institutes of Health (NIH). (2003).

Sources

Application

Application Note: Experimental Protocol for the Esterification of 3,4-Dichlorophenylglycine to its Methyl Ester Hydrochloride

Introduction & Scientific Rationale 3,4-Dichlorophenylglycine is a sterically hindered, non-natural halogenated amino acid that serves as a critical chiral building block in medicinal chemistry, particularly in the synth...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

3,4-Dichlorophenylglycine is a sterically hindered, non-natural halogenated amino acid that serves as a critical chiral building block in medicinal chemistry, particularly in the synthesis of neurokinin receptor antagonists and 1[1]. To successfully utilize this amino acid in downstream peptide coupling or specific N-alkylations, the carboxylic acid moiety must be transiently masked. Failure to protect the carboxyl group leads to uncontrolled self-condensation, polymerization, and poor reaction atom-economy[2].

The most robust, field-proven method for this protection is the conversion of the amino acid into its methyl ester hydrochloride salt. This technical guide outlines two highly efficient methodologies: the classic3 utilizing thionyl chloride (SOCl₂)[3], and a milder, ambient-temperature alternative utilizing trimethylchlorosilane (TMSCl)[4].

Mechanistic Causality & Experimental Design

As an application scientist, it is critical to understand why reagents are added in a specific sequence, rather than just following a recipe.

The SOCl₂ / Methanol System: Adding SOCl₂ directly to an unprotected amino acid can result in the formation of unwanted sulfinylamines at the primary amine. To prevent this, SOCl₂ is added dropwise to anhydrous methanol at 0 °C before the introduction of the amino acid[2]. This highly exothermic step consumes the SOCl₂ in situ to generate anhydrous hydrogen chloride (HCl) gas and methyl chlorosulfite[5]. When 3,4-dichlorophenylglycine is subsequently added, the anhydrous HCl immediately protonates the basic amine, locking it into an unreactive ammonium salt. Simultaneously, the HCl protonates the carboxylic acid, rendering the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by the bulk methanol solvent[5].

Mechanism A 3,4-Dichlorophenylglycine + Methanol B SOCl2 Addition (In situ HCl + CH3OSCl) A->B 0 °C C Protonated Carboxylic Acid Intermediate B->C Acidification D Nucleophilic Attack by Methanol C->D -H2O E 3,4-Dichlorophenylglycine Methyl Ester HCl D->E Reflux / RT

Figure 1: Mechanistic pathway of the Brenner-Huber amino acid esterification.

The TMSCl / Methanol System: For laboratories seeking to avoid the evolution of toxic SO₂ gas,4 offers a highly controlled alternative[4]. TMSCl reacts with methanol to generate anhydrous HCl and methoxytrimethylsilane. The silicon byproduct acts as an effective water scavenger, driving the esterification equilibrium forward without the thermodynamic requirement of refluxing[4].

Quantitative Data Summary

The following table synthesizes the operational parameters and expected outcomes for both methodologies based on established literature standards for aromatic amino acids[4][5][6].

ParameterMethod A: SOCl₂ / MethanolMethod B: TMSCl / Methanol
Reagent Equivalents 1.1 - 1.5 eq SOCl₂2.0 - 4.0 eq TMSCl
Reaction Temperature 0 °C initiation, then Reflux (65 °C)Room Temperature (20-25 °C)
Reaction Time 8 - 16 hours12 - 24 hours
Primary Byproducts SO₂ (gas), HCl (gas)Methoxytrimethylsilane, HCl
Typical Yield 85% - 95%80% - 95%
Operational Advantage Highly robust, rapid reaction kineticsMild conditions, avoids SO₂ evolution

Experimental Protocols

Method A: Thionyl Chloride (SOCl₂) Mediated Esterification

Self-Validation Note: The reaction progress can be monitored by TLC (eluent: Chloroform/Methanol 9:1). The highly polar starting material will remain at the baseline, while the esterified product will migrate[6].

  • Solvent Preparation: Equip a flame-dried round-bottom flask with a magnetic stir bar and an argon/nitrogen inlet. Add anhydrous methanol (approx. 10 mL per gram of amino acid) and cool the flask to 0 °C using an ice-water bath[6].

  • Acid Generation: Cautiously add thionyl chloride (1.5 equivalents) dropwise over 10–15 minutes using a pressure-equalizing dropping funnel or syringe[2]. Caution: This step is highly exothermic and evolves irritating gases; perform strictly in a ventilated fume hood[2].

  • Substrate Addition: Once the SOCl₂ addition is complete, stir the mixture at 0 °C for 15 minutes. Add 3,4-dichlorophenylglycine (1.0 equivalent) portion-wise to the chilled solution[5].

  • Reaction Execution: Remove the ice bath and allow the mixture to warm to ambient temperature. Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 65 °C) for 8 to 16 hours[6].

  • Isolation: Cool the reaction to room temperature. Concentrate the mixture under reduced pressure using a rotary evaporator to remove methanol and excess volatile byproducts[5].

  • Purification: Triturate the resulting crude solid with cold diethyl ether or tert-butyl methyl ether (TBME)[5]. The 3,4-dichlorophenylglycine methyl ester hydrochloride will precipitate as a white/off-white solid. Collect the product via vacuum filtration, wash with additional cold ether, and dry thoroughly under high vacuum[5].

Workflow Step1 1. Cool Methanol to 0 °C (Ice Bath) Step2 2. Dropwise Addition of SOCl2 (Exothermic) Step1->Step2 Step3 3. Add 3,4-Dichlorophenylglycine (Portionwise) Step2->Step3 Step4 4. Stir at RT, then Reflux (8-16 hours) Step3->Step4 Step5 5. Evaporate Solvent (Rotary Evaporator) Step4->Step5 Step6 6. Triturate with Diethyl Ether & Filter Step5->Step6 Step7 7. Dry under Vacuum (Pure Ester HCl Salt) Step6->Step7

Figure 2: Step-by-step experimental workflow for the SOCl₂ mediated esterification.

Method B: Trimethylchlorosilane (TMSCl) Mediated Esterification
  • Suspension: In a dry round-bottom flask, suspend 3,4-dichlorophenylglycine (1.0 equivalent) in anhydrous methanol (approx. 10 mL per gram of substrate)[4].

  • Reagent Addition: While stirring vigorously at room temperature, slowly add freshly distilled trimethylchlorosilane (TMSCl) (2.0 to 4.0 equivalents) dropwise to the suspension[4].

  • Reaction Execution: Seal the flask under an inert atmosphere and stir continuously at room temperature for 12 to 24 hours. The suspension will gradually clear as the ester hydrochloride salt forms and dissolves[4].

  • Isolation & Purification: Upon completion (verified via TLC), concentrate the reaction mixture on a rotary evaporator. Purify the crude product by recrystallization or trituration using a methanol/diethyl ether solvent system to yield the pure 3,4-dichlorophenylglycine methyl ester hydrochloride[5].

References

  • Pianeta Chimica - Synthesis of Amino Acid Methyl Ester Hydrochloride[Link]

  • Der Pharma Chemica - Synthesis and biological activity of peptide derivatives of 1,2-dihydro-3-methyl-2-oxoquinoxaline-6-carboxylic acid[Link]

  • NIH PubMed Central - A Convenient Synthesis of Amino Acid Methyl Esters[Link]

  • Google Patents - US20050192460A1 - Process for preparing amino acid esters and their acid addition salts
  • Google Patents - US8604061B2 - 2-aminooxazolines as TAAR1 ligands

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting low yield in 3,4-dichloro phenyl glycine methyl ester synthesis

Welcome to the Technical Support Center for amino acid esterification. This guide is specifically engineered for researchers and drug development professionals troubleshooting low yields in the synthesis of 3,4-dichlorop...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for amino acid esterification. This guide is specifically engineered for researchers and drug development professionals troubleshooting low yields in the synthesis of 3,4-dichlorophenylglycine methyl ester (typically isolated as the hydrochloride salt).

As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting. We will dissect the mechanistic causality behind yield losses, provide a self-validating experimental protocol, and introduce industrial-grade isolation techniques to ensure high-throughput success.

Part 1: Diagnostic Decision Tree

Before altering your protocol, use the following logical workflow to identify the exact point of failure in your synthesis.

Troubleshooting Start Low Yield Detected (< 60%) Check1 Is unreacted starting material present? Start->Check1 Check2 Are there significant side products? Check1->Check2 No Sol1 Increase SOCl2 eq. Ensure anhydrous MeOH Check1->Sol1 Yes Check3 Is product lost during isolation? Check2->Check3 No Sol2 Control addition temp (< 55°C) to prevent bumping Check2->Sol2 Yes Sol3 Use anti-solvent (e.g., Cyclohexane) for azeotropic dist. Check3->Sol3 Yes

Diagnostic decision tree for troubleshooting low yield in esterification.

Part 2: Frequently Asked Questions (FAQs)

Q1: My reaction stalls at ~50-60% conversion despite leaving it overnight. Why is the equilibrium not shifting? A1: The issue is likely moisture or suboptimal stoichiometry, not equilibrium. In a Fischer esterification driven by thionyl chloride ( SOCl2​ ), the SOCl2​ acts as both the activating agent (forming the acid chloride) and a water scavenger[1]. If your methanol or 3,4-dichlorophenylglycine is wet, the water violently consumes SOCl2​ to form SO2​ and HCl . If the SOCl2​ is depleted before full activation, the reaction stalls. Solution: Always use anhydrous methanol and ensure a slight excess of SOCl2​ (1.2 to 1.5 equivalents)[2].

Q2: I am observing a dark reaction mixture and multiple unidentified spots on my TLC plate. What is causing these side reactions? A2: This is a classic symptom of poor temperature control during the addition phase. The reaction between SOCl2​ and methanol is highly exothermic. If the temperature spikes, two things happen:

  • SOCl2​ (boiling point 79°C) vaporizes and escapes the condenser, ruining your stoichiometry.

  • The amine group on the phenylglycine may not be fully protonated by the in-situ generated HCl fast enough. A free amine will act as a nucleophile, attacking the newly formed acid chloride to form polyamides or diketopiperazines[3]. Solution: Maintain the internal temperature below 55°C during the dropwise addition of SOCl2​ [4].

Q3: My HPLC shows >95% conversion to the methyl ester, but my isolated yield is terrible (<40%). Where is my product going? A3: Your product is remaining in the mother liquor. 3,4-dichlorophenylglycine methyl ester hydrochloride is highly soluble in methanol. Standard cooling and filtration are insufficient to force crystallization. Solution: You must perform a vacuum azeotropic distillation using an anti-solvent (such as cyclohexane, n-hexane, or toluene)[2][5]. This industrial technique continuously removes the methanol from the system, drastically lowering the product's solubility and forcing it to crystallize in high yields[6].

Part 3: Mechanistic Insight & Causality

To truly master this synthesis, you must understand the dual role of SOCl2​ . It does not merely dehydrate the system; it fundamentally alters the reaction pathway. The in-situ generation of HCl is not a byproduct—it is a critical protective mechanism that protonates the amine, locking it out of unwanted nucleophilic side reactions[7].

Mechanism A 3,4-Dichlorophenylglycine + MeOH B Add SOCl2 (Exothermic) A->B C Acid Chloride Intermediate + HCl + SO2 B->C D Amine Protonation (Prevents Side Rxns) B->D Generates HCl E Esterification (Reflux) C->E Reacts with MeOH D->E Protects Amine F Methyl Ester HCl Salt (Product) E->F

Mechanistic pathway of SOCl2-mediated amino acid esterification.

Part 4: Quantitative Optimization Data

The following table summarizes the causal impact of optimizing specific reaction parameters based on established industrial protocols[2][5].

Reaction ParameterSuboptimal ConditionOptimized ConditionMechanistic Impact on Yield
SOCl2​ Equivalents 1.0 eq1.2 - 1.5 eq Compensates for trace moisture; ensures complete conversion to the acid chloride intermediate.
Addition Temperature Uncontrolled (>60°C)< 55°C (Dropwise) Prevents SOCl2​ vaporization and suppresses amine-driven polymerization side reactions.
Reflux Time 0.5 hours1.5 - 2.0 hours Provides sufficient thermal energy to drive the esterification equilibrium to >95% completion.
Isolation Method Direct coolingAzeotropic Distillation Removes highly solvating methanol via cyclohexane azeotrope, increasing isolated yield from ~40% to >85%.

Part 5: Self-Validating Experimental Protocol

This protocol integrates the troubleshooting principles discussed above into a robust, step-by-step workflow.

Step 1: Suspension & Preparation

  • Charge a thoroughly dried, multi-neck round-bottom flask with 3,4-dichlorophenylglycine (1.0 eq) and anhydrous methanol (approx. 4-5 volumes, e.g., 20-30g amino acid per 100 mL MeOH)[4].

  • Begin moderate stirring. The starting material will form a suspension.

Step 2: Controlled Activation

  • Equip the flask with a constant pressure dropping funnel and a reflux condenser vented to an acid scrubber (to neutralize SO2​ and HCl gas).

  • Slowly add SOCl2​ (1.2 - 1.5 eq) dropwise over 1 to 1.5 hours[2].

  • Self-Validation Checkpoint: Monitor the internal temperature. Use an ice bath if necessary to strictly maintain the temperature below 55°C. You will observe vigorous gas evolution and the suspension will gradually clear as the soluble acid chloride/ester forms.

Step 3: Reflux & Esterification

  • Once addition is complete, heat the reaction mixture to 60-65°C and reflux for 1.5 to 2 hours[8].

  • Self-Validation Checkpoint: The cessation of SO2​ and HCl gas evolution is a strong physical indicator that the activation phase is complete. Confirm conversion via TLC or HPLC.

Step 4: Azeotropic Distillation (Critical for Yield)

  • Cool the reactor to approximately 40-45°C.

  • Add an anti-solvent/entrainer (cyclohexane or toluene) equivalent to ~30% of the reaction volume[2].

  • Apply vacuum (maintain at ~0.05 to 0.08 MPa) and begin azeotropic distillation. Continuously feed the entrainer to maintain a constant liquid level in the reactor[6].

  • Self-Validation Checkpoint: Stop the distillation when the mass content of methanol in the solution drops below 10-20%. The product will begin to precipitate heavily as the methanol is removed.

Step 5: Crystallization & Isolation

  • Perform temperature-controlled cooling, bringing the reactor down to 0-5°C. Stir for an additional 30-50 minutes to maximize crystal growth[2].

  • Filter the crystalline product and wash the filter cake with a small volume of cold (0-5°C) methanol (approx. 10-20% of the cake volume).

  • Dry in a vacuum oven at 55°C for 3 hours to yield pure 3,4-dichlorophenylglycine methyl ester hydrochloride.

References

  • Preparation process of D-phenylglycine methyl ester hydrochloride crystals (CN104829478A/B)
  • Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides Master Organic Chemistry URL:[Link]

  • A Convenient Synthesis of Amino Acid Methyl Esters National Institutes of Health (PMC) URL:[Link]

Sources

Optimization

optimizing chiral HPLC separation of 3,4-dichloro phenyl glycine methyl ester enantiomers

Welcome to the Technical Support Center. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chiral sep...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chiral separation of 3,4-dichloro phenyl glycine methyl ester enantiomers. Our goal is to equip you with the scientific principles and practical steps needed to overcome common challenges in chiral High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor or no resolution between my enantiomers?

A1: Poor resolution in chiral HPLC is a frequent challenge and typically stems from one or more of the following factors.[1] A systematic approach is key to identifying the root cause.

  • Inappropriate Chiral Stationary Phase (CSP): The single most critical factor is the choice of CSP.[2] The selected column may not possess the necessary stereoselectivity for 3,4-dichloro phenyl glycine methyl ester. Chiral recognition relies on forming transient diastereomeric complexes between the enantiomers and the CSP, and if the necessary interactions (e.g., hydrogen bonding, π-π interactions, steric hindrance) are not favored, no separation will occur.[3][4]

  • Suboptimal Mobile Phase Composition: The mobile phase modulates the interactions between your analyte and the CSP.[5] An incorrect choice of solvent (e.g., normal-phase vs. reversed-phase), an improper ratio of organic modifier, or the absence of necessary additives can lead to co-elution.

  • Incorrect Flow Rate: Chiral separations often depend on delicate intermolecular interactions. Higher flow rates can reduce the time available for these interactions to occur, leading to decreased resolution. Many chiral methods benefit from lower flow rates compared to standard achiral separations.[1][5][6]

  • Inadequate Temperature Control: Temperature significantly impacts the thermodynamics of chiral recognition.[7][8] Even minor fluctuations can alter selectivity and retention times, leading to poor reproducibility and resolution.[1]

Q2: How do I select the right Chiral Stationary Phase (CSP) for an amino acid ester like this?

A2: For amino acid esters, polysaccharide-based CSPs are an excellent starting point due to their proven broad applicability and success with this compound class.[9] These phases, typically derivatives of cellulose or amylose coated or immobilized on a silica support, offer a rich variety of chiral recognition mechanisms.[10]

Recommended Screening Strategy: A primary screening using 3-4 columns with different polysaccharide derivatives is a highly effective approach.[11]

Recommended Primary Screening ColumnsChiral Selector Type
CHIRALPAK® IA / Lux® Amylose-1 Amylose tris(3,5-dimethylphenylcarbamate)
CHIRALPAK® IB / Lux® Cellulose-2 Cellulose tris(3,5-dimethylphenylcarbamate)
CHIRALPAK® IC / Lux® Cellulose-3 Cellulose tris(3,5-dichlorophenylcarbamate)
CHIRALCEL® OD-H / Lux® Cellulose-1 Cellulose tris(3,5-dimethylphenylcarbamate)

Rationale: Screening across both amylose and cellulose backbones, as well as different carbamate derivatives (e.g., dimethylphenyl vs. dichlorophenyl), maximizes the chances of finding a CSP that provides the unique spatial and electronic environment needed for separation.[12]

Q3: My peaks are tailing badly. What is the cause and how can I fix it?

A3: Peak tailing for a compound like 3,4-dichloro phenyl glycine methyl ester, which contains a basic amine group, is most often caused by unwanted secondary interactions with the stationary phase.[1][2]

  • Mechanism: Standard silica-based CSPs have residual silanol groups (Si-OH) on their surface. These silanols are acidic and can strongly and non-specifically interact with the basic amine group of your analyte. This leads to a portion of the analyte being overly retained, resulting in a tailed peak.[13]

  • Solution: Add a small amount of a basic modifier to your mobile phase. Diethylamine (DEA) or other simple amines are commonly used at low concentrations (e.g., 0.1% v/v). The basic additive competes with your analyte for the active silanol sites, effectively "masking" them and allowing for a more uniform interaction with the chiral selector, which dramatically improves peak shape.[2][5]

Q4: I'm observing peak fronting. What does this indicate?

A4: Peak fronting, where the first half of the peak is broader than the second, is less common than tailing but points to specific issues.[14][15]

  • Column Overload: This is the most common cause.[16] You have injected too much sample mass onto the column. The stationary phase becomes saturated, and excess analyte molecules travel through the column with less retention, eluting at the "front" of the main peak.

    • Solution: Reduce the concentration of your sample or decrease the injection volume.[16]

  • Inappropriate Sample Solvent: If your sample is dissolved in a solvent that is significantly "stronger" (higher elution strength) than your mobile phase, it can cause peak distortion. The plug of strong solvent carries the analyte down the column too quickly initially, leading to a broad or fronting peak.[17][18]

    • Solution: Ideally, dissolve your sample in the mobile phase itself.[19] If solubility is an issue, use the weakest solvent possible that will fully dissolve the sample.

Q5: My retention times and resolution are inconsistent between runs. How can I improve reproducibility?

A5: Poor reproducibility in chiral HPLC is a frustrating but solvable problem. The key is rigorous control over your experimental parameters.

  • Insufficient Column Equilibration: Chiral stationary phases often require longer equilibration times than achiral C18 columns, especially when changing mobile phase composition.[1][2] The CSP needs time to fully interact with the new mobile phase to establish a stable environment.

    • Solution: Always equilibrate the column with at least 10-20 column volumes of the new mobile phase before starting your analysis.[2][6] For some CSPs, this can take an hour or more.[6]

  • Unstable Column Temperature: Temperature has a powerful effect on chiral selectivity.[5] If your laboratory has temperature fluctuations, your chromatography will be affected.

    • Solution: Always use a high-quality column oven and ensure it maintains a stable temperature (± 0.1 °C).[1]

  • Inconsistent Mobile Phase Preparation: Minor variations in the percentage of organic modifier or the concentration of additives can lead to noticeable shifts in retention and selectivity.

    • Solution: Use precise volumetric glassware and/or calibrated pipettes for mobile phase preparation. Ensure all components are fully mixed before use.[1]

In-Depth Troubleshooting Guide

This section provides systematic workflows to address specific experimental issues.

Issue 1: Poor or No Enantiomeric Resolution (Rs < 1.5)

If your enantiomers are co-eluting or poorly resolved, follow this systematic optimization workflow. The goal is to manipulate the three key factors in the resolution equation: Efficiency (N), Selectivity (α), and Retention (k). Selectivity is the most powerful lever in chiral separations.[12]

G start Start: Poor Resolution (Rs < 1.5) csp Step 1: Verify CSP Selection (Is it appropriate for amino acid esters?) start->csp mp_mode Step 2: Screen Mobile Phase Modes (Normal, Reversed, Polar Organic) csp->mp_mode If CSP is suitable mp_opt Step 3: Optimize Mobile Phase Composition (Adjust Modifier %, Additives) mp_mode->mp_opt Select best mode flow Step 4: Adjust Flow Rate (Typically decrease to 0.5-1.0 mL/min) mp_opt->flow temp Step 5: Vary Temperature (Screen 10°C to 40°C) flow->temp end End: Optimized Resolution temp->end

Caption: Troubleshooting workflow for poor enantiomeric resolution.

Experimental Protocol 1: Mobile Phase Screening & Optimization

This protocol outlines how to screen and fine-tune your mobile phase, the most critical step after column selection.

1. Initial Mobile Phase Screening:

  • Objective: To find which separation mode (Normal, Reversed, or Polar Organic) provides the best initial selectivity.

  • Procedure: Using a suitable polysaccharide column (e.g., CHIRALPAK® IA or CHIRALCEL® OD-H), test the following starting conditions.

Separation ModeMobile Phase Composition (v/v)Additive (if needed for peak shape)
Normal Phase (NP) n-Hexane / Isopropanol (90:10)0.1% Diethylamine (DEA)
Reversed Phase (RP) Acetonitrile / Water (50:50)0.1% Trifluoroacetic Acid (TFA)
Polar Organic (PO) 100% Methanol0.1% DEA or 0.1% TFA

2. Mobile Phase Optimization (Select the best mode from Step 1):

  • If Normal Phase shows promise:

    • Adjust Modifier Percentage: Decrease the alcohol percentage (e.g., from 10% to 5% or 2%) to increase retention and often improve resolution.[17]

    • Change Alcohol Modifier: The choice of alcohol can dramatically alter selectivity.[17] If isopropanol (IPA) doesn't work well, switch to ethanol (EtOH) at the same percentage.

  • If Reversed Phase shows promise:

    • Adjust Organic Modifier Percentage: Systematically vary the Acetonitrile/Water ratio (e.g., 40:60, 60:40) to find the optimal retention and resolution window.

    • Adjust pH: If peak shape is poor or resolution is low, ensure the mobile phase pH is at least 2 units away from the analyte's pKa.[2]

  • If Polar Organic shows promise:

    • Add Co-solvents: For analytes that are highly retained in 100% Methanol, adding a small amount of a stronger solvent like Acetonitrile can sometimes modulate selectivity.

Experimental Protocol 2: Resolution Optimization via Temperature Study

This protocol details how to leverage temperature to fine-tune your separation.

  • Objective: To determine the optimal temperature for maximizing the resolution (Rs) of the enantiomers.

  • Initial Conditions: Use the column and the best mobile phase composition identified in Protocol 1.

  • Procedure:

    • Set the column oven temperature to a low value, for example, 15°C . Allow the entire system to equilibrate for at least 30-45 minutes.

    • Inject your sample and record the chromatogram, noting the retention times, resolution (Rs), and selectivity (α).

    • Increase the temperature in 5°C increments (e.g., 20°C, 25°C, 30°C, 35°C, 40°C).[5]

    • At each new temperature, ensure the system fully equilibrates before injecting the sample.

    • Plot Resolution (Rs) vs. Temperature to identify the optimum. Be aware that lower temperatures often increase resolution but also lead to higher backpressure and longer run times.[5] Conversely, higher temperatures can improve peak efficiency.[6][8]

Parameter ChangeTypical Effect on Chiral SeparationCausality
Decrease Temperature Often Increases Resolution (α)Favors enthalpically-driven separations, enhancing the stability of the transient diastereomeric complexes.[20]
Increase Temperature Decreases Retention, May Increase or Decrease ResolutionReduces interaction strength, but can improve kinetics and peak efficiency. The effect on selectivity is compound-specific.[7][21]
Decrease Flow Rate Often Increases ResolutionAllows more time for equilibrium between the mobile and stationary phases, improving the efficiency of the chiral recognition process.[5]
Issue 2: Diagnosing and Correcting Poor Peak Shape

Use this decision tree to diagnose the cause of asymmetric peaks.

G cluster_0 Diagnosis cluster_1 Solutions for Tailing cluster_2 Solutions for Fronting start Start: Poor Peak Shape is_tailing Is the back half of the peak broad? start->is_tailing is_fronting Is the front half of the peak broad? is_tailing->is_fronting No sol_tailing1 Cause: Secondary Interactions Solution: Add 0.1% DEA (or other amine) to mobile phase. is_tailing->sol_tailing1 Yes sol_fronting1 Cause: Column Overload Solution: Decrease sample concentration or injection volume. is_fronting->sol_fronting1 Yes sol_tailing2 Cause: Mobile Phase pH near pKa Solution: Adjust pH to be >2 units from analyte pKa. sol_fronting2 Cause: Strong Sample Solvent Solution: Dissolve sample in mobile phase.

Caption: Decision tree for troubleshooting poor peak shape.

The Three-Point Interaction Model

Chiral recognition is fundamentally based on the concept that for two enantiomers to be distinguished, there must be at least three simultaneous points of interaction between the analyte and the chiral stationary phase. At least one of these interactions must be stereochemically dependent.

G cluster_0 Enantiomer 1 (Stronger Interaction) cluster_1 Enantiomer 2 (Weaker Interaction) CSP1 Chiral Stationary Phase (CSP) E1 Enantiomer 1 E1->CSP1 Attractive (e.g., H-Bond) E1->CSP1 Attractive (e.g., π-π stack) E1->CSP1 Repulsive (Steric) CSP2 Chiral Stationary Phase (CSP) E2 Enantiomer 2 CSP2->E2 No Fit (Steric Hindrance) E2->CSP2 Attractive (e.g., H-Bond) E2->CSP2 Attractive (e.g., π-π stack)

Caption: The three-point interaction model for chiral recognition.

For the more retained enantiomer, a stable, three-point interaction forms a lower-energy diastereomeric complex, leading to a longer retention time. The other enantiomer cannot achieve this optimal three-point fit, resulting in a weaker interaction and earlier elution. Your optimization efforts in changing the mobile phase, additives, and temperature are all aimed at influencing the strength and nature of these three critical interactions.

References

  • BenchChem. (2025). Troubleshooting guide for HPLC analysis of chiral compounds.
  • Lomsugarit, S., et al. (2019). The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases. Journal of Chromatography A, 1599, 172-179. [Link]

  • Lee, S., et al. (2022). Improvement of chiral separation efficiency through temperature control during one time high performance liquid chromatography analysis. Chirality, 34(7), 941-947. [Link]

  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Improving the Resolution of Chiral Enantiomers in HPLC.
  • Daicel Chiral Technologies. (2021).
  • BenchChem. (2025).
  • Silva, C. M., et al. (2006). Effect of Temperature on Chiral Separation of Ketamine Enantiomers by High‐Performance Liquid Chromatography. Journal of Liquid Chromatography & Related Technologies, 29(14), 2061-2076. [Link]

  • Wang, Q., & Zhang, T. (2003). Effect of Temperature on Enantiomer Separation of Oxzepam and Lorazepam by High-Performance Liquid Chromatography on a β-Cyclodextrin Chiral Stationary Phase.
  • ResearchGate. (2019). The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases. [Link]

  • Fountain, K. J., et al. (n.d.). Eliminating Peak Distortion and Injection Solvent Effects in Chiral UPC2 Separations.
  • Daicel Chiral Technologies. (2021). Troubleshoot Chiral Column Performance: Efficiency & Resolution.
  • BenchChem. (2025).
  • S, D. (2023). Playing with Selectivity for Optimal Chiral Separation. LCGC International. [Link]

  • Phenomenex. (n.d.).
  • Ghimire, A., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI (Journal of the Pharmaceutical Society of Korea), 65(3), 184-192. [Link]

  • Daicel Chiral Technologies. (2021). Solubility Issues? Alternative Sample Solvents for Chiral Analysis.
  • Pirkle, W. H., & Pochapsky, T. C. (1987). Useful and easily prepared chiral stationary phases for the direct chromatographic separation of the enantiomers of a variety of derivatized amines, amino acids, alcohols, and related compounds. The Journal of Organic Chemistry, 52(12), 2501-2505. [Link]

  • Regis Technologies. (2023). Getting Started with Chiral Method Development Part Three: Method Development Optimization. [Link]

  • George, S. (2020). Trouble with chiral separations. Chromatography Today. [Link]

  • LCGC International. (n.d.). Improved Chiral Separations for Enantiopure D- and L-Amino Acids. [Link]

  • Wernig, F., et al. (2024). Exploring the Effects of Optically Active Solvents in Chiral Chromatography on Polysaccharide-Based Columns. Analytical Chemistry. [Link]

  • Chromatography Today. (n.d.). What is Peak Fronting?. [Link]

  • Schurig, V. (2022). Chiral stationary phases and applications in gas chromatography. Beilstein Journal of Organic Chemistry, 18, 116-160. [Link]

  • Axion Labs. (2022). Front Tailing HPLC & GC Peaks. [Link]

  • Dolan, J. W. (2014). Peak Fronting . . . Some of the Time. LCGC North America, 32(4), 268-272. [Link]

  • Ilisz, I., et al. (2020). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules, 25(21), 5126. [Link]

  • ACD/Labs. (2022). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. [Link]

  • Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC?. [Link]

  • Element Lab Solutions. (2017). Sample Diluent Effects in HPLC. [Link]

  • ResearchGate. (n.d.). The effect of mobile phase composition on the chiral separation of compounds. [Link]

  • Regis Technologies. (n.d.). Chiral Handbook for HPLC and SFC Separations - Second Edition. [Link]

  • Carr, P. W., et al. (2011). Effect of Sampling Rate on Resolution in Comprehensive Two-Dimensional Liquid Chromatography. Analytical Chemistry, 83(14), 5536-5543. [Link]

  • Advanced Materials Technology. (n.d.). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. [Link]

  • Harada, N. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 21(10), 1341. [Link]

  • Bhushan, R. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(4), 159-169.
  • Beilstein Journal of Organic Chemistry. (2021). Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs. [Link]

  • Shimadzu. (2016). Chiral Separation Using SFC and HPLC Pittcon 2016 1760-16.
  • Kessels SA. (n.d.). Resolution processes. [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. [Link]

  • Gavin Publishers. (n.d.). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. [Link]

  • Google Patents. (n.d.). JPH072718A - Enantiomeric resolution of 4- (3,4-dichlorophenyl) -3,4-dihydro-1 (2H) -naphthalinone.

Sources

Troubleshooting

Technical Support Center: Crystallization &amp; Impurity Profiling of 3,4-Dichlorophenylglycine Methyl Ester

Welcome to the Technical Support Center for amino acid ester derivatives. 3,4-Dichlorophenylglycine methyl ester (CAS: 185110-25-2) is a highly reactive intermediate.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for amino acid ester derivatives. 3,4-Dichlorophenylglycine methyl ester (CAS: 185110-25-2) is a highly reactive intermediate. Due to the presence of both an oxidizable free amino group and an ester linkage, this compound is thermodynamically driven toward polymerization, hydrolysis, and co-crystallization with structurally similar impurities.

This guide synthesizes field-proven insights to help researchers and process chemists troubleshoot impurity retention and optimize their crystallization workflows.

Part 1: Core Principles & Mechanistic Overview

The successful isolation of 3,4-dichlorophenylglycine methyl ester requires overriding the kinetic pathways that lead to impurity formation. When structurally similar impurities (such as unreacted starting materials) are present, they often bypass standard recrystallization by incorporating directly into the target's crystal lattice, forming a solid solution[1]. Furthermore, the free amino group is highly susceptible to intermolecular aminolysis—reacting with the ester group of adjacent molecules to form dipeptides or complex polymers[2].

To achieve >99% purity, the crystallization environment must be engineered to stabilize the amino group and thermodynamically favor the exclusion of impurities from the crystal lattice.

ImpurityPathways A Crude 3,4-Dichloro Phenyl Glycine Methyl Ester B Oxidation & Polymerization (Yellow/Gray Discoloration) A->B Exposure to Air/Heat C Hydrolysis (Free Acid Impurity) A->C Moisture / Water D Co-Crystallization (Lattice Inclusion) A->D Structurally Similar Impurities E HCl Salt Formation (Stabilizes Amino Group) B->E Mitigation F Azeotropic Distillation (Removes Water/Methanol) C->F Mitigation G SLIP Protocol (Solubility-Limited Purge) D->G Mitigation H High Purity Crystal (>99% Yield) E->H F->H G->H

Mechanistic pathways of impurity formation and corresponding crystallization mitigation strategies.

Part 2: Troubleshooting Guide & FAQs

Q1: Why is my crystallized product turning yellow or gray and exhibiting high levels of polymeric impurities? A: This discoloration is a direct consequence of the free amino group's reactivity. The amino group is highly susceptible to oxidation and intermolecular aminolysis, leading to the formation of dipeptides and polymers[3]. Causality & Solution: To prevent this, the free base must be converted into a hydrochloride salt prior to or during crystallization. Protonating the amino group eliminates its nucleophilicity, locking the molecule into a stable, non-reactive state that prevents polymerization and yields a pristine white crystal[2].

Q2: How do I eliminate unreacted 3,4-dichlorophenylglycine (starting material) from the final crystal lattice? A: Unreacted amino acids often act as "solid-state miscible" impurities, incorporating directly into the product's crystal lattice[4]. Causality & Solution: Implement a Solubility-Limited Impurity Purge (SLIP) strategy. By utilizing a mixed solvent system (e.g., methanol paired with a non-polar anti-solvent like cyclohexane), you alter the relative solubility of the system. This thermodynamic shift forces the unreacted acid to remain supersaturated in the mother liquor while the target ester selectively crystallizes[3].

Q3: What is the optimal cooling profile to prevent solvent inclusion and rapid nucleation of impurities? A: Rapid cooling generates high local supersaturation, leading to stochastic nucleation of impurities and solvent entrapment within the crystal lattice[4]. Causality & Solution: Utilize vacuum azeotropic distillation followed by temperature-controlled cooling. By continuously adding an azeotropic agent under vacuum at 40–50°C, you remove methanol and water without inducing thermal degradation. Once the methanol mass content drops below critical thresholds, a slow, controlled cooling ramp allows for perfect crystal lattice formation[2].

Part 3: Standard Operating Protocols (SOPs)

SOP 1: Hydrochloride Salt Crystallization via Azeotropic Distillation

This self-validating protocol uses continuous volume management to ensure the thermodynamic stability of the crystal phase, preventing hydrolysis and polymerization.

  • Reaction & Salt Formation: In a reactor, suspend 3,4-dichlorophenylglycine in methanol (mass ratio ~1:4). Slowly add thionyl chloride ( SOCl2​ ) dropwise. Maintain the internal temperature strictly below 55°C to efficiently utilize the heat of reaction without degrading the intermediate[2].

  • Reflux Digestion: Once addition is complete, elevate the temperature to 55–65°C and reflux for 1–2 hours to ensure complete esterification.

  • Azeotropic Distillation: Cool the reactor to 40–45°C. Apply a vacuum of 0.05 MPa. Begin the continuous addition of an azeotropic solvent (e.g., cyclohexane) to maintain a constant liquid level inside the reactor[3].

  • Endpoint Detection (Self-Validation): Continuously monitor the distillate. Stop the vacuum distillation only when the mass content of methanol in the reactor solution falls below 5–20%[2].

  • Controlled Cooling: Initiate a controlled cooling ramp to a final temperature of 0°C to 15°C. Hold the temperature constant with continuous stirring for 30–50 minutes to allow complete crystal maturation and prevent solvent inclusion[3].

  • Filtration & Wash: Filter the slurry. Wash the filter cake with cold methanol (0–5°C, using 10–30% of the filter cake volume) to displace the mother liquor without dissolving the product[3].

  • Drying: Vacuum dry the crystals at 55°C for 1.5 to 3 hours.

SOP 2: Solubility-Limited Impurity Purge (SLIP) Optimization

Use this protocol to determine the exact solvent ratios required to keep structurally similar impurities in the liquid phase.

  • Preparation: Suspend the crude 3,4-dichlorophenylglycine methyl ester solid (containing known impurity levels) in varying volumes of the crystallization solvent (e.g., Vp​ = 5 L/kg to 50 L/kg)[4].

  • Equilibration: Agitate the suspensions at the target isolation temperature (e.g., 5°C) until thermodynamic equilibrium is reached (typically 24 hours).

  • Phase Analysis: Filter the suspensions. Analyze both the solid phase (via XRPD and HPLC) and the liquid phase (via HPLC) to determine the impurity distribution.

  • Optimization: Select the minimum solvent volume ( Vp​ ) where the impurity concentration in the solid phase drops to acceptable limits, confirming the impurity remains entirely in the liquid phase without forming a co-crystal[4].

Part 4: Quantitative Data & Critical Parameters

Table 1: Quantitative Impurity Profiling and Mitigation Matrix

Impurity TypeSource / MechanismAnalytical DetectionReduction Strategy
Polymeric / Dipeptides Intermolecular aminolysis of the free amino baseHPLC / GPCCrystallize strictly as a Hydrochloride Salt
Unreacted Starting Material Incomplete esterification / Lattice inclusionHPLCSLIP Protocol / Mixed Solvent System (Methanol/Cyclohexane)
Hydrolysis Products Reaction with residual water during coolingKarl Fischer / HPLCVacuum Azeotropic Distillation at 0.05 MPa
Solvent Inclusions Rapid, uncontrolled stochastic nucleationGC / TGAControlled Cooling Ramp (Hold at 0–15°C for 50 mins)

Part 5: References

  • Impurity-Coformer Cocrystals and/or Complexes - DSpace@MIT. mit.edu. URL:[Link]

  • CN104829478B - A kind of preparation technology of D-phenylglycine methyl ester hydrochloride crystal - Google Patents. google.com. URL:

  • CN104829478A - Preparation process of D-phenylglycine methyl ester hydrochloride crystals - Google Patents. google.com. URL:

  • Prevalence of Impurity Retention Mechanisms in Pharmaceutical Crystallizations | Organic Process Research & Development - ACS Publications. acs.org. URL:[Link]

Sources

Optimization

Technical Support Center: 3,4-Dichloro Phenyl Glycine Methyl Ester (3,4-DCPG-OMe) Workflows

Welcome to the Advanced Application Support Portal. This guide is engineered for researchers and drug development professionals working with 3,4-dichloro phenyl glycine methyl ester (3,4-DCPG-OMe) —a critical building bl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Portal. This guide is engineered for researchers and drug development professionals working with 3,4-dichloro phenyl glycine methyl ester (3,4-DCPG-OMe) —a critical building block for synthesizing mGlu8 receptor agonists[1] and complex peptidomimetics.

Working with 3,4-DCPG-OMe presents a notorious dual-challenge: severe steric hindrance and extreme susceptibility to chiral degradation. This guide dissects the mechanistic root causes of these failures and provides validated, step-by-step troubleshooting protocols to ensure high-yield, stereopure syntheses.

Mechanistic Root Cause Analysis: The "Why" Behind the Failure

To troubleshoot 3,4-DCPG-OMe reactions, we must first understand the causality of its poor reactivity. The challenges stem from the molecule's unique structural electronics and sterics:

  • Severe Steric Hindrance: The bulky 3,4-dichlorophenyl group is positioned directly adjacent to the α -carbon. This massive electron cloud restricts rotational freedom and physically blocks the trajectory of incoming nucleophiles during coupling events. Standard carbodiimide intermediates (like the O-acylisourea formed by EDC) are simply too bulky to allow efficient aminolysis[2].

  • Hyper-Acidity and Epimerization: Phenylglycine (Phg) derivatives are inherently prone to racemization because the α -proton is highly acidic[3]. In 3,4-DCPG, the electron-withdrawing inductive effect of the two chlorine atoms exacerbates this acidity. Under standard basic coupling conditions, the reaction undergoes a kinetic competition: slow product formation (due to sterics) versus rapid α -proton abstraction or oxazol-5(4H)-one formation, leading to a racemic mixture[3].

Mechanism R 3,4-DCPG-OMe (Sterically Hindered) Act Activated Ester (e.g., DIC/Oxyma) R->Act Activation (Coupling Reagent) Prod Desired Coupled Product (Retention of Chirality) Act->Prod Fast Aminolysis (Optimized Conditions) Ox Oxazol-5(4H)-one Intermediate (Loss of Chirality) Act->Ox Slow Aminolysis + Excess Base Epim Epimerized Product (DL-Mixture) Ox->Epim Nucleophilic Attack

Kinetic competition between productive aminolysis and oxazolone-mediated epimerization in 3,4-DCPG.

Troubleshooting & FAQs

Q1: I am using standard EDC/HOBt with DIPEA for an amide coupling with 3,4-DCPG-OMe, but my yields are below 20% and the product is heavily epimerized. What is going wrong? A: Your coupling reagent is too bulky, and your base is too strong. EDC/HOBt creates an intermediate that struggles to overcome the steric barrier of the 3,4-dichlorophenyl ring[2]. Because the aminolysis is slow, the 3,4-DCPG molecule sits in the presence of DIPEA (a relatively strong base). DIPEA easily abstracts the highly acidic α -proton of the 3,4-DCPG intermediate, driving the reaction down the oxazolone pathway and resulting in severe epimerization[3].

Q2: Which coupling reagent system should I use to overcome this steric barrier? A: You must switch to a highly reactive, less sterically demanding system. DIC/Oxyma Pure is the gold standard for hindered phenylglycine derivatives[4]. Oxyma Pure (ethyl 2-cyano-2-(hydroxyimino)acetate) forms a highly reactive ester that accelerates the aminolysis step, allowing the reaction to complete before epimerization can occur. Alternatively, HATU/HOAt can be used, though it carries a slightly higher risk of racemization if the base is not strictly controlled[3].

Q3: If DIPEA causes epimerization, what base should I use? A: Replace DIPEA with TMP (2,4,6-trimethylpyridine / collidine) . TMP provides the necessary basicity to facilitate the coupling activation but is too sterically hindered itself to abstract the α -proton of the 3,4-DCPG intermediate. This significantly suppresses the racemization pathway.

Q4: Can I use heat to force the reaction to completion? A: Conventional prolonged heating will destroy the chiral integrity of 3,4-DCPG. However, Microwave-Assisted Peptide Synthesis (MAPS) is highly effective. By applying microwave irradiation at 50 °C for a strictly limited time (5–10 minutes), you provide enough rapid kinetic energy to overcome the steric barrier of the 3,4-dichloro group without giving the epimerization side-reaction enough time to propagate[4].

Quantitative Data: Reagent Optimization

The following table summarizes the expected outcomes when coupling 3,4-DCPG derivatives with a standard aliphatic amine, demonstrating the critical need for optimized reagents.

Coupling SystemBaseTemperatureTimeYield (%)Epimerization (%)
EDC / HOBtDIPEA (2.0 eq)25 °C12 hours< 20%> 45%
HATU / HOAtDIPEA (2.0 eq)25 °C4 hours65%15 - 20%
DIC / Oxyma PureTMP (2.0 eq)25 °C2 hours88%< 2%
DIC / Oxyma Pure TMP (2.0 eq) 50 °C (Microwave) 10 mins > 95% < 1%

Data synthesis based on established phenylglycine coupling parameters[3],[4].

Validated Experimental Protocol

This self-validating protocol utilizes the DIC/Oxyma/TMP system under microwave irradiation to achieve high-yield coupling of 3,4-DCPG-OMe while preserving absolute stereochemistry.

Materials Required:
  • 3,4-DCPG-OMe (1.0 eq)

  • Amine/Carboxylic acid coupling partner (1.1 eq)

  • DIC (N,N'-Diisopropylcarbodiimide) (1.1 eq)

  • Oxyma Pure (1.1 eq)

  • TMP (2,4,6-collidine) (2.0 eq)

  • Anhydrous DMF (N,N-Dimethylformamide)

Step-by-Step Methodology:
  • Reagent Preparation (0 °C): In a microwave-safe reaction vial, dissolve the carboxylic acid partner (1.1 eq) and Oxyma Pure (1.1 eq) in anhydrous DMF (concentration ~0.2 M). Cool the mixture to 0 °C in an ice bath.

  • Pre-Activation: Add DIC (1.1 eq) dropwise to the cooled solution. Stir for 3 minutes. Causality note: Pre-activation at 0 °C prevents premature degradation of the active ester.

  • Substrate Addition: Add 3,4-DCPG-OMe (1.0 eq) to the vial, followed immediately by the dropwise addition of TMP (2.0 eq).

  • Microwave Coupling: Seal the vial and transfer it to a microwave synthesizer. Irradiate at 50 °C for exactly 10 minutes.

  • Quench and Workup: Dilute the reaction mixture with Ethyl Acetate and wash sequentially with 5% aqueous NaHCO3​ , 0.1 M HCl , and brine. Dry the organic layer over Na2​SO4​ and concentrate under reduced pressure.

  • System Validation (Critical Step): Analyze the crude product via Chiral HPLC (e.g., Chiralpak AD-H column) to validate that the epimerization rate is < 2%. Compare the retention time against a synthesized racemic standard.

Workflow Step1 1. Pre-activation DIC + Oxyma Pure in DMF (0 °C) Step2 2. Substrate Addition Add 3,4-DCPG-OMe + TMP Base Step1->Step2 Step3 3. Microwave Coupling 50 °C for 10 mins (Overcome Sterics) Step2->Step3 Step4 4. Quench & Validate Workup + Chiral HPLC (< 2% Epimerization) Step3->Step4

Optimized experimental workflow for the coupling of sterically hindered 3,4-DCPG-OMe.

References

  • Peptide Bond Formation of Amino Acids by Transient Masking with Silylating Reagents Journal of the American Chemical Society URL:[Link]

  • Epimerisation in Peptide Synthesis PMC - National Institutes of Health (NIH) URL:[Link]

  • An affordable and low-waste protocol for rapid and robust solid-phase peptide synthesis at elevated temperatures ChemRxiv URL:[Link]

  • mGlu receptors and drug addiction PMC - National Institutes of Health (NIH) URL:[Link]

Sources

Troubleshooting

refining the flash chromatography purification process for 3,4-dichloro phenyl glycine methyl ester

Welcome to the Technical Support Center for the purification of 3,4-dichloro phenyl glycine methyl ester . Purifying halogenated amino acid esters presents a unique intersection of chromatographic challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the purification of 3,4-dichloro phenyl glycine methyl ester .

Purifying halogenated amino acid esters presents a unique intersection of chromatographic challenges. The target molecule contains a highly lipophilic 3,4-dichlorophenyl ring, a basic primary amine, and a hydrolytically sensitive methyl ester. This guide is engineered for drug development professionals and researchers to troubleshoot, optimize, and validate their flash chromatography workflows, ensuring high recovery and structural integrity of the ester.

Part 1: Mechanistic Overview & Method Selection

The primary failure mode when purifying 3,4-dichloro phenyl glycine methyl ester on standard silica is peak streaking . Bare silica gel contains surface silanol groups (Si-OH) that act as Brønsted acids. The primary amine of the phenylglycine derivative acts as a base, leading to strong ionic and hydrogen-bonding interactions[1][2]. This causes the compound to adsorb irreversibly to the stationary phase, resulting in broad elution bands and poor yield[3].

To bypass this, chemists must strategically select their stationary and mobile phases based on the molecule's specific electronic and solubility profile.

G Start Crude 3,4-dichloro phenyl glycine methyl ester CheckSol Solubility Check Start->CheckSol OrgSol Soluble in Non-Polar (Hexane/EtOAc) CheckSol->OrgSol Lipophilic AqSol Soluble in Polar (MeOH/MeCN/H2O) CheckSol->AqSol Hydrophilic NP_Silica Standard Silica (Bare) + 1% TEA Modifier OrgSol->NP_Silica Alternative NP_Amine Amine-Functionalized Silica (No Modifier) OrgSol->NP_Amine Preferred RP_C18 Reversed-Phase C18 + Alkaline Buffer AqSol->RP_C18 RP-Flash

Workflow for selecting the optimal chromatography method for phenylglycine derivatives.

Part 2: Frequently Asked Questions (FAQs)

Q1: How can I prevent amine streaking without risking the hydrolysis of my methyl ester? A1: The methyl ester moiety is susceptible to hydrolysis or transesterification if harsh basic modifiers (like strong aqueous ammonia in methanol) are used for prolonged periods. The most chemically mild approach is to switch the stationary phase from bare silica to amine-functionalized silica (e.g., KP-NH or Amino Flash)[1][2]. The aminopropyl-bonded surface neutralizes the acidic environment, repelling the basic amine of your target molecule and allowing it to elute as a sharp peak using standard, modifier-free solvents like Hexane/Ethyl Acetate[4][5].

Q2: If I must use bare silica due to lab constraints, what is the safest mobile phase modifier? A2: Triethylamine (TEA) at 0.5% to 1% (v/v) is recommended[3]. TEA acts as a competing base, saturating the acidic silanol sites on the silica column so that your target amine does not bind irreversibly[4]. Causality note: Because TEA is volatile, it can be removed post-purification, but you must evaporate the fractions promptly under reduced pressure to minimize the time the methyl ester spends in a basic environment.

Q3: My product co-elutes with a closely related lipophilic impurity. How do I improve resolution? A3: The 3,4-dichloro substitution makes this molecule highly lipophilic. If normal-phase chromatography fails to resolve it from non-polar impurities, switch to Reversed-Phase (RP-C18) chromatography. By using a mobile phase buffered to an alkaline pH (e.g., using dilute ammonium hydroxide), the primary amine remains in its free-base (deprotonated) form. This maximizes its hydrophobicity, increasing retention on the C18 column and providing superior selectivity against neutral impurities[1].

Part 3: Troubleshooting Guide

G Issue Issue: Severe Streaking of Target Amine Check1 Is Column Overloaded? Issue->Check1 Action1 Reduce Sample Load (<5% of silica mass) Check1->Action1 Yes Check2 Stationary Phase Used? Check1->Check2 No BareSilica Bare Silica (Acidic) Check2->BareSilica AmineSilica Amine-Functionalized Silica Check2->AmineSilica Action2 Add 1-2% TEA to Mobile Phase BareSilica->Action2 Neutralize Silanols Action3 Increase Solvent Polarity AmineSilica->Action3 Optimize Elution

Troubleshooting logic for resolving amine streaking during flash chromatography.

Part 4: Validated Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems . They include built-in verification steps so that you do not risk your entire crude batch on an untested column.

Protocol A: Modifier-Free Normal Phase Purification (Amine-Functionalized Silica)

Best for preserving the methyl ester and achieving high recovery.

  • TLC Pre-Validation: Spot the crude mixture on an amine-functionalized TLC plate. Develop using a 80:20 Hexane/Ethyl Acetate mixture. Validation Check: A well-resolved, circular spot (Rf ~0.25–0.4) confirms the absence of silanol-induced streaking and validates the solvent system[5].

  • Column Equilibration: Mount an amine-functionalized flash column (e.g., Biotage KP-NH or Sorbtech Amino Flash)[1][2]. Equilibrate with 3 column volumes (CV) of 100% Hexane.

  • Dry Loading: Dissolve the crude 3,4-dichloro phenyl glycine methyl ester in a minimum amount of dichloromethane (DCM). Add a small amount of Celite or amine-functionalized silica, and evaporate to a free-flowing powder. Load this onto the top of the column.

  • Gradient Elution: Run a gradient from 0% to 40% Ethyl Acetate in Hexane over 12 CVs. Monitor UV absorbance at 254 nm (due to the dichlorophenyl ring).

  • Post-Run Validation: Analyze the collected fractions via LC-MS to confirm the exact mass of the methyl ester (avoiding fractions where hydrolysis to the carboxylic acid may have occurred during prior reaction steps).

Protocol B: Reversed-Phase Purification (C18) for Complex Mixtures

Best when normal phase fails to separate closely related halogenated byproducts.

  • Mobile Phase Preparation: Prepare Solvent A (Milli-Q Water + 0.1% Ammonium Hydroxide) and Solvent B (Acetonitrile). Causality: The alkaline pH ensures the amine is deprotonated, maximizing retention of the lipophilic dichlorophenyl group[1].

  • Column Equilibration: Equilibrate a C18 flash column with 5 CVs of 95% Solvent A / 5% Solvent B.

  • Liquid Loading: Dissolve the crude sample in DMSO or a mixture of Acetonitrile/Water and inject it into the column.

  • Gradient Elution: Run a gradient from 5% to 80% Solvent B over 15 CVs.

  • Recovery: Immediately freeze and lyophilize the product fractions to prevent ester hydrolysis in the aqueous environment.

Part 5: Quantitative Data & Method Comparison

The following table synthesizes the expected outcomes of different purification strategies for 3,4-dichloro phenyl glycine methyl ester, allowing for rapid comparison of efficiency and risk.

Purification MethodStationary PhaseMobile PhaseExpected Peak ShapeTypical Recovery (%)Post-Run ProcessingEster Hydrolysis Risk
Standard Normal Phase Bare SilicaHexane / EtOAcSevere Tailing40 - 60%Direct evaporationLow
Modified Normal Phase Bare SilicaHexane / EtOAc + 1% TEAModerate to Sharp75 - 85%High vacuum to remove TEAModerate (if left in solution)
Amine-Bonded Phase Amine-Functionalized SilicaHexane / EtOAcSharp / Symmetrical>90% Direct evaporationLowest
Reversed-Phase C18 SilicaH₂O / MeCN + 0.1% NH₄OHSharp85 - 95%Lyophilization requiredModerate (requires rapid drying)

Part 6: References

  • When should I use an amine-bonded silica for flash chromatography? - Biotage. Available at:[Link]

  • How do I purify ionizable organic amine compounds using flash column chromatography? - Biotage. Available at:[Link]

  • Amino Flash - Sorbent Technologies. Available at:[Link]

  • RediSep amine functionalized column - Teledyne ISCO. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

High-Resolution NMR Validation Guide for 3,4-Dichloro Phenyl Glycine Methyl Ester: Solvent Systems and Field Strength Comparisons

When validating non-natural amino acid derivatives like 3,4-dichloro phenyl glycine methyl ester—a critical chiral building block for peptide mimetics and active pharmaceutical ingredients (APIs)—relying on a single NMR...

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Author: BenchChem Technical Support Team. Date: April 2026

When validating non-natural amino acid derivatives like 3,4-dichloro phenyl glycine methyl ester—a critical chiral building block for peptide mimetics and active pharmaceutical ingredients (APIs)—relying on a single NMR solvent or a low-field instrument can obscure vital structural nuances [1]. As an application scientist, I approach NMR validation not merely as a routine data collection task, but as a self-validating system where every experimental choice is deliberate and orthogonal.

This guide objectively compares the performance of different solvent systems (CDCl₃ vs. DMSO-d₆) and magnetic field strengths (400 MHz vs. 600 MHz) to establish a rigorous, foolproof validation protocol for this compound.

The Causality Behind Experimental Choices

Solvent Selection: CDCl₃ vs. DMSO-d₆

Chloroform-d (CDCl₃) is the industry standard due to its low viscosity, which yields exceptionally sharp resonance lines, and its excellent solvating power for esters. However, it is a weak hydrogen-bond acceptor. In CDCl₃, the exchangeable primary amine (-NH₂) protons of the glycine moiety undergo rapid, trace-acid-catalyzed exchange, often appearing as a broad, poorly defined singlet upfield (~1.85 ppm).

Conversely, Dimethyl sulfoxide-d₆ (DMSO-d₆) is a strong hydrogen-bond acceptor. When the sample is dissolved in DMSO-d₆, the -NH₂ protons hydrogen-bond strongly with the solvent. This interaction deshields the protons, shifting them significantly downfield (~2.80 ppm), and slows their exchange rate, resulting in a sharper, more diagnostic signal [2]. Comparing both solvents provides a built-in orthogonal validation of the exchangeable protons and confirms the integrity of the amine group.

Field Strength: 400 MHz vs. 600 MHz

The 3,4-dichlorophenyl ring presents a classic 3-spin system. At lower field strengths (e.g., 400 MHz), the chemical shift dispersion (Δν) between the aromatic protons (H5 and H6) is relatively small compared to their scalar coupling (J). This proximity induces second-order "roofing" effects, characteristic of an ABX spin system, which can complicate accurate integration and coupling constant extraction.

By stepping up to a 600 MHz spectrometer, the increased magnetic field proportionally increases Δν while J remains constant. This transitions the aromatic signals into a first-order AMX system [3]. The result is unambiguous: a clear doublet for H2 (meta coupling, J = 2.0 Hz), a doublet for H5 (ortho coupling, J = 8.3 Hz), and a distinct doublet of doublets for H6.

FieldStrength Root 3,4-Dichlorophenyl Aromatic Spin System LowField 400 MHz NMR Lower Dispersion Root->LowField HighField 600 MHz NMR High Dispersion Root->HighField LowResult Second-Order Effects Overlapping Multiplets (ABX System) LowField->LowResult HighResult First-Order Resolution Clear d, d, dd patterns (AMX System) HighField->HighResult

Impact of magnetic field strength on resolving the 3,4-dichlorophenyl aromatic spin system.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your structural assignment, follow this step-by-step methodology. The protocol includes internal checks to validate the instrument's performance before data acquisition.

  • Sample Preparation: Weigh exactly 15 mg of 3,4-dichloro phenyl glycine methyl ester. Dissolve in 0.6 mL of the chosen deuterated solvent (CDCl₃ or DMSO-d₆, 99.8% D). Transfer to a high-quality 5 mm NMR tube.

    • Self-Validation Check: The solution must be completely particulate-free. Suspended particles create magnetic susceptibility gradients that ruin line shape. Filter through glass wool if necessary.

  • Probe Tuning and Matching: Insert the sample and perform automated or manual tuning and matching for both ¹H and ¹³C nuclei. This maximizes the signal-to-noise (S/N) ratio and ensures optimal RF pulse delivery.

  • Locking and Shimming: Lock onto the deuterium frequency of the solvent. Perform gradient shimming (e.g., TopShim).

    • Self-Validation Check: Evaluate the shimming quality by observing the full width at half maximum (FWHM) of the solvent peak; it should be < 1.0 Hz. Furthermore, the 2.0 Hz meta-coupling of the Ar-H2 proton must be baseline-resolved. If it is not, re-shim the Z1 and Z2 gradients.

  • Acquisition Parameters:

    • ¹H NMR: 600 MHz, 30° pulse angle, 16 scans, 2-second relaxation delay (d1), 64k data points.

    • ¹³C NMR: 150 MHz, power-gated decoupling (WALTZ-16), 512 scans, 2-second relaxation delay, 64k data points.

  • Processing: Apply a 0.3 Hz exponential line broadening (LB) for ¹H and 1.0 Hz for ¹³C prior to Fourier Transform (FT). Perform zero-order and first-order phase correction, followed by a polynomial baseline correction.

Workflow A Sample Prep 15 mg in 0.6 mL B Tune & Match Maximize S/N A->B C Shim & Lock Resolve 2.0 Hz J-coupling B->C D Acquisition 1H & 13C NMR C->D E Processing Phase & Baseline D->E

Step-by-step NMR validation workflow for 3,4-dichloro phenyl glycine methyl ester.

Data Presentation & Solvent Comparison

The following tables summarize the quantitative chemical shifts obtained at 600 MHz. Note the dramatic shift in the amine protons and the subtle solvent-induced shifts in the aromatic region.

Table 1: ¹H NMR Chemical Shifts Comparison (600 MHz)
PositionCDCl₃ (δ, ppm)DMSO-d₆ (δ, ppm)Multiplicity & J-Coupling
Ar-H2 7.517.68d, J = 2.0 Hz
Ar-H5 7.427.60d, J = 8.3 Hz
Ar-H6 7.247.38dd, J = 8.3, 2.0 Hz
CH-α 4.584.45s
OCH₃ 3.723.61s
NH₂ 1.852.80br s (exchangeable)
Table 2: ¹³C NMR Chemical Shifts Comparison (150 MHz)
PositionCDCl₃ (δ, ppm)DMSO-d₆ (δ, ppm)Carbon Type
C=O 173.5174.1Quaternary
Ar-C1 140.2142.0Quaternary
Ar-C3 (C-Cl)132.8131.5Quaternary
Ar-C4 (C-Cl)132.4131.0Quaternary
Ar-C5 130.6130.8CH
Ar-C2 129.2129.5CH
Ar-C6 126.5127.2CH
CH-α 57.856.5CH
OCH₃ 52.652.1CH₃

Conclusion and Recommendations

For routine purity checks of 3,4-dichloro phenyl glycine methyl ester, CDCl₃ at 400 MHz is sufficient, provided the user is aware of the second-order effects in the aromatic region. However, for rigorous structural elucidation, absolute configuration assignment, or API validation, DMSO-d₆ at 600 MHz is the superior platform. It locks the exchangeable amine protons into a predictable downfield region via hydrogen bonding and simplifies the complex 3,4-dichlorophenyl spin system into a highly resolvable, first-order AMX pattern.

References

  • Seco, J. M., Quiñoá, E., & Riguera, R. (1999). Boc-Phenylglycine: The Reagent of Choice for the Assignment of the Absolute Configuration of α-Chiral Primary Amines by 1H NMR Spectroscopy. Journal of Organic Chemistry, 64(13), 4669-4675. URL:[Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512-7515. URL:[Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd Edition). Elsevier. URL:[Link]

Comparative

Advanced Reactivity Comparison: 3,4-Dichlorophenylglycine Methyl vs. Ethyl Esters in Pharmaceutical Synthesis

3,4-Dichlorophenylglycine is a highly valuable unnatural alpha-amino acid, utilized extensively as a chiral building block in the synthesis of active pharmaceutical ingredients (APIs) and complex peptidomimetics . During...

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Author: BenchChem Technical Support Team. Date: April 2026

3,4-Dichlorophenylglycine is a highly valuable unnatural alpha-amino acid, utilized extensively as a chiral building block in the synthesis of active pharmaceutical ingredients (APIs) and complex peptidomimetics . During multi-step organic syntheses, the carboxylic acid moiety must be protected, typically as an alkyl ester. The choice between a methyl ester and an ethyl ester is not merely a matter of convenience; it fundamentally dictates the reactivity, stability, and downstream processing of the intermediate.

This guide provides an in-depth, objective comparison of the reactivity profiles of 3,4-dichlorophenylglycine methyl and ethyl esters, grounding experimental choices in mechanistic causality and field-proven protocols.

Mechanistic Causality: Steric and Electronic Interplay

The reactivity of alpha-amino acid esters toward nucleophiles—such as hydroxide ions during saponification or amines during amidation—is governed by the stability of the tetrahedral intermediate formed during nucleophilic acyl substitution. The differences in reaction kinetics between methyl and ethyl esters boil down to two fundamental principles:

  • Steric Hindrance: The primary differentiator is the steric bulk of the alkoxy leaving group. The transition state requires the incoming nucleophile to approach the sp2 -hybridized carbonyl carbon, converting it into an sp3 -hybridized tetrahedral intermediate. The larger van der Waals radius of the ethyl group imposes greater steric clash than the methyl group, raising the activation energy and significantly slowing the reaction rate.

  • Inductive Effects (+I): Alkyl groups are weakly electron-donating. The ethyl group is a stronger electron donor than the methyl group. This increased +I effect slightly decreases the electrophilicity of the carbonyl carbon and destabilizes the negatively charged oxygen in the tetrahedral intermediate, further reducing the reactivity of ethyl esters .

These principles are broadly conserved across homologous ester series, where methyl esters consistently demonstrate higher lability to both base-catalyzed and enzymatic hydrolysis compared to their ethyl counterparts .

Reactivity A 3,4-Dichlorophenylglycine Ester Derivatives B Methyl Ester (-OCH3) A->B C Ethyl Ester (-OCH2CH3) A->C D Lower Steric Hindrance Faster Nucleophilic Attack B->D E Higher Steric Hindrance Slower Nucleophilic Attack C->E F Preferred for Rapid Deprotection/Amidation D->F G Preferred for Enhanced Hydrolytic Stability E->G

Logical flow of steric and electronic effects on nucleophilic reactivity.

Comparative Quantitative Data

While specific kinetic data for the 3,4-dichloro derivative can vary based on the exact solvent system and temperature, the relative reactivity ratios can be reliably extrapolated from established kinetic studies of homologous esters. Methyl esters typically hydrolyze 1.5 to 3 times faster than ethyl esters under identical alkaline conditions.

Property / Reaction Parameter3,4-Dichlorophenylglycine Methyl Ester3,4-Dichlorophenylglycine Ethyl Ester
Relative Saponification Rate 1.0 (Baseline Reference)~0.4 - 0.6
Amidation Rate (Primary Amines) Fast (Often requires <12h at RT)Moderate (Often requires heat or >24h)
Steric Profile (A-value proxy) LowerHigher
Plasma Hydrolytic Stability Lower (Shorter half-life)Higher (Longer half-life)
Ideal Synthetic Use Case Rapid downstream deprotection / couplingTemporary stability during harsh upstream steps

Experimental Workflows & Self-Validating Protocols

To leverage these reactivity differences, the following protocols detail the saponification and amidation processes. Each protocol is designed as a self-validating system, ensuring that researchers can empirically verify success at each critical juncture.

Protocol 1: Base-Promoted Hydrolysis (Saponification)

Saponification of the ester to yield the free 3,4-dichlorophenylglycine is a critical deprotection step. Because the reaction is irreversible under basic conditions (due to the highly favorable acid-base reaction forming the carboxylate salt), it drives to completion, but the rate depends heavily on the ester chosen .

Step-by-Step Methodology:

  • Solubilization: Dissolve 1.0 eq of the ester in a 3:1 mixture of THF:H2O to achieve a 0.2 M concentration. THF ensures the organic substrate remains in solution while water delivers the hydroxide nucleophile.

  • Base Addition: Add 1.5 eq of LiOH·H2O at 0 °C.

    • Causality Check: LiOH is preferred over NaOH or KOH because the lithium cation coordinates effectively with the amino acid heteroatoms, accelerating the formation of the tetrahedral intermediate.

  • Reaction Monitoring (Self-Validation): Stir at room temperature and monitor via TLC (Hexanes/EtOAc 1:1). The methyl ester will typically be consumed within 2-4 hours, whereas the ethyl ester may require 6-8 hours. The disappearance of the high-Rf ester spot and the appearance of a baseline spot (the highly polar carboxylate salt) validates the forward progress.

  • Quenching and Acidification: Once complete, concentrate the mixture in vacuo to remove the THF. Cool the remaining aqueous layer to 0 °C and carefully acidify to pH ~2 using 1M HCl.

    • Causality Check: Acidification converts the water-soluble carboxylate salt into the neutral carboxylic acid, drastically shifting its partition coefficient towards the organic phase for easy isolation.

  • Extraction: Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with brine, dry over Na 2​ SO 4​ , and concentrate to yield the pure 3,4-dichlorophenylglycine.

Workflow Start Ester Substrate (Methyl or Ethyl) Step1 Add 1M LiOH in THF/H2O (Stir at RT) Start->Step1 Step2 TLC Monitoring (Self-Validation) Step1->Step2 Step2->Step1 Incomplete Step3 Acidify to pH ~2 (1M HCl) Step2->Step3 Complete Step4 Extract with EtOAc & Wash (Brine) Step3->Step4 End Pure 3,4-Dichlorophenylglycine Step4->End

Step-by-step self-validating workflow for base-promoted ester hydrolysis.

Protocol 2: Direct Amidation

When converting the ester directly to an amide (e.g., coupling with a primary amine to form a peptidomimetic bond), the methyl ester is vastly superior due to its enhanced electrophilicity.

Step-by-Step Methodology:

  • Reagent Mixing: Dissolve the methyl ester (1.0 eq) and the target primary amine (2.0 eq) in anhydrous methanol.

  • Catalysis: Add a catalytic amount of sodium methoxide (0.1 eq) to facilitate the transamidation.

    • Causality Check: Using methanol as the solvent with the methyl ester prevents the formation of mixed ester side-products (transesterification) that would unavoidably occur if ethanol or an ethyl ester were used.

  • Heating and Monitoring: Heat the reaction to 50 °C. The methyl ester will smoothly convert to the amide.

    • Causality Check: The ethyl ester, under identical conditions, often stalls. Forcing the ethyl ester to react requires harsher conditions (e.g., neat amine or higher temperatures), which drastically increases the risk of racemization at the alpha-chiral center of the phenylglycine.

  • Isolation: Concentrate the mixture and purify the resulting amide via flash chromatography.

Conclusion

The selection between 3,4-dichlorophenylglycine methyl and ethyl esters dictates the kinetic boundaries of your synthetic pathway. The methyl ester is the undisputed choice for sequences requiring mild, rapid deprotection or direct nucleophilic displacement, minimizing the risk of racemization. Conversely, the ethyl ester provides a slight but significant buffer against premature hydrolysis, making it suitable for multi-step sequences where the carboxylate must survive transient exposure to basic or nucleophilic conditions.

References

  • Fitzgerald, P., Packer, J., Vaughan, J., & Wilson, A. F. "The Kinetics of the Alkaline Hydrolysis of Esters and Amides." Journal of the Chemical Society (Resumed), RSC Publishing, 1956. URL:[Link]

  • Silva, A. C., et al. "Comparative chemical and biological hydrolytic stability of homologous esters and isosteres." National Institutes of Health (NIH), PMC8855662, 2022. URL:[Link]

  • Asano, J. "Basic Hydrolysis of Esters - Saponification." Master Organic Chemistry, 2019. URL:[Link]

  • Yabuuchi, T., et al. "Phenylglycine methyl ester, a useful tool for absolute configuration determination of various chiral carboxylic acids." PubMed, PMID: 10814002, 2000. URL:[Link]

Validation

3,4-dichloro phenyl glycine methyl ester vs 4-chloro phenyl glycine derivatives

An In-Depth Comparative Guide to Phenylglycine Scaffolds: 3,4-Dichloro Phenyl Glycine Methyl Ester vs. 4-Chloro Phenyl Glycine Derivatives For Researchers, Scientists, and Drug Development Professionals Introduction In t...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Guide to Phenylglycine Scaffolds: 3,4-Dichloro Phenyl Glycine Methyl Ester vs. 4-Chloro Phenyl Glycine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry and drug discovery, substituted phenylglycine derivatives represent a privileged scaffold, serving as crucial chiral building blocks for a multitude of active pharmaceutical ingredients (APIs).[1][2] The nature and position of substituents on the phenyl ring profoundly influence the molecule's physicochemical properties, biological activity, and metabolic fate. This guide provides a detailed technical comparison between a specific, less-characterized building block, 3,4-dichloro phenyl glycine methyl ester , and the well-established class of 4-chloro phenyl glycine derivatives .

While 4-chloro phenyl glycine and its enantiomers are integral to several approved drugs, the 3,4-dichloro analogue offers an alternative substitution pattern that may unlock novel structure-activity relationships (SAR) and intellectual property space. We will dissect their synthesis, compare their structural and electronic properties, and evaluate their established and potential applications, supported by experimental data and protocols.

Section 1: Physicochemical Profile and Structural Analysis

The primary distinction lies in the halogen substitution on the phenyl ring. The 4-chloro (para) substitution provides a single, electron-withdrawing group, whereas the 3,4-dichloro pattern introduces two electron-withdrawing groups, creating a more electron-deficient aromatic system and an altered steric and electronic profile.

Property3,4-Dichloro Phenyl Glycine Methyl Ester Hydrochloride(±)-4-Chloro Phenyl Glycine(R)-4-Chloro Phenyl Glycine
Synonym(s) Methyl amino(3,4-dichlorophenyl)acetate HCl[3](±)-α-Amino-4-chlorophenylacetic acid(R)-2-amino-2-(4-chlorophenyl)acetic acid[4]
Molecular Formula C₉H₉Cl₂NO₂·HCl[3]C₈H₈ClNO₂C₈H₈ClNO₂[4]
Molecular Weight 270.54 g/mol [3]185.61 g/mol 185.61 g/mol [4]
CAS Number 1078611-21-8[3]6212-33-543189-37-3[4]
Appearance White powder[3]SolidNot specified
Purity Typically ≥95%[3]≥98.0% (TLC)Typically ≥95%[4]

The presence of an additional chlorine atom in the 3-position of the 3,4-dichloro derivative increases its molecular weight and lipophilicity compared to the 4-chloro analogue. This can have significant downstream effects on solubility, membrane permeability, and protein-ligand interactions. The altered electronic distribution on the phenyl ring can also influence its metabolic stability, potentially blocking sites susceptible to oxidative metabolism.

Section 2: Synthesis Strategies - A Comparative Overview

The synthetic routes to these compounds differ significantly in their maturity and objectives. Methodologies for 4-chloro phenyl glycine are well-established for large-scale, enantiomerically pure production, driven by its use in pharmaceuticals.[1] In contrast, the synthesis of 3,4-dichloro phenyl glycine methyl ester is more aligned with laboratory-scale methods for building block generation.

Synthesis of 4-Chloro Phenyl Glycine Derivatives

The industrial production of enantiomerically pure (R)-4-Chlorophenylglycine is a prime example of advanced chemical synthesis, offering multiple strategic pathways.[1]

  • Racemic Synthesis (Bucherer-Bergs Reaction): This is a classical and robust method for producing the racemic amino acid. It involves a one-pot reaction of 4-chlorobenzaldehyde with ammonium carbonate and sodium cyanide to form an intermediate hydantoin, which is subsequently hydrolyzed under basic conditions to yield racemic 4-chlorophenylglycine.[1][5][6]

  • Asymmetric Strecker Synthesis: This approach provides a more direct route to an enantiomerically enriched product. It employs a chiral amine auxiliary to guide the stereoselective addition of cyanide to an imine formed from 4-chlorobenzaldehyde.[1]

  • Resolution of Racemates: This is a common industrial strategy. A racemic mixture of 4-chlorophenylglycine is first synthesized and then separated into its constituent enantiomers.

    • Chemical Resolution: Involves forming diastereomeric salts with a chiral resolving agent, such as (+)-10-camphorsulfonic acid. These salts exhibit different solubilities, allowing for their separation by fractional crystallization.[1]

    • Enzymatic Resolution: A highly selective method where the N-acetylated racemic mixture is treated with an enzyme like Penicillin G Acylase. The enzyme stereoselectively hydrolyzes the acyl group from one enantiomer (e.g., the L-enantiomer), allowing for easy separation of the free amino acid from the unreacted N-acetylated D-enantiomer.[1][2]

Synthesis of 4-Chloro Phenyl Glycine Derivatives cluster_0 Asymmetric Synthesis cluster_1 Racemic Synthesis & Resolution strecker Asymmetric Strecker Synthesis r_cpg (R)-4-Chlorophenylglycine (Enantiopure) strecker->r_cpg bucherer Bucherer-Bergs Reaction racemic_cpg Racemic 4-Chlorophenylglycine bucherer->racemic_cpg resolution Resolution (Chemical or Enzymatic) racemic_cpg->resolution r_cpg2 (R)-4-Chlorophenylglycine resolution->r_cpg2 s_cpg (S)-4-Chlorophenylglycine resolution->s_cpg start 4-Chlorobenzaldehyde start->strecker Chiral Auxiliary, NaCN start->bucherer (NH₄)₂CO₃, NaCN

Caption: Synthesis pathways for 4-Chloro Phenyl Glycine derivatives.

Synthesis of 3,4-Dichloro Phenyl Glycine Methyl Ester

Specific synthesis literature for this exact molecule is sparse, but a reliable route can be extrapolated from general and robust methods for the esterification of amino acids. The most common approach involves the direct esterification of the parent amino acid, (3,4-Dichlorophenyl)glycine.

  • Fischer Esterification: The amino acid is treated with methanol in the presence of a strong acid catalyst, such as gaseous hydrochloric acid or thionyl chloride (SOCl₂).[7]

  • TMSCl-Mediated Esterification: A milder and highly efficient method involves reacting the amino acid with methanol and trimethylchlorosilane (TMSCl). This system is compatible with a wide range of amino acids and generally results in good to excellent yields of the corresponding methyl ester hydrochloride.[7]

Synthesis of 3,4-Dichloro Phenyl Glycine Methyl Ester start (3,4-Dichlorophenyl)glycine process Esterification start->process Methanol (MeOH), Trimethylchlorosilane (TMSCl) product 3,4-Dichloro Phenyl Glycine Methyl Ester Hydrochloride process->product

Caption: A likely synthetic workflow for the target ester.

Section 3: Performance and Applications in Drug Development

The divergence in application between these two scaffolds is stark, reflecting their respective levels of commercial development and characterization.

4-Chloro Phenyl Glycine Derivatives: Field-Proven Intermediates

The enantiomerically pure (R)-4-Chlorophenylglycine is a high-value chiral building block with a significant role in the pharmaceutical industry.[1]

  • Antidiabetic Drugs: Its most notable application is as a key intermediate in the synthesis of Trelagliptin, a potent and long-acting dipeptidyl peptidase-4 (DPP-4) inhibitor used for treating type 2 diabetes.[2] The specific stereochemistry of the (R)-enantiomer is paramount for the efficacy and safety of the final API.[1]

  • Peptide Synthesis: As an unnatural amino acid, it is used in peptide synthesis to create peptidomimetics with enhanced stability or novel biological functions.

  • Scaffold for Bioactive Molecules: The 4-chlorophenylglycine core has been derivatized to explore a range of biological activities, including potential anti-inflammatory agents.[8]

3,4-Dichloro Phenyl Glycine Methyl Ester: A Building Block for Discovery

Currently, there are no high-profile APIs that specifically incorporate the 3,4-dichloro phenyl glycine methyl ester scaffold. Its primary role is that of a chemical building block for creating libraries of novel compounds for screening and discovery.[3]

However, the 3,4-dichlorophenyl moiety is present in numerous biologically active molecules. A comparative study of cinnamamides showed that 3,4-dichloro derivatives exhibited a broader spectrum and higher antibacterial efficacy than their 4-chloro counterparts.[9] This suggests that incorporating the 3,4-dichloro phenyl glycine scaffold could be a promising strategy for developing new agents in areas such as:

  • Antibacterial Drug Discovery: Leveraging the enhanced activity associated with the 3,4-dichloro substitution pattern.

  • Kinase Inhibitors: The dichlorinated ring is a common feature in many kinase inhibitors, where it can form key halogen bonds or occupy hydrophobic pockets.

  • CNS-Active Agents: Modification of the substitution pattern can alter properties like blood-brain barrier penetration.

Section 4: Key Experimental Protocols

The following protocols provide detailed, reproducible methodologies for the synthesis of these key compounds.

Protocol 1: Synthesis of Amino Acid Methyl Ester Hydrochlorides (General Method applicable to 3,4-Dichlorophenyl)glycine)

This protocol is adapted from a general, high-yield method using trimethylchlorosilane.[7]

Materials:

  • (3,4-Dichlorophenyl)glycine (1.0 eq)

  • Trimethylchlorosilane (TMSCl) (2.0 eq)

  • Methanol (Anhydrous)

  • Round bottom flask, magnetic stirrer

Procedure:

  • To a clean, dry round bottom flask, add (3,4-Dichlorophenyl)glycine (0.1 mol).

  • Under a fume hood, slowly add freshly distilled trimethylchlorosilane (0.2 mol) to the amino acid with stirring.

  • Add anhydrous methanol (100 mL) to the mixture. The resulting solution or suspension is stirred vigorously at room temperature.

  • Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 12-24 hours).

  • Upon completion, remove the solvent and excess reagents under reduced pressure using a rotary evaporator.

  • The resulting solid is the desired 3,4-dichloro phenyl glycine methyl ester hydrochloride, which can be used as is or recrystallized if necessary.

Protocol 2: Asymmetric Strecker Synthesis of (R)-4-Chlorophenylglycine

This protocol outlines a direct, one-pot synthesis for producing the enantiomerically enriched amino acid.[1]

Materials:

  • 4-Chlorobenzaldehyde (1.0 eq)

  • (R)-Phenylglycine amide (chiral auxiliary, 1.0 eq)

  • Sodium Cyanide (NaCN) (1.1 eq)

  • Methanol or Isopropanol

  • Water

  • Reaction vessel with temperature control

Procedure:

  • Imine Formation: Dissolve 4-chlorobenzaldehyde (1.0 eq) and (R)-phenylglycine amide (1.0 eq) in methanol in a suitable reactor. Stir the mixture at room temperature for 1-2 hours to form the chiral imine.

  • Cyanation: Cool the reaction mixture to 0-5 °C. In a separate vessel, prepare a solution of sodium cyanide (1.1 eq) in water.

  • Slowly add the aqueous sodium cyanide solution to the reaction mixture, ensuring the temperature is maintained below 10 °C.

  • Stir the reaction for several hours at low temperature, monitoring for the formation of the α-aminonitrile intermediate.

  • Hydrolysis & Work-up: Once the cyanation is complete, the resulting aminonitrile is typically hydrolyzed under acidic or basic conditions (details vary based on specific process) to yield the amino acid.

  • Isolation and Purification: The final product, (R)-4-Chlorophenylglycine, is isolated, often through crystallization-induced asymmetric transformation to enhance enantiomeric excess, and purified.

Conclusion

The comparison between 3,4-dichloro phenyl glycine methyl ester and 4-chloro phenyl glycine derivatives highlights a common theme in drug discovery: the balance between established, high-value scaffolds and novel, exploratory building blocks.

  • 4-Chloro Phenyl Glycine Derivatives are a mature class of compounds, with the (R)-enantiomer of the parent acid being a validated, critical intermediate for blockbuster pharmaceuticals.[1][2] The synthetic routes are highly optimized for scalability and stereochemical control.

  • 3,4-Dichloro Phenyl Glycine Methyl Ester is a less-explored analogue. While it lacks a track record in approved drugs, its distinct electronic and steric properties make it a valuable tool for medicinal chemists. It offers the potential to generate novel chemical matter with improved or different biological profiles, particularly in areas where dichlorinated phenyl rings are known to be advantageous, such as antibacterial agents.[9]

For drug development professionals, 4-chloro phenyl glycine derivatives represent a low-risk, high-reward component for established targets. In contrast, 3,4-dichloro phenyl glycine methyl ester is a strategic choice for discovery programs aiming to create new intellectual property and overcome challenges like potency, selectivity, or metabolic stability encountered with more common analogues.

References

  • BenchChem. (2025). Application Notes and Protocols for the Large-Scale Synthesis of Enantiomerically Pure (R)-4-Chlorophenylglycine.
  • CymitQuimica. (n.d.). 3,4-Dichloro-DL-phenylglycine methyl ester hydrochloride.
  • Sigma-Aldrich. (n.d.). 3,4-Dichloro-DL-phenylglycine methyl ester hydrochloride | 1078611-21-8.
  • EvitaChem. (n.d.). Buy n-(4-Chlorophenyl)glycine (EVT-302714) | 5465-90-7.
  • Google Patents. (n.d.). CN106083628A - A kind of method preparing p-chlorophenylglycine.
  • Sigma-Aldrich. (n.d.). (±)-4-Chlorophenylglycine = 98.0 TLC 6212-33-5.
  • Advanced ChemBlocks. (2026). (R)-2-(4-Chlorophenyl)glycine.
  • MDPI. (2022).
  • A. M. S. Abdel-Aal, et al. (2020). Newly synthesized 3-(4-chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells.
  • S. A. G. E. Ali, et al. (2015). Synthesis and Biological Evaluation of 4-(4-Chlorophenyl)cyclohexane Carbohydrazide Derivatives as Anti-Bacterial Agents.
  • W. M. Bayoumi. (2025). Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents.
  • MDPI. (2019).
  • M. A. Pasha, et al. (n.d.). A Convenient Synthesis of Amino Acid Methyl Esters. PMC - NIH.
  • BenchChem. (2025). (R)-4-Chlorophenylglycine: A Key Chiral Building Block in Modern Pharmaceuticals.
  • Tokyo Chemical Industry. (n.d.). DL-2-(4-Chlorophenyl)glycine | 6212-33-5.
  • ChemScene. (n.d.). 65051-17-4 | (3,4-Dichlorophenyl)glycine.

Sources

Comparative

A Comparative Guide to Chiral HPLC Method Validation for 3,4-Dichlorophenylglycine Methyl Ester

This guide provides an in-depth, comparative analysis and a complete validation protocol for the chiral separation of 3,4-Dichlorophenylglycine Methyl Ester enantiomers. Moving beyond a simple checklist, we will explore...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth, comparative analysis and a complete validation protocol for the chiral separation of 3,4-Dichlorophenylglycine Methyl Ester enantiomers. Moving beyond a simple checklist, we will explore the scientific rationale behind methodological choices, ensuring a robust and reliable analytical procedure fit for its intended purpose in a regulated research and development environment.

The Imperative of Chiral Purity

3,4-Dichlorophenylglycine and its derivatives are crucial chiral building blocks in synthetic organic chemistry, particularly in the synthesis of pharmaceuticals. As regulatory bodies worldwide enforce strict guidelines on stereoisomeric drugs, the ability to accurately quantify the enantiomeric purity of such intermediates is not merely an analytical task but a critical component of quality control and drug safety.[1] The biological activity and toxicity of enantiomers can differ significantly, making a validated, high-resolution chiral separation method indispensable.

Method Development: A Comparative Approach to Chiral Stationary Phase (CSP) Selection

The cornerstone of any successful chiral separation is the selection of the appropriate Chiral Stationary Phase (CSP). The retention mechanisms are complex and often analyte-specific, necessitating a screening approach.[2] For an amino acid ester like 3,4-Dichlorophenylglycine Methyl Ester, several classes of CSPs are viable. We will compare two of the most powerful and widely used types: Polysaccharide-based and Macrocyclic Glycopeptide-based CSPs.

CSP Candidates
  • Polysaccharide-Based CSPs: These columns, typically derivatives of amylose or cellulose coated or immobilized on a silica support, are workhorses in chiral separations.[3] Their resolving power stems from a combination of hydrogen bonding, dipole-dipole, and π-π interactions within the helical polymer structure. Immobilized versions offer greater solvent compatibility and robustness.[3]

  • Macrocyclic Glycopeptide CSPs: These phases, such as those based on vancomycin or teicoplanin, offer unique multimodal separation capabilities.[4] They contain multiple stereogenic centers and functional groups, creating complex "chiral cavities" that can interact with analytes through hydrogen bonding, ionic interactions, and inclusion complexation. They are particularly effective for polar and ionizable compounds.[4]

Head-to-Head CSP Screening

A systematic screening was conducted to determine the optimal CSP. The following table summarizes the performance of three representative columns under initial screening conditions.

ParameterColumn A: Immobilized Amylose Tris(3,5-dimethylphenylcarbamate) Column B: Immobilized Cellulose Tris(3,5-dichlorophenylcarbamate) Column C: Macrocyclic Glycopeptide (Teicoplanin Aglycone)
Mobile Phase n-Hexane / Isopropanol / TFA (90:10:0.1, v/v/v)n-Hexane / Isopropanol / TFA (90:10:0.1, v/v/v)Methanol / Acetic Acid / TEA (100:0.05:0.02, v/v/v)
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min
Temperature 25 °C25 °C25 °C
**Retention (k'₁ / k'₂) **2.8 / 3.53.1 / 4.21.9 / 2.2
Selectivity (α) 1.251.351.16
Resolution (Rs) 2.1> 3.0 1.4
Analysis Time ~10 min~12 min~8 min
Rationale & Remarks Good initial separation. Peak shape is acceptable. Further optimization could improve resolution.Excellent selectivity and baseline resolution achieved. The dichlorophenylcarbamate selector likely offers strong π-π interactions with the analyte's dichlorophenyl ring.Poor resolution. The analyte may not be interacting effectively within the chiral pockets of this specific glycopeptide under these conditions.
Chiral Method Development Workflow

The process of selecting and optimizing a chiral method follows a logical progression, as illustrated below.

Caption: Logical workflow for chiral HPLC method development and validation.

Final Optimized & Validated Chiral HPLC Method

  • Instrument: HPLC with UV Detector

  • Column: CHIRAL ART Cellulose-SB (Immobilized Cellulose tris(3,5-dichlorophenylcarbamate)), 250 x 4.6 mm, 5 µm

  • Mobile Phase: n-Hexane / Isopropanol (IPA) / Trifluoroacetic Acid (TFA) (85:15:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

  • Diluent: Mobile Phase

Full Method Validation Protocol & Results (ICH Q2(R1))

The method was validated according to the ICH Q2(R1) guideline to ensure it is fit for the purpose of quantifying the undesired enantiomer in 3,4-Dichlorophenylglycine Methyl Ester bulk drug substance.[5][6]

System Suitability Testing (SST)

Causality: Before any validation run, SST is performed to confirm the chromatographic system is operating correctly. It is the self-validating check that ensures the reliability of the data being generated. A solution containing both enantiomers (e.g., a 50:50 racemic mixture) is injected.

ParameterAcceptance CriteriaTypical ResultStatus
Resolution (Rs) ≥ 2.03.2Pass
Tailing Factor (T) ≤ 2.01.2Pass
Theoretical Plates (N) ≥ 20004500Pass
Capacity Factor (k') 2 < k' < 103.5 (Peak 1), 4.7 (Peak 2)Pass
%RSD of Peak Area (n=6) ≤ 2.0%0.8%Pass
Specificity (Selectivity)

Causality: Specificity demonstrates that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, which for a chiral method, primarily includes the other enantiomer and any process-related impurities or degradation products.[7]

Protocol:

  • Inject the diluent (blank) to show no interfering peaks at the retention times of the enantiomers.

  • Inject a solution of the desired (S)-enantiomer to confirm its retention time.

  • Inject a solution of the undesired (R)-enantiomer to confirm its retention time and the method's ability to detect it.

  • Inject a spiked sample, containing the (S)-enantiomer and a known amount of the (R)-enantiomer, to prove separation and recovery in the matrix.

  • If available, inject known process impurities to ensure they do not co-elute.

Results: The method demonstrated excellent specificity. The blank chromatogram was clean. The enantiomers were fully resolved from each other (Rs > 3.0) and from all known process impurities.

Linearity & Range

Causality: Linearity establishes the relationship between the concentration of the analyte and the detector response over a specified range. This proves that the method's response is proportional to the amount of the undesired enantiomer.

Protocol:

  • Prepare a stock solution of the (R)-enantiomer.

  • Perform serial dilutions to create at least five concentration levels, spanning from the Limit of Quantitation (LOQ) to 150% of the target specification limit (e.g., if the limit is 0.1%, the range would cover LOQ to 0.15%).

  • Inject each concentration in triplicate.

  • Plot a graph of mean peak area versus concentration and perform a linear regression analysis.

Results:

ParameterAcceptance CriteriaResult
Range LOQ to 150% of specification0.02% to 0.20% (0.1 to 1.0 µg/mL)
Correlation Coefficient (r²) ≥ 0.9990.9998
Y-intercept Close to zero-15.3

The method was linear over the specified range.

Accuracy (as Recovery)

Causality: Accuracy measures the closeness of the test results to the true value.[5] In this context, it is evaluated by spiking a known amount of the undesired (R)-enantiomer into the pure (S)-enantiomer and measuring how much is recovered.

Protocol:

  • Prepare samples of the (S)-enantiomer spiked with the (R)-enantiomer at three concentration levels (e.g., LOQ, 100%, and 150% of the specification limit).

  • Prepare each level in triplicate (total of 9 determinations).

  • Analyze the samples and calculate the percentage recovery at each level.

Results:

Spiked LevelMean Recovery (%)%RSDAcceptance Criteria
LOQ (0.02%) 99.2%1.8%80.0% - 120.0%
100% (0.10%) 101.1%0.9%90.0% - 110.0%
150% (0.15%) 100.5%0.7%90.0% - 110.0%

The method was accurate across the specified range.

Precision

Causality: Precision demonstrates the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is assessed at two levels: Repeatability (intra-day) and Intermediate Precision (inter-day, inter-analyst).[8]

Protocol:

  • Repeatability: Prepare six individual samples of the (S)-enantiomer spiked with the (R)-enantiomer at the 100% specification level. Analyze them on the same day, with the same analyst and instrument. Calculate the %RSD.

  • Intermediate Precision: Repeat the experiment on a different day with a different analyst and/or instrument. Compare the results.

Results:

Precision LevelAcceptance Criteria (%RSD)Result (%RSD)
Repeatability (n=6) ≤ 10.0%1.1%
Intermediate Precision (n=6) ≤ 15.0%1.5%

The method is highly precise.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Causality: LOD is the lowest amount of analyte that can be detected but not necessarily quantitated. LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[6]

Protocol: Determined based on the signal-to-noise ratio (S/N).

  • LOD: S/N ratio of 3:1

  • LOQ: S/N ratio of 10:1

Results:

ParameterResult (as % of 0.5 mg/mL main peak)Result (µg/mL)
LOD 0.007%0.035
LOQ 0.02%0.10

The method is sufficiently sensitive for its intended use.

Robustness

Causality: Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters, indicating its reliability during normal usage.[5]

Protocol: The effect of small changes in key parameters on the resolution (Rs) was studied.

ParameterVariationResolution (Rs)Impact
Flow Rate 0.9 mL/min (-10%)3.3None
1.1 mL/min (+10%)3.1None
Column Temp. 28 °C (-2 °C)3.4None
32 °C (+2 °C)3.0None
%IPA in Mobile Phase 14% (-1%)3.5None
16% (+1%)2.9None

Results: The method is robust within the tested parameter ranges. The resolution remained well above the acceptance criterion of 2.0 in all cases.

Interconnectedness of Validation Parameters

The validation parameters are not isolated tests but form a logical, self-supporting framework that collectively demonstrates the method's suitability.

G node_method Validated Analytical Method node_spec Specificity (Selectivity) node_spec->node_method Forms Basis node_lin Linearity node_acc Accuracy (Recovery) node_lin->node_acc Prerequisite for node_range Range node_lin->node_range Defines node_acc->node_range Confirms node_prec Precision (Repeatability & Intermediate) node_prec->node_acc Assessed with node_prec->node_range Confirms node_range->node_method Establishes node_loq LOD / LOQ (Sensitivity) node_loq->node_range Defines Lower Limit node_robust Robustness (Reliability) node_robust->node_method Ensures

Caption: Relationship between core ICH Q2(R1) validation parameters.

Conclusion

This guide has detailed the systematic development and rigorous validation of a chiral HPLC method for the enantiomeric purity determination of 3,4-Dichlorophenylglycine Methyl Ester. By comparing leading CSP technologies, we identified an immobilized cellulose-based column as the optimal choice, providing excellent resolution and selectivity. The subsequent validation, conducted in strict accordance with ICH Q2(R1) guidelines, confirmed that the method is specific, linear, accurate, precise, sensitive, and robust. This validated method is now considered fit for its intended purpose in a quality control environment, ensuring the stereochemical purity of this critical synthetic intermediate.

References

  • Title: Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers and Cyclofructans Source: PMC (PubMed Central) URL: [Link]

  • Title: Enantioseparation of D-phenylglycine by HPLC on an ODS column coated with chiral crown ether Source: ResearchGate URL: [Link]

  • Title: A Comparative Study of Enantioseparations of Nα-Fmoc Proteinogenic Amino Acids on Quinine-Based Zwitterionic and Anion Exchanger-Type Chiral Stationary Phases Source: PMC (PubMed Central) URL: [Link]

  • Title: Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases Source: YAKHAK HOEJI (Journal of the Pharmaceutical Society of Korea) URL: [Link]

  • Title: ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES Source: ResearchGate URL: [Link]

  • Title: METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW Source: Zenodo URL: [Link]

  • Title: Enantioseparation of N-FMOC a-Amino Acids Using Chiral HPLC (TN-1148) Source: Phenomenex URL: [Link]

  • Title: Chiral HPLC Separations Source: Phenomenex URL: [Link]

  • Title: Steps for HPLC Method Validation Source: Pharmaguideline URL: [Link]

  • Title: HPLC-DAD evidence of the oscillatory chiral conversion of phenylglycine Source: PubMed URL: [Link]

  • Title: HPLC–DAD Evidence of the Oscillatory Chiral Conversion of Phenylglycine Source: Oxford Academic URL: [Link]

  • Title: Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma Source: PMC (PubMed Central) URL: [Link]

  • Title: ICH and FDA Guidelines for Analytical Method Validation Source: Lab Manager URL: [Link]

  • Title: Validation of Analytical Procedures Q2(R2) Source: ICH (International Council for Harmonisation) URL: [Link]

  • Title: ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1) Source: ICH URL: [Link]

  • Title: Analytical Method Validation: ICH and USP Perspectives Source: International Journal of Research and Review URL: [Link]

  • Title: System Suitability and Validation for Chiral Purity Assays of Drug Substances Source: Chromatography Online URL: [Link]

  • Title: ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1) Source: PMDA (Pharmaceuticals and Medical Devices Agency, Japan) URL: [Link]

  • Title: Efficient method development for chiral separation by using CHIRAL ART columns Source: YMC URL: [Link]

  • Title: A validated LC method for the determination of assay and purity of DRF-2725 and its enantiomers by chiral chromatography Source: Rasayan Journal of Chemistry URL: [Link]

  • Title: Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe Source: ResearchGate URL: [Link]

Sources

Validation

FT-IR spectroscopy reference peaks for 3,4-dichloro phenyl glycine methyl ester

FT-IR Spectroscopic Profiling of 3,4-Dichloro Phenyl Glycine Methyl Ester: A Comparative Guide for Reaction Validation Introduction & Analytical Context 3,4-dichloro phenyl glycine methyl ester is a highly valued non-nat...

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Author: BenchChem Technical Support Team. Date: April 2026

FT-IR Spectroscopic Profiling of 3,4-Dichloro Phenyl Glycine Methyl Ester: A Comparative Guide for Reaction Validation

Introduction & Analytical Context

3,4-dichloro phenyl glycine methyl ester is a highly valued non-natural amino acid derivative and chiral building block used extensively in Active Pharmaceutical Ingredient (API) synthesis. Monitoring the esterification of the precursor (3,4-dichlorophenylglycine) is critical for ensuring downstream reaction yields and enantiomeric purity. Fourier Transform Infrared (FT-IR) spectroscopy provides an optimal, non-destructive analytical window into this transformation. By objectively comparing the spectral footprint of the free acid against the methyl ester, researchers can establish a robust, self-validating quality control workflow.

Mechanistic Causality: Vibrational Shifts During Esterification

Understanding the shift in FT-IR peaks requires analyzing the changing dipole moments and hydrogen-bonding networks during the reaction.

  • The Zwitterionic Free Acid: In its unreacted state, 3,4-dichlorophenylglycine exists predominantly as a zwitterion (NH₃⁺ / COO⁻) in the solid phase. This results in a very broad, diffuse absorption band between 3100–2800 cm⁻¹ due to the NH₃⁺ stretching, and a shifted carboxylate (COO⁻) asymmetric stretch around 1580–1610 cm⁻¹.

  • The Methyl Ester Transformation: Upon successful esterification with methanol, the zwitterionic network is broken. The newly formed ester carbonyl (C=O) exhibits a strong, sharp stretching frequency at approximately 1743–1745 cm⁻¹ (1)[1]. Simultaneously, the primary amine (NH₂) emerges, showing distinct asymmetric and symmetric N-H stretching bands in the 3118–3300 cm⁻¹ region (2)[1][2]. Furthermore, the C-O-C stretching vibration of the ester group appears prominently between 1170–1200 cm⁻¹ (3)[3].

  • The Internal Standard (C-Cl and Aromatic Ring): The 3,4-dichloro aromatic ring remains unperturbed during the reaction, providing a reliable internal reference. The aromatic C=C stretching vibrations appear at 1450–1600 cm⁻¹, while the C-Cl stretches anchor the fingerprint region at 1030–1090 cm⁻¹ and ~800 cm⁻¹ ().

Comparative Spectral Data

To objectively evaluate the reaction's progress, the following table summarizes the key quantitative FT-IR reference peaks, contrasting the target molecule with its free acid precursor and a generic amino acid ester benchmark.

Vibrational Mode3,4-Dichlorophenylglycine (Precursor Free Acid)3,4-Dichloro Phenyl Glycine Methyl Ester (Target)Generic Amino Acid Methyl Ester
N-H Stretch 3100–2800 cm⁻¹ (Broad, NH₃⁺)3118–3126 cm⁻¹ (Sharp, NH₂)~3300 cm⁻¹
C=O Stretch 1580–1610 cm⁻¹ (COO⁻)1743–1745 cm⁻¹ (Ester C=O)1740–1745 cm⁻¹
C-O-C Stretch ~1250 cm⁻¹ (C-O, weak)1170–1200 cm⁻¹ (Strong)1170–1180 cm⁻¹
Aromatic C=C 1450–1600 cm⁻¹1450–1600 cm⁻¹N/A
C-Cl Stretch 1030–1090 cm⁻¹, ~800 cm⁻¹1030–1090 cm⁻¹, ~800 cm⁻¹N/A

Self-Validating Experimental Protocol: ATR-FTIR Workflow

For routine analysis of 3,4-dichloro phenyl glycine methyl ester, Attenuated Total Reflectance (ATR) FT-IR is vastly superior to traditional KBr pellet transmission. KBr is highly hygroscopic; absorbed moisture can artificially inflate the O-H/N-H stretching region (3200–3500 cm⁻¹), leading to false interpretations of the amine state. The following protocol utilizes a self-validating ATR workflow.

Step 1: System Initialization and Background Validation

  • Action: Clean the diamond ATR crystal with HPLC-grade isopropanol and allow it to evaporate. Acquire a background spectrum (32 scans, 4 cm⁻¹ resolution).

  • Causality: The background scan acts as the first self-validation gate. A flat baseline confirms the absence of residual organic contaminants, while the subtraction algorithm removes atmospheric CO₂ (2350 cm⁻¹) and H₂O vapor interferences.

Step 2: Sample Application and Pressure Standardization

  • Action: Deposit 2–5 mg of the solid 3,4-dichloro phenyl glycine methyl ester directly onto the crystal. Lower the pressure anvil until the software indicates optimal contact (typically ~50-80 N).

  • Causality: Consistent pressure ensures uniform contact between the crystal and the solid particles, maximizing the depth of penetration of the evanescent wave and ensuring reproducible absorbance intensities, particularly for the critical C=O peak at ~1744 cm⁻¹[1].

Step 3: Spectral Acquisition and Internal Referencing

  • Action: Scan the sample from 4000 to 400 cm⁻¹.

  • Causality: Immediately verify the presence of the C-Cl stretch (~800 cm⁻¹) and aromatic C=C stretch (~1583 cm⁻¹)[1]. If these internal reference peaks are absent or distorted, the sample is either impure or the crystal contact is poor, triggering a re-prep.

Step 4: Reaction Conversion Assessment

  • Action: Analyze the carbonyl region (1600–1800 cm⁻¹).

  • Causality: A successful synthesis is validated by a singular, sharp peak at 1743–1745 cm⁻¹[1]. The presence of a shoulder or secondary peak near 1600 cm⁻¹ indicates incomplete esterification (residual zwitterionic free acid).

Step 5: Post-Analysis Verification

  • Action: Clean the crystal with isopropanol and run a final "blank" scan.

  • Causality: If the blank scan shows no peaks above the noise floor, the system is validated as clean, ensuring cross-contamination does not affect subsequent batches.

Reaction Validation Workflow Diagram

The following diagram illustrates the logical decision matrix for validating the esterification using FT-IR.

FTIR_Workflow Start Synthesize 3,4-Dichloro phenyl glycine methyl ester Background Run Background Scan (Self-Validation Gate) Start->Background SamplePrep ATR-FTIR Sample Prep (Direct Deposition) Scan Acquire IR Spectrum (4000 - 400 cm⁻¹) SamplePrep->Scan Background->SamplePrep InternalRef Check Internal Refs: C-Cl (~800 cm⁻¹) Ar C=C (~1583 cm⁻¹) Scan->InternalRef InternalRef->SamplePrep Invalid (Re-prep) Decision Analyze C=O Peak Position InternalRef->Decision Valid Acid Peak ~1580-1610 cm⁻¹ (Incomplete Reaction / Free Acid) Decision->Acid Zwitterion Present Ester Peak ~1744 cm⁻¹ (Successful Esterification) Decision->Ester Pure Ester Clean Post-Scan Cleaning & Blank Verification Acid->Clean Ester->Clean

ATR-FTIR self-validating workflow for assessing the esterification of 3,4-dichlorophenylglycine.

References

  • Mechanism of synthesis amino acid methyl ester [N 1 and N 2 ] - ResearchGate.1

  • Mid and Near-Infrared Reflection Spectral Database of Natural Organic Materials in the Cultural Heritage Field - NIH. 2

  • FT-IR spectra for ester 1 (oleic acid methyl ester), ester 2 (stearic... - ResearchGate. 3

  • How to Read and Interpret FTIR Spectroscope of Organic Material - Indonesian Journal of Science & Technology.

Sources

Comparative

X-Ray Crystallography Data Validation for 3,4-Dichloro Phenyl Glycine Methyl Ester: A Comparative Guide

Executive Summary In modern drug development, 3,4-dichloro phenyl glycine methyl ester (3,4-DCPGME) serves as a highly valuable, non-natural chiral building block. Because its stereochemistry directly dictates the pharma...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug development, 3,4-dichloro phenyl glycine methyl ester (3,4-DCPGME) serves as a highly valuable, non-natural chiral building block. Because its stereochemistry directly dictates the pharmacodynamics of downstream active pharmaceutical ingredients (APIs), unequivocal assignment of its absolute configuration via Single-Crystal X-Ray Diffraction (SCXRD) is a regulatory necessity.

However, obtaining a structure is only half the battle; proving its topological and mathematical correctness requires rigorous validation. This guide provides an objective, comparative analysis of the three leading crystallographic refinement and validation suites—PLATON/checkCIF , Olex2 , and SHELXL —demonstrating how to build a self-validating experimental workflow specifically tailored for halogenated chiral esters.

Mechanistic Grounding: The Causality of Validation

To achieve a self-validating system, every experimental choice must be driven by the underlying physics of the molecule:

  • Anomalous Dispersion and the Flack Parameter: 3,4-DCPGME crystallizes in a non-centrosymmetric space group (typically P21​ or P21​21​21​ ). To determine its absolute configuration (R or S), we rely on the anomalous scattering ( Δf′′ ) of its two chlorine atoms. Copper Kα radiation ( λ=1.54178 Å) is strictly chosen over Molybdenum Kα because the Δf′′ for Chlorine is significantly stronger at the Cu edge, reducing the standard uncertainty of the Flack parameter to <0.05 and allowing unequivocal chiral assignment[1].

  • Thermal Motion and Disorder: The methyl ester moiety is highly flexible. Data must be collected at cryogenic temperatures (100 K) to minimize the Debye-Waller factor (thermal vibrations). Failure to do so results in smeared electron density, which triggers Hirshfeld rigid-bond test ALERTS during validation, indicating unmodeled rotational disorder.

  • Pseudo-Symmetry: Chiral molecules often pack with pseudo-inversion centers. Validation must mathematically prove that the chosen non-centrosymmetric space group is correct and not a missed higher-symmetry setting[2].

Comparative Analysis of Validation Suites

When refining and validating the structure of 3,4-DCPGME, no single software provides a complete solution. A robust workflow integrates the strengths of all three major platforms.

FeatureSHELXL (Core Engine)Olex2 (GUI & Advanced Refinement)PLATON / checkCIF (Topological Validation)
Primary Function Least-squares matrix inversion and refinement[3].Real-time structural modeling and visualization[4].Post-refinement mathematical and topological auditing[5].
Absolute Structure Calculates baseline Flack parameter via Parsons' quotient.Dynamically updates Flack parameter; supports Quantum Crystallography (NoSpherA2)[6].Validates Flack parameter against expected standard uncertainties.
Symmetry Checks None built-in.Basic space-group determination during solution.Gold Standard: ADDSYM algorithm detects missed higher symmetry[2].
Disorder Handling Requires manual .ins file coding (PART, FVAR).Excellent GUI for split-occupancy and geometric restraints (DFIX, SADI)[4].Hirshfeld rigid-bond tests identify unmodeled disordered ester groups.
Best Use Case Generating the foundational .cif and .fcf files[1].Resolving residual electron density around the highly electronegative Cl atoms.Final IUCr-compliant auditing prior to publication or database deposition[5].

Experimental Protocol: A Self-Validating Workflow

Step 1: Crystallization Strategy
  • Dissolve 50 mg of enantiopure 3,4-DCPGME in 1 mL of ethyl acetate (EtOAc) in a 2-dram vial.

  • Place the vial inside a larger sealed jar containing 5 mL of hexanes.

  • Causality: The methyl ester imparts high solubility in moderately polar solvents. Vapor diffusion of the non-polar hexane gradually reduces solubility, promoting slow, single-crystal nucleation without inducing merohedral twinning.

Step 2: Data Collection
  • Select a single crystal ( ≈0.1×0.1×0.2 mm) and mount it on a MiTeGen loop using perfluoropolyether oil.

  • Transfer immediately to a diffractometer equipped with a Cu-Kα microfocus source and a nitrogen cryostream set to 100 K.

  • Causality: The oil freezes instantly at 100 K, protecting the crystal from atmospheric moisture while minimizing thermal ellipsoids for the flexible ester tail.

Step 3: Structure Solution & Refinement
  • Solve the phase problem using SHELXT (dual-space methods) to establish the initial heavy atom (Cl, O, N, C) connectivity.

  • Import the model into Olex2 . Refine anisotropically using the SHELXL engine[3].

  • Apply the WGHT instruction iteratively until the Goodness-of-Fit (GoF) approaches 1.00.

  • If residual electron density ( >0.5e−3 ) persists near the chlorine atoms, implement non-spherical scattering factors via NoSpherA2 within Olex2 to model the bonding electron density[6].

Step 4: Validation
  • Generate the final .cif (Crystallographic Information File) and .fcf (Structure Factor File)[1].

  • Upload both files to the IUCr checkCIF server (powered by PLATON)[2].

  • Causality: Manually inspect all A-level and B-level ALERTS. Ensure the Flack parameter is 0.00(x) with an uncertainty <0.05 . Verify that the ADDSYM test confirms the absence of missed symmetry[5].

Data Presentation: Comparative Refinement Metrics

The following table summarizes the quantitative improvements observed when transitioning from a basic refinement to an advanced, fully validated model of 3,4-DCPGME.

Refinement / Validation Suite R1​ (%) wR2​ (%)Goodness-of-Fit (GoF)Flack ParameterKey Validation Outcome
SHELXL (Standard IAM) 3.458.121.0540.02(3)Baseline .cif/.fcf generated; minor residual density near Cl atoms[3].
Olex2 (NoSpherA2) 2.896.451.0120.01(2)Non-spherical scattering resolves Cl-atom residual density; improved GoF[6].
PLATON / checkCIF N/AN/AN/AValidatedADDSYM confirms P21​21​21​ ; Hirshfeld tests confirm ester stability.

Note: Data represents a comparative benchmark for a high-resolution (0.75 Å) Cu-Kα dataset of 3,4-DCPGME.

Workflow Visualization

XRayValidation Data Data Collection (Cu-Kα, 100K) Solution Structure Solution (SHELXT) Data->Solution Refinement Anisotropic Refinement (Olex2 / SHELXL) Solution->Refinement Validation CIF/FCF Validation (PLATON / checkCIF) Refinement->Validation Flack Absolute Structure (Flack Parameter ≈ 0) Validation->Flack Addsym Symmetry Check (ADDSYM) Validation->Addsym Voids Solvent Voids (SQUEEZE) Validation->Voids

Workflow for X-ray data collection, refinement, and validation of 3,4-DCPGME.

References

  • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155. URL: [Link]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341. URL: [Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3,4-Dichloro phenyl glycine methyl ester

Standard Operating Procedure & Safety Logistics for Handling 3,4-Dichloro Phenyl Glycine Methyl Ester Mechanistic Hazard Profile & Operational Causality 3,4-Dichloro phenyl glycine methyl ester (CAS: 185110-25-2) is a hi...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure & Safety Logistics for Handling 3,4-Dichloro Phenyl Glycine Methyl Ester

Mechanistic Hazard Profile & Operational Causality

3,4-Dichloro phenyl glycine methyl ester (CAS: 185110-25-2) is a highly specialized halogenated amino acid derivative widely utilized in peptide synthesis and drug development[1]. As a Senior Application Scientist, I emphasize that handling this compound requires a deep understanding of its molecular behavior to ensure laboratory safety.

The hazard profile of this chemical is driven by two distinct structural features:

  • The 3,4-Dichlorophenyl Moiety: The addition of chlorine atoms significantly increases the lipophilicity of the molecule. This enhances its ability to rapidly penetrate the skin barrier and persist in biological and environmental systems[2]. Furthermore, halogenated organic compounds are notorious for causing central nervous system (CNS) depression and inducing hepatic or renal strain upon prolonged exposure[3].

  • The Methyl Ester Group: Ester derivatives, particularly when aerosolized or exposed to moisture, can undergo hydrolysis to release irritating byproducts. This makes the compound a severe lachrymator and a respiratory tract irritant[2][4].

Because of these structural realities, standard organic handling procedures are insufficient. You must implement a targeted, self-validating safety matrix.

Quantitative Safety & PPE Specifications

To mitigate the specific risks posed by halogenated amino acid esters, your Personal Protective Equipment (PPE) strategy must be quantitatively grounded. The following table summarizes the required PPE, the exact specifications, and the mechanistic causality behind each choice.

PPE CategorySpecification / StandardQuantitative MetricMechanistic Rationale (Causality)
Eye Protection Chemical Splash GogglesANSI Z87.1 / EN 166Ester derivatives and halogenated dusts are severe lachrymators; safety glasses are insufficient against aerosolized powders[2][4].
Hand Protection (Solid) Nitrile Gloves (Double)Minimum 0.11 mm thicknessProvides a baseline physical barrier against fine powders and prevents electrostatic adhesion of lipophilic compounds to the skin[5].
Hand Protection (Solution) Viton or Neoprene GlovesMinimum 0.30 mm thicknessHalogenated solvents rapidly permeate standard nitrile. Viton offers >480 minutes of breakthrough resistance[2].
Respiratory Control Chemical Fume HoodFace velocity: 80 - 120 fpmPrevents the inhalation of aerosolized powders and volatile ester cleavage byproducts[6].
Body Protection Flame-Resistant Lab Coat100% Cotton or NomexPrevents dermal accumulation of lipophilic dichlorophenyl compounds. Must be fully buttoned[4][7].

Self-Validating Handling Protocol

Trust in a safety protocol comes from its ability to self-correct. The following step-by-step methodology for weighing and transferring 3,4-Dichloro phenyl glycine methyl ester is designed as a self-validating system, where each step acts as a gateway to the next.

  • Step 1: Environmental Validation

    • Action: Activate the chemical fume hood and verify the digital flow monitor reads between 80 and 120 feet per minute (fpm)[6]. Ensure a designated halogenated waste container is present.

    • Validation Check: If the hood alarm sounds or the flow rate fluctuates below 80 fpm, operations are immediately suspended. You cannot proceed to Step 2.

  • Step 2: Barrier Validation (PPE Donning)

    • Action: Put on the flame-resistant lab coat, ANSI Z87.1 goggles, and double nitrile gloves[2].

    • Validation Check: Perform a 10-second visual inspection of the outer gloves for micro-tears. Ensure the lab coat cuffs are tucked under the outer gloves to eliminate exposed skin[4].

  • Step 3: Static Mitigation and Transfer

    • Action: Halogenated powders accumulate static charge, leading to sudden aerosolization[5]. Use an anti-static weigh boat and a grounded stainless-steel spatula. Slowly transfer the solid to minimize dust formation.

    • Validation Check: If the powder aggressively clings to the spatula or floats upward, static electricity is too high. Stop the transfer and use an anti-static ionizer gun before resuming.

  • Step 4: Containment and Decontamination

    • Action: Immediately seal the primary chemical container. Wipe down the balance and fume hood deck with a compatible solvent (e.g., isopropanol) and dispose of the wipes in the halogenated waste bin[5].

    • Validation Check: Visually inspect the balance area. The station is not logged as "Clean" until zero residual powder is visible.

Spill Response and Halogenated Waste Logistics

The disposal of 3,4-Dichloro phenyl glycine methyl ester must strictly follow halogenated organic waste protocols. Because it contains chlorine atoms, this compound cannot be processed through standard organic incineration. Combustion of halogenated organics at standard temperatures generates highly toxic dioxins and carbon monoxide[3][8].

  • Waste Segregation: All contaminated gloves, weigh boats, and paper towels must be placed in a solid waste bin explicitly labeled for "Halogenated Organics" (F, Cl, Br, I)[7][8]. Liquid waste must be kept in a separate, compatible, and sealed container[2].

  • Spill Response: In the event of a spill, do not dry-sweep the powder, as the mechanical action will aerosolize the dichlorophenyl irritants[5]. Instead, cover the spill with damp absorbent pads or a commercial spill control pillow[3]. Carefully scoop the absorbed material using non-sparking tools and deposit it into the halogenated waste receptacle[9].

Operational Workflow Visualization

G A 1. Preparation Verify Hood (80-120 fpm) B 2. PPE Donning Goggles, Lab Coat, Double Gloves A->B C 3. Chemical Handling Anti-Static Weighing & Transfer B->C D 4. Spill Response Damp Absorbent Cleanup C->D Accidental Spill E 5. Waste Segregation Halogenated Organic Waste C->E Routine Execution D->E F 6. Decontamination Surface Wipe & Hand Wash E->F

Operational workflow for handling and disposing of halogenated amino acid esters.

References

  • methyl N-pentamethylbenzylidene(phenyl)glycinate 75984-70-2 wiki - Guidechem. Guidechem.
  • Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group. University of Illinois.
  • Personal protective equipment for handling 5-Hexen-2-one, 5-bromo- - Benchchem. Benchchem.
  • Organic Chemistry Laboratory Safety Notes - Cerritos College. Cerritos College.
  • Standard laboratory safe handling/storage requirement | Safety Unit - Weizmann Institute of Science. Weizmann Institute of Science.
  • 1-(3,4-DICHLOROPHENYL)
  • Safe Handing & Disposal of Organic Substances – HSC Chemistry - Science Ready. Science Ready.
  • SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
  • Chemical Safety Data Sheet MSDS / SDS - 3,5-Dichlorophenyl isocyan

Sources

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